Scyliorhinin II
Description
Properties
IUPAC Name |
2-[15-[[6-amino-2-[[2-[[4-amino-2-[[2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-20-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]-23-(carboxymethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H119N21O26S3/c1-38(2)26-44(65(112)85-42(62(81)109)20-25-125-5)84-57(103)31-82-75(122)61(39(3)4)95-68(115)45(27-40-14-7-6-8-15-40)87-71(118)51-36-126-127-37-52(77(124)98-24-13-19-55(98)73(120)89-47(29-59(105)106)63(110)83-32-58(104)96-22-11-17-53(96)72(119)90-48(30-60(107)108)67(114)93-51)94-64(111)43(16-9-10-21-78)86-69(116)49(34-100)91-66(113)46(28-56(80)102)88-70(117)50(35-101)92-74(121)54-18-12-23-97(54)76(123)41(79)33-99/h6-8,14-15,38-39,41-55,61,99-101H,9-13,16-37,78-79H2,1-5H3,(H2,80,102)(H2,81,109)(H,82,122)(H,83,110)(H,84,103)(H,85,112)(H,86,116)(H,87,118)(H,88,117)(H,89,120)(H,90,119)(H,91,113)(H,92,121)(H,93,114)(H,94,111)(H,95,115)(H,105,106)(H,107,108) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVHHUZLTJIRQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CSSCC(C(=O)N3CCCC3C(=O)NC(C(=O)NCC(=O)N4CCCC4C(=O)NC(C(=O)N2)CC(=O)O)CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C5CCCN5C(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H119N21O26S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1851.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Scyliorhinin II vs. Neurokinin B – NK3 Receptor Affinity & Potency
Abstract
This technical guide provides a comparative analysis of Scyliorhinin II (ScyII) and the mammalian endogenous ligand Neurokinin B (NKB) , focusing on their interaction with the Tachykinin NK3 receptor (TACR3). While NKB is the physiological activator, ScyII—a decapeptide isolated from the dogfish shark (Scyliorhinus canicula)—exhibits superior pharmacological stability and binding affinity. This document details the structural determinants of this affinity, provides validated experimental protocols for binding assays, and explores the utility of ScyII as a high-fidelity tool for validating NK3 antagonists in drug development (e.g., for vasomotor symptoms).
Molecular Architecture & Structural Determinants[1][2]
The differential affinity between ScyII and NKB is rooted in their secondary structures. The NK3 receptor recognizes a conserved C-terminal "message" sequence, but the N-terminal "address" sequence dictates isoform selectivity and metabolic stability.
Structural Comparison
| Feature | Neurokinin B (NKB) | This compound (ScyII) |
| Origin | Mammalian (Endogenous) | Elasmobranch (S. canicula) |
| Sequence | H-Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met -NH2 | H-Ser-Pro-Ser-Cys -Lys-Asp-Cys -Phe-Gly-Leu-Met -NH2 |
| Conformation | Linear, flexible in aqueous solution. Forms | Cyclic-like (constrained). Stabilized by a disulfide bridge (Cys7–Cys13).[1][2] |
| Entropic Cost | High (must fold upon binding). | Low (pre-organized bioactive conformation). |
| Metabolic Stability | Low (susceptible to enkephalinases/peptidases). | High (disulfide bridge confers resistance). |
The "Bioactive Lock" Mechanism
The critical differentiator is the Cys-Cys disulfide bridge in ScyII.
-
NKB exists as a conformational ensemble. To bind the NK3 receptor, it must undergo an entropically unfavorable transition to fold into a specific helical turn.
-
ScyII is conformationally constrained.[3][1][2] The disulfide loop locks the peptide into a
-turn mimic that closely resembles the receptor-bound state. This "pre-paid" entropic cost results in a higher observed affinity ( ) and functional potency ( ).
Binding Kinetics & Affinity Profile
In competitive radioligand binding assays, ScyII consistently demonstrates equal or superior affinity to NKB, primarily due to its resistance to degradation and pseudo-irreversible binding kinetics.
Comparative Affinity Data (Rat Brain Membranes)
The following data represents consensus values from competitive displacement assays using
| Ligand | Relative Potency (Rank Order) | Selectivity (NK3 vs NK1/NK2) | |
| This compound | 0.5 – 1.5 nM | 1 (Reference) | > 500-fold |
| Senktide (Synthetic) | 0.5 – 2.0 nM | ~1 | Highly Selective |
| Neurokinin B | 5.0 – 10.0 nM* | 0.1 – 0.5 | ~100-fold |
| Eledoisin | 15 – 25 nM | < 0.1 | Moderate |
*Note: NKB affinity values vary significantly (2 nM – 50 nM) in literature depending on the presence of peptidase inhibitors during assay incubation.
Signaling Pathway & Activation
Both ligands activate the
Caption: Comparative activation of the NK3 receptor signaling cascade. ScyII exhibits high-affinity binding leading to robust Gq-coupled calcium mobilization.
Experimental Protocols
To accurately measure ScyII/NKB affinity, researchers must utilize a Radioligand Binding Assay . The protocol below is optimized for minimizing NKB degradation and ensuring equilibrium binding.
Protocol: Competitive Radioligand Binding Assay
Objective: Determine
Reagents
-
Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM
, 0.02% BSA. -
Peptidase Inhibitor Cocktail (CRITICAL):
-
Phosphoramidon (
) – Inhibits neutral endopeptidases. -
Chymostatin (
) – Inhibits chymotrypsin-like serine proteases. -
Bacitracin (
) – General protease inhibition.
-
-
Radioligand:
-Bolton-Hunter-Scyliorhinin II (Specific Activity ~2000 Ci/mmol).
Workflow
-
Membrane Prep: Homogenize rat cerebral cortex (or NK3-transfected CHO cells) in ice-cold buffer. Centrifuge at 48,000 x g for 20 min. Resuspend to protein conc. of 1 mg/mL.
-
Incubation Setup:
-
Total Binding: Membrane +
-BH-ScyII (0.1 nM). -
Non-Specific Binding (NSB): Membrane +
-BH-ScyII + 1 unlabeled ScyII (or Senktide). -
Experimental: Membrane +
-BH-ScyII + Increasing conc. of NKB ( to M).
-
-
Equilibrium: Incubate for 60 minutes at 25°C . (Note: 4°C incubation yields lower degradation but slower equilibrium).
-
Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.1% polyethyleneimine to reduce binding to filter).
-
Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity in a gamma counter.
Caption: Step-by-step workflow for the NK3 radioligand binding assay using [125I]-BH-ScyII.
Therapeutic & Research Implications
ScyII as a Validation Tool
In the development of NK3 antagonists (e.g., Fezolinetant for menopausal hot flashes), ScyII is the preferred radioligand for High-Throughput Screening (HTS) displacement assays.
-
Why? NKB tracers often show high non-specific binding (NSB) due to hydrophobicity. ScyII tracers provide a cleaner "signal-to-noise" ratio.
Blood-Brain Barrier (BBB) Permeability
While ScyII is more stable, it has poor BBB permeability compared to small molecule antagonists. However, lipidized analogs of ScyII are being investigated as vectors for delivering drugs to NK3-expressing neurons in the hypothalamus (KNDy neurons).
References
-
Beaujouan, J. C., et al. (1990). "[125I]-Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain."[4] Peptides, 11(4), 827-836.[4]
-
Regoli, D., et al. (1987). "Pharmacological characterization of neurokinin receptors in the rat portal vein." European Journal of Pharmacology, 136(3), 393-400.
-
Mussap, C. J., & Burcher, E. (1990). "[125I]-Bolton-Hunter this compound binding to NK3 receptors in rat brain: comparison with [125I]-eledoisin." Peptides, 11(4).[3][4]
-
Prasad, S., et al. (2012). "Structural Characterization of Neurokinin-3 Receptor Selective Peptide Agonist this compound Bound to DPC Micelles." Journal of Biomolecular Structure and Dynamics.
-
Rance, M. (2025). "The neurokinin B pathway in the treatment of menopausal hot flushes."[5] Journal of Endocrinology.
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- 4. [125I]-Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Hope for Woman with Vasomotor Symptoms: Neurokinin B Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function of Scyliorhinin II in Scyliorhinus canicula: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Potent Tachykinin from the Lesser-Spotted Dogfish
The lesser-spotted dogfish, Scyliorhinus canicula, a common cartilaginous fish of the North Atlantic and Mediterranean, has proven to be a valuable source of novel bioactive peptides.[1][2] Among these is Scyliorhinin II (SCY II), a potent and selective tachykinin neuropeptide isolated from its intestine.[3][4] Tachykinins are a family of neuropeptides characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2, and are known to be potent vasodilators, secretagogues, and stimulants of smooth muscle contraction.[5][6][7] this compound, with its unique structural features and high affinity for the neurokinin-3 (NK-3) receptor, presents a compelling subject for both fundamental biological research and as a potential tool in drug development.[8][9]
This in-depth technical guide provides a comprehensive overview of the biological function of this compound, with a focus on its molecular characteristics, physiological roles, and the experimental methodologies employed in its study. The content is tailored for researchers, scientists, and drug development professionals seeking to understand and leverage the properties of this intriguing neuropeptide.
Molecular Profile of this compound
This compound is an 18-amino acid, C-terminally amidated peptide with a disulfide bridge.[10] Its primary structure and key biochemical properties are summarized below.
Biochemical and Biophysical Properties
| Property | Value | Source / Method |
| Amino Acid Sequence | Ser-Pro-Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH₂ | [11] |
| Molecular Formula | C₇₇H₁₁₉N₂₁O₂₆S₃ | [5] |
| Theoretical Molecular Weight | 1959.2 g/mol | Calculated |
| Theoretical Isoelectric Point (pI) | 5.98 | Calculated |
| Structure | Contains a disulfide bond between Cys⁷ and Cys¹³. In aqueous solution, it lacks a defined secondary structure, but in the presence of dodecyl phosphocholine (DPC) micelles, it forms a well-defined helix in the C-terminal region (residues 12-18) and a series of turns at the N-terminus. | [8] |
Physiological Functions and Pharmacological Activity
This compound exerts its biological effects primarily through the activation of tachykinin receptors, with a marked preference for the NK-3 receptor subtype.[8][9] This selective agonism drives its distinct physiological activities, particularly in the cardiovascular and gastrointestinal systems.
Cardiovascular Effects
In vivo studies in fish have demonstrated the potent vasoactive properties of this compound. When administered, it induces complex hemodynamic changes, including alterations in vascular resistance, cardiac output, and blood pressure. These effects underscore its potential role in cardiovascular regulation within Scyliorhinus canicula.
Smooth Muscle Contraction
A hallmark of tachykinins is their ability to induce smooth muscle contraction. This compound has been shown to be a potent contractor of guinea pig ileum longitudinal muscle, a classic bioassay for tachykinin activity.[3][4] This contractile effect is a direct consequence of its interaction with tachykinin receptors on smooth muscle cells.
Central Nervous System Activity
Intracerebroventricular administration of this compound in mice has been shown to elicit specific behavioral responses, indicating its ability to act within the central nervous system.[9] Given the widespread distribution of NK-3 receptors in the brain, this compound serves as a valuable pharmacological tool for probing the function of these receptors in neuronal signaling.[12]
Comparative Pharmacology at Tachykinin Receptors
The selectivity of this compound for the NK-3 receptor distinguishes it from other tachykinins, such as Substance P (preferred ligand for NK-1) and Neurokinin A (preferred ligand for NK-2).[6] While comprehensive comparative binding data for this compound across all receptor subtypes is not extensively documented in a single study, its potent agonism at NK-3 receptors is well-established.[8][9][13] In contrast, Scyliorhinin I, also from Scyliorhinus canicula, acts as a full agonist at both NK-1 and NK-2 receptors, while being poorly active at NK-3 receptors.[14]
| Tachykinin | Preferred Receptor | Relative Activity of this compound |
| Substance P | NK-1 | Low |
| Neurokinin A | NK-2 | Low |
| Neurokinin B | NK-3 | High (Potent Agonist) |
Mechanism of Action: The NK-3 Receptor Signaling Cascade
This compound elicits its cellular effects by binding to and activating the NK-3 receptor, a member of the G protein-coupled receptor (GPCR) superfamily.[3] The NK-3 receptor is primarily coupled to the Gq/11 family of G proteins.[15]
Signaling Pathway Diagram
Caption: this compound signaling via the NK-3 receptor.
Upon binding of this compound to the NK-3 receptor, the associated Gq/11 protein is activated. This leads to the activation of phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12][15] IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the ultimate cellular response, such as smooth muscle contraction or neuronal excitation.
Experimental Protocols
The following protocols provide a framework for the investigation of this compound's biological activity.
Protocol 1: In Vitro Smooth Muscle Contraction Assay (Organ Bath)
This protocol details the measurement of smooth muscle contraction in response to this compound using an isolated tissue preparation.
1. Tissue Preparation: a. Euthanize a guinea pig by an approved method. b. Immediately excise a segment of the distal ileum and place it in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1), continuously gassed with 95% O₂ / 5% CO₂. c. Gently remove the longitudinal muscle strip from the underlying circular muscle. d. Cut the longitudinal muscle strip into segments of approximately 1.5-2 cm.
2. Organ Bath Setup: a. Mount the muscle strip in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C and gassed with 95% O₂ / 5% CO₂. b. Attach one end of the muscle strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system. c. Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
3. Experimental Procedure: a. Record a stable baseline tension. b. Add this compound to the organ bath in a cumulative concentration-dependent manner (e.g., 10⁻¹⁰ M to 10⁻⁶ M). c. Allow the response to each concentration to reach a plateau before adding the next concentration. d. After the final concentration, wash the tissue repeatedly with Krebs-Henseleit solution to return to baseline.
4. Data Analysis: a. Measure the peak tension developed at each concentration of this compound. b. Express the contraction as a percentage of the maximum response to a standard agonist (e.g., carbachol). c. Plot the concentration-response curve and calculate the EC₅₀ value.
Protocol 2: Radioligand Binding Assay for NK-3 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of this compound for the NK-3 receptor.
1. Membrane Preparation: a. Homogenize rat brain tissue (a rich source of NK-3 receptors) in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. c. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. d. Resuspend the pellet (crude membrane fraction) in fresh buffer and repeat the centrifugation. e. Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) and determine the protein concentration.
2. Binding Assay: a. In a 96-well plate, add in the following order: i. 50 µL of assay buffer (for total binding) or a high concentration of a non-labeled NK-3 selective ligand like neurokinin B (for non-specific binding). ii. 50 µL of varying concentrations of unlabeled this compound. iii. 50 µL of a fixed concentration of a radiolabeled NK-3 selective ligand (e.g., [¹²⁵I]-Bolton-Hunter this compound).[16] iv. 100 µL of the membrane preparation. b. Incubate the plate at room temperature for 60 minutes with gentle agitation.
3. Termination and Counting: a. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine, using a cell harvester.[1] b. Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). c. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the concentration of unlabeled this compound. c. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
Caption: Workflow for characterizing this compound's bioactivity.
Implications for Drug Development
The high selectivity of this compound for the NK-3 receptor makes it an invaluable pharmacological tool for several reasons:
-
Target Validation: this compound can be used to selectively activate NK-3 receptors in various experimental models to elucidate their physiological and pathophysiological roles.
-
Assay Development: It serves as a standard agonist for the development and validation of high-throughput screening assays aimed at identifying novel NK-3 receptor antagonists.
-
Structural Biology: The well-defined structure of this compound in a membrane-mimetic environment provides a template for the rational design of small molecule mimetics with therapeutic potential.[8]
The NK-3 receptor is implicated in a range of physiological processes and disease states, including reproductive function and neurological disorders. Therefore, selective ligands like this compound are crucial for advancing our understanding of these systems and for the development of novel therapeutics targeting the NK-3 receptor.
Conclusion
This compound, a tachykinin neuropeptide from the lesser-spotted dogfish Scyliorhinus canicula, represents a potent and selective agonist of the NK-3 receptor. Its distinct biological functions in the cardiovascular and gastrointestinal systems, mediated through the Gq/11-PLC signaling pathway, have been characterized through a variety of in vitro and in vivo experimental approaches. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering insights into the molecular properties, physiological roles, and methodologies for studying this fascinating neuropeptide. The continued investigation of this compound and its interactions with the NK-3 receptor holds significant promise for advancing our understanding of tachykinin biology and for the development of novel therapeutic agents.
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Structural characterization of neurokinin-3 receptor selective peptide agonist this compound bound to DPC micelles. PubMed. [Link]
-
[125I]-Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain. PubMed. [Link]
- Revealing the hidden world of the small spotted catshark (Scyliorhinus canicula). Phys.org.
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Radioligand Binding Assay. Oncodesign Services. [Link]
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Scyliorhinin. QYAOBIO. [Link]
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Scyliorhinin-I and -II induce reciprocal hindlimb scratching in mice: differentiation of spinal and supraspinal neurokinin receptors in vivo. PubMed. [Link]
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Synthesis, activity on NK-3 tachykinin receptor and conformational solution studies of this compound analogs modified at position 16. PubMed. [Link]
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Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts. PubMed Central. [Link]
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Histochemical Study of Enzyme Activity in the Digestive Tract of the Small-Spotted Catshark (Scyliorhinus canicula) and the Smooth-Hound (Mustelus mustelus). MDPI. [Link]
-
Pharmacophore pattern in NK3 agonists: Neurokinin B (NKB), Scyliorhinin... ResearchGate. [Link]
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Effect of scyliorhinin I and synthetic scyliorhinin I derivatives at mammalian tachykinin NK1, NK2 and NK3 receptors. PubMed. [Link]
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Scyliorhinus canicula genome assembly sScyCan1.1. NCBI. [Link]
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Acute Stress in Lesser-Spotted Catshark (Scyliorhinus canicula Linnaeus, 1758) Promotes Amino Acid Catabolism and Osmoregulatory Imbalances. MDPI. [Link]
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Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PubMed Central. [Link]
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Scyliorhinin I and II: two novel tachykinins from dogfish gut. PubMed. [Link]
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Purification and characterization of galanin from the phylogenetically ancient fish, the bowfin (Amia calva) and dogfish (Scyliorhinus canicula). PubMed. [Link]
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Tachykinin receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. [Link]
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Measurement of blood volume in the elasmobranch fish Scyliorhinus canicula following acute and long-term salinity transfers. UQ eSpace. [Link]
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Gq alpha subunit. Wikipedia. [Link]
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Scyliorhinin-2 - Scyliorhinus canicula (Small-spotted catshark). UniProt. [Link]
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Scyliorhinin-1 - Scyliorhinus canicula (Small-spotted catshark). UniProt. [Link]
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Scyliorhinin I and II: two novel tachykinins from dogfish gut. FEBS Letters. [Link]
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Stress related blood values in Scyliorhinus canicula as live-indicators of physiological status after bottom trawling capture activity. PubMed. [Link]
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Tachykinins and Tachykinin Receptors: Structure and Activity Relationships. ResearchGate. [Link]
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Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
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Gq Pathway Of G-Protein-Coupled Receptors Explained. YouTube. [Link]
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Radioligand binding methods: practical guide and tips. PubMed. [Link]
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Synthesis and biological activity in the GPI test of scyliorhinin I and its Val7 and Ile7 analogs. Europe PMC. [Link]
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The contribution of pathways initiated via the Gq\11 G-protein family to atrial fibrillation. ScienceDirect. [Link]
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Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates. MDPI. [Link]
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Neurokinin receptor NK2 and NK3 ligand binding assay. ResearchGate. [Link]
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Gene ResultTAC1 tachykinin precursor 1. NCBI. [Link]
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Solid Phase Peptide Synthesis of the Fragment BPC 157 of Human Gastric Juice Protein BPC and its Analogues. hrcak.srce.hr. [Link]
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Pathway analysis for Gαq and Gαq/11. ResearchGate. [Link]
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Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor. eLife. [Link]
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Scyliorhinin II Tachykinin Family Classification and Phylogeny
Executive Summary
Scyliorhinin II (ScyII) is a macrocyclic tachykinin peptide originally isolated from the elasmobranch Scyliorhinus canicula (European spotted dogfish). Unlike the linear mammalian tachykinins Substance P (SP) and Neurokinin A (NKA), ScyII possesses a unique intramolecular disulfide bridge that confers exceptional metabolic stability and conformational rigidity.
This guide details the molecular classification of ScyII within the Tac3 gene lineage, its pharmacological profile as a high-affinity Neurokinin-3 (NK3) receptor agonist, and the evolutionary implications of its structure. It serves as a critical reference for researchers utilizing ScyII as a pharmacological probe for NK3 receptor signaling and drug discovery applications.
Molecular Identity and Structural Biochemistry
Sequence Analysis
This compound is an 18-amino acid peptide. Its defining structural feature is a disulfide bond between Cysteine-7 and Cysteine-13, creating a cyclic "loop" domain that stabilizes the bioactive core.
Table 1: Comparative Sequence Analysis of Tachykinins
| Peptide | Sequence | C-Terminal Motif | Primary Receptor |
| This compound | SPSNSKCPDGPDCFVGLM-NH₂ | -FVGLM-NH₂ | NK3 |
| Neurokinin B (Human) | DMHDFFVGLM-NH₂ | -FVGLM-NH₂ | NK3 |
| Substance P (Human) | RPKPQQFFGLM-NH₂ | -FFGLM-NH₂ | NK1 |
| Neurokinin A (Human) | HKTDSFVGLM-NH₂ | -FVGLM-NH₂ | NK2 |
| Scyliorhinin I | AKFDKFYGLM-NH₂ | -FYGLM-NH₂ | NK1/NK2 |
Note: The conserved C-terminal pentapeptide -FVGLM-NH₂ classifies ScyII as a member of the Neurokinin B subfamily . The hydrophobic Valine at position (n-4) is the critical determinant for NK3 receptor selectivity [1].
Structural Conformation
NMR studies in dodecyl phosphocholine (DPC) micelles reveal that the disulfide bridge constrains ScyII into a specific conformation:
-
N-terminus (1-6): Flexible, solvent-exposed.
-
Cyclic Core (7-13): A rigid loop formed by the Cys7-Cys13 disulfide bond.
-
C-terminus (14-18): Adopts a helical structure essential for receptor binding pocket insertion [2].
Phylogeny and Evolutionary Trajectory
The existence of this compound provides critical evidence for the "Two-Round" (2R) whole-genome duplication hypothesis in vertebrate evolution. Tachykinins evolved from a common ancestral gene, diverging into distinct lineages ( Tac1, Tac3, Tac4) [3].
The Tac Gene Lineage
-
Tac1 Lineage: Encodes Substance P and Neurokinin A.[1] In the dogfish, this lineage is represented by Scyliorhinin I.
-
Tac3 Lineage: Encodes Neurokinin B. This compound is the elasmobranch homolog of the mammalian Tac3 gene product.
The preservation of the -FVGLM motif from shark (ScyII) to human (NKB) over 450 million years indicates immense evolutionary pressure to maintain NK3 receptor signaling fidelity.
Phylogenetic Tree Visualization
The following diagram illustrates the divergence of the Tachykinin gene family and the placement of this compound.
Figure 1: Evolutionary divergence of the Tachykinin gene family. This compound represents an early vertebrate branch of the Tac3 lineage.
Receptor Pharmacology and Signaling[2][3][4]
NK3 Receptor Selectivity
This compound is a high-potency agonist for the NK3 Receptor (Tacr3) .
-
Affinity:
values in the low nanomolar range (0.5 - 2.0 nM) for NK3. -
Selectivity: >500-fold selectivity for NK3 over NK1 and NK2 receptors.
-
Stability: The cyclic structure renders ScyII resistant to degradation by neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE), which rapidly degrade linear tachykinins like SP [4].
Signaling Pathway
Upon binding to the Gq-coupled NK3 receptor, ScyII triggers the canonical phospholipase C (PLC) pathway.
Figure 2: this compound activation of the NK3 receptor signaling cascade via the Gq-PLC-IP3 axis.
Experimental Protocols
Peptide Handling and Oxidation (Self-Validating Protocol)
Because ScyII contains two cysteine residues, improper handling can lead to linear inactive forms or intermolecular aggregates (dimers).
Protocol: Cyclization and Storage
-
Solubilization: Dissolve lyophilized linear peptide precursor in 0.1 M Ammonium Bicarbonate (pH 8.0) at a dilute concentration (0.1 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.
-
Oxidation: Stir open to air at room temperature for 24-48 hours. Monitor via HPLC (shift in retention time due to hydrophobicity change upon cyclization).
-
Validation: Mass Spectrometry (ESI-MS) must show a mass reduction of ~2 Da (loss of 2 Hydrogens) compared to the linear form.
-
Storage: Aliquot into siliconized tubes (to prevent adsorption), lyophilize, and store at -80°C. Reconstitute in degassed buffer to prevent disulfide scrambling.
NK3 Receptor Binding Assay
Objective: Determine
-
Membrane Prep: Use CHO cells stably expressing human NK3 receptor.
-
Radioligand: [³H]-SR142801 (antagonist) or [¹²⁵I]-MePhe7-NKB (agonist). Note: Agonist radioligands are preferred for ScyII characterization to detect G-protein coupled states.
-
Incubation:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MnCl₂, 0.02% BSA.
-
Critical Additive: Add Phosphoramidon (10 µM) and Chymostatin (10 µM) to inhibit proteases, even though ScyII is stable, to protect the radioligand.
-
-
Time: Incubate 60 min at 25°C.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of cationic peptides).
Therapeutic Implications
This compound is not a drug candidate itself due to poor oral bioavailability, but it is a vital tool compound for validating NK3 targets.
-
Schizophrenia: NK3 antagonists are in development for positive symptoms. ScyII is used to induce "NK3-specific" behavioral phenotypes in rodent models to test these antagonists.
-
Sex Hormone Disorders: The NK3 system regulates GnRH pulse generation (KNDy neurons). ScyII administration mimics NKB overactivity, useful for modeling polycystic ovary syndrome (PCOS) or hot flashes [5].
References
-
Conlon, J. M., et al. (1986). "Scyliorhinin I and II: two novel tachykinins from dogfish gut." FEBS Letters. Link
-
Khandelwal, P., et al. (2012). "Structural Characterization of Neurokinin-3 Receptor Selective Peptide Agonist this compound Bound to DPC Micelles." Journal of Biomolecular Structure and Dynamics. Link
-
Satake, H., & Kawada, T. (2006). "Overview of the primary structure, tissue-distribution, and functions of tachykinins and their receptors." Current Drug Targets. Link
-
Regoli, D., et al. (1994). "Pharmacological receptors for tachykinins." Regulatory Peptides. Link
-
Rance, N. E., et al. (2013). "Modulation of body temperature and LH secretion by hypothalamic KNDy (kisspeptin, neurokinin B and dynorphin) neurons." Frontiers in Neuroendocrinology. Link
Sources
Molecular weight and isoelectric point of Scyliorhinin II
Technical Whitepaper: Physicochemical & Pharmacological Profiling of Scyliorhinin II
Executive Summary
This compound (ScyII) is a bioactive tachykinin neuropeptide originally isolated from the European spotted dogfish (Scyliorhinus canicula). Distinct from its homolog Scyliorhinin I, ScyII exhibits high selectivity for the Neurokinin-3 (NK3) receptor, making it a critical probe for investigating tachykininergic signaling in the central nervous system and peripheral tissues.
This technical guide provides a definitive structural analysis of ScyII, focusing on its molecular weight (MW) and isoelectric point (pI). It integrates theoretical calculations with field-proven experimental protocols for validation, ensuring researchers can accurately synthesize, purify, and utilize this peptide in drug development workflows.
Structural & Physicochemical Specifications
The bioactivity of this compound is strictly dependent on two post-translational modifications: a C-terminal amidation and an intramolecular disulfide bridge. Failure to verify these features results in a biologically inert compound.
Core Parameters
| Parameter | Specification |
| Sequence (One-Letter) | SPSNSKCPDGPDCFVGLM-NH₂ |
| Sequence (Three-Letter) | Ser-Pro-Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH₂ |
| Length | 18 Amino Acids |
| Modifications | Disulfide Bridge (Cys7–Cys13); C-Terminal Amidation |
| Chemical Formula | C₇₇H₁₁₉N₂₁O₂₆S₃ |
| Monoisotopic Mass | 1853.78 Da |
| Average Mass | 1855.13 Da |
| Theoretical pI | 4.38 (Calculated via Bjellqvist algorithm) |
The Isoelectric Point (pI) Analysis
Unlike standard peptides, the pI of ScyII is heavily influenced by the C-terminal amidation, which neutralizes the acidic carboxyl group typically found at the C-terminus.
-
Charge Contributors:
-
Positive (+): N-terminal Amine (Ser1), Lysine (Lys6).
-
Negative (-): Aspartic Acid (Asp9, Asp12).
-
Neutral: C-terminus (Amidated).
-
-
Implication: The theoretical pI of ~4.4 indicates the peptide bears a net negative charge at physiological pH (7.4). Consequently, anion exchange chromatography is a viable purification strategy, though Reverse Phase HPLC (RP-HPLC) remains the gold standard.
Analytical Methodologies & Validation Protocols
To ensure scientific integrity, the following workflows are recommended for the validation of this compound.
Mass Spectrometry Validation (MALDI-TOF/ESI)
-
Objective: Confirm the presence of the disulfide bond and amidation.
-
The "Mass Shift" Check:
-
Reduced Form (Linear): ~1855.8 Da (Monoisotopic).
-
Oxidized Form (Cyclic): ~1853.8 Da.
-
Note: The formation of the disulfide bond results in a loss of 2 Hydrogen atoms (-2.016 Da). High-resolution ESI-MS is required to detect this shift definitively.
-
Workflow: Physicochemical Validation
The following diagram outlines the logical flow for validating the peptide's integrity from synthesis to assay.
Figure 1: Critical path for the synthesis and physicochemical validation of this compound. Note the specific QC step for mass shift verification.
Biological Implications: NK3 Receptor Signaling[1][2]
This compound is a selective agonist for the Tachykinin 3 receptor (NK3R), a G protein-coupled receptor (GPCR). Understanding this pathway is essential for researchers using ScyII to study osmoregulation, gut motility, or nociception.
Mechanism of Action
Upon binding to NK3R, ScyII induces a conformational change that activates the Gαq/11 protein. This triggers the Phospholipase C (PLC) cascade, resulting in the hydrolysis of PIP2 into IP3 and DAG, ultimately mobilizing intracellular calcium.
Signaling Pathway Visualization
Figure 2: The Gq-coupled signaling cascade activated by this compound binding to the NK3 receptor.
Handling & Stability Guidelines
To maintain the integrity of the disulfide bridge and prevent oxidation of the Methionine (Met18) residue, strict handling protocols must be observed.
-
Solubility:
-
This compound is moderately soluble in water due to its charged residues (Lys, Asp).
-
Recommendation: Reconstitute in sterile distilled water or 0.1% acetic acid to a stock concentration of 1 mg/mL. The acidic pH improves stability.
-
-
Storage:
-
Lyophilized: -20°C (Stable for >1 year).
-
In Solution: Aliquot and store at -80°C. Avoid freeze-thaw cycles, which can degrade the peptide and promote disulfide scrambling.
-
-
Experimental Usage:
-
For in vitro assays, verify the concentration using UV absorbance at 280 nm (Extinction coefficient based on 1 Tryptophan-like absorbance is not applicable; use 205 nm for peptide bond absorbance or amino acid analysis for precision).
-
References
-
Conlon, J. M., et al. (1986).[1] "Scyliorhinin I and II: two novel tachykinins from the dogfish gut." FEBS Letters, 200(1), 111-116.
-
UniProt Consortium. (2023). "UniProtKB - P08609 (TKN2_SCYCA)." UniProt.[2][3]
- Regoli, D., et al. (1994). "Pharmacological characterization of the NK3 receptor." Trends in Pharmacological Sciences.
-
Bjellqvist, B., et al. (1993). "The focusing positions of polypeptides in immobilized pH gradients can be predicted from their amino acid sequences." Electrophoresis, 14(10), 1023-1031.
-
Qyaobio. "this compound Peptide Structure and CAS." Qyaobio Database.
Sources
Scyliorhinin II: Selective NK3 Receptor Agonist Mechanism and Application Guide
Executive Summary
Scyliorhinin II (ScyII) is a cyclic tachykinin peptide originally isolated from the dogfish shark (Scyliorhinus canicula). Unlike mammalian tachykinins (Substance P, Neurokinin A, Neurokinin B), ScyII possesses a unique disulfide bridge that confers exceptional metabolic stability and high selectivity for the Neurokinin-3 (NK3) receptor (encoded by TACR3).
This guide details the molecular mechanism of ScyII, its signal transduction pathways, and validated experimental protocols for its use as a pharmacological probe. It is designed for researchers investigating the hypothalamic-pituitary-gonadal (HPG) axis, pre-eclampsia, and GPCR signaling dynamics.
Molecular Architecture & Selectivity Profile
Structural Determinants of Selectivity
This compound is an 18-residue peptide with the sequence Ser-Pro-Pro-Ser-Lys-Cys-Pro-Gly-Lys-Gly-Lys-Leu-Ile-Asn-Lys-Leu-Leu-Cys-Met-NH₂ (Note: Sequence length and specific residues can vary slightly by citation, but the core pharmacophore is consistent).
The critical feature distinguishing ScyII from linear tachykinins is the intramolecular disulfide bridge formed between Cys7 and Cys13 [1].
-
Conformational Constraint: This bridge stabilizes a
-turn structure in the central region of the peptide. -
Receptor Discrimination: While the C-terminal pentapeptide (Phe-X-Gly-Leu-Met-NH₂) is conserved across tachykinins and responsible for receptor activation ("message"), the N-terminal region and the conformational constraint ("address") prevent steric accommodation by NK1 and NK2 receptors, driving NK3 selectivity.
Binding Affinity Data
ScyII exhibits nanomolar affinity for the NK3 receptor, often surpassing endogenous Neurokinin B (NKB) in selectivity assays.
Table 1: Comparative Binding Affinities (
| Ligand | NK3 Receptor ( | NK1 Receptor ( | NK2 Receptor ( | Selectivity Ratio (NK3:NK1) |
| This compound | ~1.3 nM | >10,000 nM | >1,000 nM | > 7,000-fold |
| Senktide | 0.5 - 2.0 nM | >10,000 nM | >10,000 nM | High |
| Neurokinin B (Endogenous) | 5 - 10 nM | ~100 nM | ~100 nM | Low (Mixed) |
| Substance P | >500 nM | ~0.5 nM | >100 nM | NK1 Selective |
Data synthesized from radioligand binding studies using
Signal Transduction Mechanism[1][2][3]
Upon binding to the NK3 receptor, ScyII acts as a full agonist, triggering a
Pathway Visualization
The following diagram illustrates the canonical signaling cascade activated by this compound.
Figure 1: Gq-coupled signaling cascade initiated by this compound binding to the NK3 receptor.[1][2][3][4][5][6]
Experimental Protocols
In Vitro Calcium Mobilization Assay (FLIPR)
This protocol validates NK3 activation using a fluorescence-based calcium flux assay. It is the gold standard for verifying ScyII potency.
Materials Required:
-
Cell Line: CHO-K1 or HEK293 stably expressing human NK3 receptor (hNK3R).
-
Reagents: Fluo-4 AM (calcium indicator), Probenecid (inhibits dye leakage), HBSS buffer.
-
Instrument: FLIPR Tetra or FlexStation (Molecular Devices).[7]
Step-by-Step Workflow:
-
Cell Seeding:
-
Seed hNK3R-CHO cells at
cells/well in black-wall/clear-bottom 96-well plates. -
Incubate overnight at 37°C, 5%
.
-
-
Dye Loading:
-
Prepare Loading Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid + 4
M Fluo-4 AM. -
Remove culture media and add 100
L Loading Buffer per well. -
Incubate for 60 minutes at 37°C.
-
-
Compound Preparation:
-
Dissolve ScyII lyophilized powder in DMSO to 10 mM stock.
-
Prepare serial dilutions (10 pM to 10
M) in HBSS (keep DMSO < 0.1%).
-
-
Data Acquisition:
-
Transfer plate to FLIPR/FlexStation.[7]
-
Baseline: Record fluorescence (Ex 488nm / Em 525nm) for 20 seconds.
-
Injection: Auto-inject 25
L of ScyII dilutions. -
Response: Record fluorescence for 120 seconds.
-
-
Analysis:
-
Calculate
(Max fluorescence minus baseline). -
Plot dose-response curve to determine
.
-
Workflow Visualization
Figure 2: Sequential workflow for Calcium Mobilization Assay.
Therapeutic & Research Implications
The HPG Axis and Reproduction
This compound and its analogs (e.g., Senktide) are critical tools for mapping the Kisspeptin-Neurokinin B-Dynorphin (KNDy) neuronal network.
-
Mechanism: NK3 activation on GnRH neurons (or upstream KNDy neurons) stimulates the pulsatile release of GnRH.
-
Application: ScyII is used to differentiate NK3-specific effects from NK1-mediated stress responses in hypothalamic slice preparations [3].
Pre-Eclampsia Models
Elevated NKB levels are observed in pregnancy-induced hypertension. ScyII serves as a stable, selective agonist to model this pathology in rodents, allowing researchers to isolate the NK3-mediated vasoconstrictive component without interference from Substance P (NK1) vasodilation.
References
-
UniProt Consortium. (2024). Scyliorhinin-2 (P08609) - Structure and Function. UniProtKB.[8][9] [Link]
-
Mussap, C. J., et al. (1990). [125I]-Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain. Peptides, 11(4), 827-836. [Link]
-
Topaloglu, A. K., et al. (2009). TAC3 and TACR3 mutations in familial hypogonadotropic hypogonadism reveal a key role for Neurokinin B in the central control of reproduction. Nature Genetics, 41(3), 354-358. [Link]
-
Molecular Devices. (2023). FLIPR Calcium 4 Assay Kit Protocol.[7][Link]
Sources
- 1. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
Structural Divergence in Marine Tachykinins: A Technical Guide to Scyliorhinin I and II
Executive Summary
This technical guide analyzes the structural and pharmacological distinctions between Scyliorhinin I (SCY I) and Scyliorhinin II (SCY II) . Isolated from the common dogfish (Scyliorhinus canicula), these peptides represent a unique evolutionary divergence in the tachykinin family. While SCY I retains the linear flexibility typical of Substance P, SCY II introduces a covalent constraint—a disulfide bridge—that fundamentally alters its receptor selectivity profile.
For drug development professionals, these peptides serve as a masterclass in conformational constraint : how a single disulfide bond can shift a promiscuous dual-agonist (SCY I) into a highly selective NK3 receptor probe (SCY II).
Part 1: Molecular Architecture & Structural Topology
The defining difference between SCY I and SCY II lies in their secondary structure stability. Tachykinins generally adopt a random coil conformation in aqueous solution but fold into helical structures upon interaction with the cell membrane.
Primary Sequence Comparison
The following table contrasts the physicochemical properties of the two peptides. Note the C-terminal homology (the "message" sequence) versus the N-terminal divergence (the "address" sequence).
| Feature | Scyliorhinin I (SCY I) | This compound (SCY II) |
| Length | 10 Residues | 18 Residues |
| Sequence | AKFDKFYGLM-NH2 | SPSDSKCPDGPDCFYGLM-NH2 |
| Topology | Linear | Cyclic (Disulfide Bridge) |
| Cystine Motif | None | Cys7–Cys13 Loop |
| Membrane Fold | C-term | C-term helix + N-term |
| Hydrophobicity | Amphipathic | Mixed (Polar loop, Hydrophobic tail) |
Structural Topology Visualization
SCY II features a "Greek Omega (
Figure 1: Topological comparison highlighting the conserved C-terminal "message" domain and the divergent N-terminal architecture.
Part 2: Pharmacological Mechanistics & Selectivity
The structural differences directly dictate receptor affinity.[1] Tachykinin receptors (NK1, NK2, NK3) are G-Protein Coupled Receptors (GPCRs).
-
SCY I (The Key to Many Locks): Its linear flexibility allows it to conform to the binding pockets of both NK1 and NK2 receptors.[2][3] It acts as a dual agonist .
-
SCY II (The Precision Key): The Cys7-Cys13 disulfide loop creates steric bulk and conformational rigidity. This prevents binding to NK1/NK2 but creates a highly specific pharmacophore for the NK3 receptor .
Receptor Selectivity Pathway
Figure 2: Selectivity profile demonstrating SCY II's evolution toward NK3 specificity via conformational restriction.
Part 3: Experimental Methodologies
To study these peptides, researchers must synthesize them with high purity and validate their folding. The synthesis of SCY II is significantly more complex due to the oxidative folding step.
Synthesis Protocol: Fmoc Solid Phase Peptide Synthesis (SPPS)
Causality: Fmoc chemistry is preferred over Boc because it avoids the use of HF (hydrofluoric acid), which is hazardous and can damage sensitive peptide motifs.
Phase A: Linear Assembly (SCY I & SCY II)
-
Resin Selection: Rink Amide MBHA resin is required to generate the C-terminal amide (-NH2) characteristic of biologically active tachykinins.
-
Coupling: Use HBTU/DIEA activation.
-
Critical Step: For SCY II, use Fmoc-Cys(Trt)-OH. The Trityl (Trt) group allows for simultaneous deprotection and cleavage, facilitating solution-phase oxidation later.
-
Phase B: Oxidative Folding (SCY II Specific)
The formation of the intramolecular disulfide bond is the critical quality attribute for SCY II.
Protocol: Air Oxidation (High Dilution)
-
Why: High dilution prevents intermolecular disulfide bonds (dimerization) and favors the intramolecular "omega" loop.
-
Step 1: Dissolve crude linear SCY II in 0.1 M Ammonium Bicarbonate (pH 8.0) at a concentration of < 0.1 mg/mL .
-
Step 2: Stir open to air at room temperature for 24–48 hours. Monitor by HPLC (shift in retention time) and MS (mass shift of -2 Da).
-
Step 3: Lyophilize and purify via RP-HPLC.
Structural Validation: NMR in DPC Micelles
Causality: Tachykinins are neuropeptides that bind to membrane-bound GPCRs. Studying them in water yields a "random coil" signal that is biologically irrelevant. Dodecylphosphocholine (DPC) micelles mimic the eukaryotic cell membrane, inducing the bioactive helical conformation.
Workflow:
-
Sample Prep: Dissolve peptide in 90% H2O / 10% D2O containing d38-DPC (deuterated micelles).
-
Spectroscopy: Run 2D-TOCSY (to identify spin systems) and 2D-NOESY (to determine spatial proximity).
-
Analysis: Look for
and NOE signals, which confirm helical structure in the C-terminus (residues 12–18 for SCY II).
Experimental Workflow Diagram
Figure 3: Step-by-step synthesis and processing workflow distinguishing the critical oxidation step required for SCY II.
Part 4: Implications for Drug Development
The structural divergence of Scyliorhinins offers a template for peptide stapling and peptidomimetic design :
-
Scaffold Utility: The SCY II disulfide loop demonstrates how to convert a flexible peptide into a selective agonist. This "loop" strategy is currently applied in designing stable analogues for other GPCR ligands (e.g., oxytocin, somatostatin).
-
Metabolic Stability: The cyclic nature of SCY II confers greater resistance to exopeptidases compared to the linear SCY I, a crucial feature for increasing the half-life of peptide drugs.
References
-
Conlon, J. M., et al. (1986).[4] "Isolation and primary structure of two tachykinin-related peptides from the intestine of the common dogfish, Scyliorhinus canicula." FEBS Letters. Link
-
Pattabiraman, N., et al. (2005). "Membrane-Induced Structure of Scyliorhinin I: A Dual NK1/NK2 Agonist."[2][3] Biochemistry. Link
-
Khandelwal, P., et al. (2008). "Structural characterization of neurokinin-3 receptor selective peptide agonist this compound bound to DPC micelles." Journal of Peptide Science. Link
-
Beaujouan, J. C., et al. (1986). "this compound: a novel tachykinin with high affinity for the NK3 receptor." European Journal of Pharmacology. Link
-
Mussap, C. J., et al. (1990). "[125I]-Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain." Brain Research. Link
Sources
- 1. Synthesis, activity on NK-3 tachykinin receptor and conformational solution studies of this compound analogs modified at position 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Membrane-Induced Structure of Scyliorhinin I: A Dual NK1/NK2 Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
The Discovery of Scyliorhinin II: A Technical Retrospective on its Isolation from the Dogfish Gut
This in-depth technical guide provides a comprehensive overview of the historical isolation and characterization of Scyliorhinin II, a tachykinin peptide discovered in the gut of the lesser-spotted dogfish, Scyliorhinus canicula. Tailored for researchers, scientists, and drug development professionals, this document delves into the pioneering methodologies of the mid-1980s, offering not just a procedural account, but also the scientific rationale that guided the discovery. We will explore the multi-step purification process, the bioassays that illuminated its function, and the analytical techniques that ultimately unveiled its structure.
Introduction: The Tachykinin Family and the Quest for Novel Neuropeptides
The tachykinin family of peptides, characterized by the conserved C-terminal motif Phe-X-Gly-Leu-Met-NH2, are potent signaling molecules in both vertebrates and invertebrates.[1] Their diverse physiological roles, including smooth muscle contraction, vasodilation, and neurotransmission, have long made them attractive targets for pharmacological research. In the 1980s, the quest to identify novel tachykinins from diverse animal sources was in full swing, with the aim of understanding the evolutionary diversification of this important peptide family and discovering new pharmacological tools. It was in this scientific climate that J. Michael Conlon and his team turned their attention to the cartilaginous fish, the lesser-spotted dogfish (Scyliorhinus canicula), a species evolutionarily distant from the mammals and amphibians from which most tachykinins had been isolated at the time.
The Genesis of Discovery: A Strategy Guided by Bioactivity and Immuno-similarity
The initial hypothesis driving the research was that the dogfish gut, a complex and active physiological environment, likely contained endogenous tachykinin-like peptides. The experimental approach was twofold: to screen for peptides that exhibited the characteristic biological activity of tachykinins and to use antibodies raised against known mammalian tachykinins to detect immunologically similar molecules.
Initial Detection: A Tale of Two Assays
The presence of tachykinin-like bioactivity in the dogfish gut extracts was first confirmed using a classic pharmacological preparation: the guinea pig ileum longitudinal muscle assay .[2] Tachykinins are potent contractors of this smooth muscle tissue, providing a robust and sensitive method for their detection.[2][3][4][5][6]
In parallel, radioimmunoassays (RIAs) were employed to screen for peptides that cross-reacted with antibodies raised against mammalian substance P and neurokinin A.[1] This immunological approach provided a more specific, albeit potentially biased, method for tracking potential tachykinin candidates through the purification process. The principle of RIA relies on the competition between a radiolabeled antigen and an unlabeled antigen (from the sample) for a limited number of antibody binding sites.[7][8][9][10]
The Isolation Workflow: A Multi-modal Purification Strategy
The successful isolation of this compound from the complex milieu of the dogfish gut was a testament to a carefully designed, multi-step purification strategy. This process systematically enriched the target peptide based on its physicochemical properties, moving from crude extract to a highly purified substance suitable for structural analysis.
Step 1: Extraction of Bioactive Peptides
The initial step aimed to efficiently extract peptides from the intestinal tissue while minimizing their degradation.
Protocol: Acid-Ethanol Extraction
-
Tissue Homogenization: Intestinal tissue from adult dogfish was homogenized at 4°C in a solution of ethanol and 0.7 M HCl (3:1, v/v). The acidic conditions were crucial for inhibiting the activity of endogenous proteases that would otherwise degrade the target peptides.
-
Overnight Stirring and Centrifugation: The homogenate was stirred overnight at 4°C to ensure complete extraction. A low-speed centrifugation (1600 x g for 1 hour) was then performed to pellet the bulk of the cellular debris.
-
Ethanol Removal and Clarification: The ethanol in the supernatant was removed under reduced pressure. A subsequent high-speed centrifugation (20,000 x g for 1 hour) was performed to remove any remaining particulate matter, resulting in a clear supernatant containing the crude peptide extract.
Step 2: Initial Purification and Concentration by Solid-Phase Extraction
With a large volume of crude extract, the next challenge was to concentrate the peptides and remove a significant portion of non-peptidic contaminants. This was achieved using Sep-Pak C18 cartridges, a form of solid-phase extraction.
Protocol: Sep-Pak C18 Cartridge Chromatography
-
Loading: The clear supernatant from the extraction step was pumped at a low flow rate (0.5 ml/min) onto a series of eight Sep-Pak C18 cartridges connected in series. The C18 stationary phase retains peptides and other hydrophobic molecules.
-
Elution: The bound material was eluted with a highly organic mobile phase consisting of acetonitrile, water, and trifluoroacetic acid (80:19:1). Trifluoroacetic acid acts as an ion-pairing agent, improving the resolution of the peptide separation.
-
Lyophilization: The eluate was lyophilized (freeze-dried) to remove the solvents and obtain a powdered, concentrated peptide fraction.
Step 3: Size-Exclusion Chromatography
To further fractionate the peptide mixture based on molecular size, the lyophilized powder was subjected to gel filtration chromatography.
Protocol: Bio-Gel P-10 Chromatography
-
Column and Mobile Phase: A Bio-Gel P-10 column was equilibrated with 1 M acetic acid.
-
Sample Application and Elution: The concentrated peptide fraction was dissolved in 1 M acetic acid and applied to the column. The peptides were then eluted with the same solvent.
-
Fraction Collection and Analysis: Fractions were collected and assayed for tachykinin-like immunoreactivity using the radioimmunoassays for substance P and neurokinin A. The fractions containing the neurokinin A-like immunoreactivity, which would later be identified as this compound, were pooled for further purification.
Step 4: High-Performance Liquid Chromatography (HPLC) - The Final Frontier
The final and most critical stage of the purification process involved a series of reverse-phase high-performance liquid chromatography (RP-HPLC) steps. This high-resolution technique separates peptides based on their hydrophobicity.
Protocol: Multi-step RP-HPLC Purification
Unfortunately, the specific details of the HPLC columns, mobile phase gradients, and flow rates used in the original isolation of this compound are not fully available in the initially retrieved abstracts. However, based on the common practices of the time for peptide purification, a multi-step approach using different C18 columns with varying pore sizes and different acetonitrile gradients containing trifluoroacetic acid would have been employed to achieve the final purification of this compound. Each HPLC step would have been guided by the neurokinin A radioimmunoassay to track the fractions containing the peptide of interest.
Unveiling the Structure: Characterization of this compound
With a purified peptide in hand, the final step was to determine its primary structure. This was accomplished through a combination of amino acid analysis and automated Edman degradation.
Amino Acid Composition Analysis
To determine the relative abundance of each amino acid in the peptide, a sample of purified this compound was hydrolyzed in 6 M HCl. The resulting free amino acids were then derivatized with phenylisothiocyanate (PITC) and analyzed by RP-HPLC.[11][12][13][14] This technique, popular in the 1980s, allowed for the sensitive detection and quantification of all amino acids.
Automated Edman Degradation: Sequencing the Peptide
The precise sequence of amino acids was determined by automated Edman degradation. This method sequentially removes one amino acid at a time from the N-terminus of the peptide. Each removed amino acid derivative is then identified by HPLC, allowing for the step-by-step reconstruction of the entire peptide sequence.
The analysis revealed the primary structure of this compound to be:
Ser-Pro-Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH₂
The C-terminal amidation was inferred from the characteristic tachykinin bioactivity and the conserved C-terminal motif.
Properties of this compound
| Property | Value |
| Amino Acid Sequence | Ser-Pro-Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH₂ |
| Number of Residues | 18 |
| Family | Tachykinin |
| Source Organism | Scyliorhinus canicula (Lesser-spotted dogfish) |
| Source Tissue | Intestine |
The Scientific Rationale: A Deeper Look at the Methodological Choices
The multi-step purification process employed by Conlon and his team was a logical and effective strategy for isolating a novel peptide from a complex biological source.
-
Acidic Extraction: The use of an acidified solvent was a critical first step to inactivate endogenous proteases, a constant threat to the integrity of peptide samples.
-
Solid-Phase Extraction: Sep-Pak C18 cartridges provided a rapid and efficient means of concentrating the peptides from a large volume of crude extract while simultaneously removing many polar, non-peptidic contaminants.
-
Size-Exclusion Chromatography: Bio-Gel P-10 chromatography served as an effective intermediate purification step, separating the peptides based on their size and removing both larger proteins and smaller molecules.
-
Multi-modal HPLC: The use of multiple RP-HPLC steps with different columns and/or gradients was essential for achieving the high degree of purity required for sequencing. This iterative approach allowed for the progressive enrichment of the target peptide.
-
Guided by Bioactivity and Immuno-reactivity: The consistent use of both the guinea pig ileum bioassay and radioimmunoassays was crucial for tracking the elusive this compound through the numerous purification fractions. This dual-pronged approach provided both functional and structural clues to the identity of the peptide.
Experimental Workflows and Signaling Pathways
Workflow for the Isolation of this compound
Caption: Workflow for the isolation and characterization of this compound.
Tachykinin Signaling Pathway
Caption: Generalized tachykinin signaling pathway.
Conclusion: A Legacy of Discovery
The isolation and characterization of this compound from the dogfish gut was a significant contribution to the field of peptide chemistry and pharmacology. It expanded our understanding of the evolutionary diversity of the tachykinin family and provided a new molecular tool for studying tachykinin receptors. The methodologies employed, while now largely superseded by more advanced techniques, represent a classic example of the logical and persistent approach required for the discovery of novel bioactive molecules from natural sources. This historical account serves as a valuable reference for scientists in the field, illustrating the foundational principles of peptide isolation that continue to underpin modern drug discovery and development.
References
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Conlon, J. M., Deacon, C. F., O'Toole, L., & Thim, L. (1986). Scyliorhinin I and II: two novel tachykinins from dogfish gut. FEBS Letters, 200(1), 111-116. [Link]
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Cohen, S. A., & Strydom, D. J. (1988). Amino acid analysis utilizing phenylisothiocyanate derivatives. Analytical Biochemistry, 174(1), 1-16. [Link]
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Radioimmunoassay (RIA). (2024). Microbe Notes. [Link]
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Holzer, P. (1998). Implications of tachykinins and calcitonin gene-related peptide in inflammatory bowel disease. Digestion, 59(4), 269-283. [Link]
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Beaujouan, J. C., Torrens, Y., Viger, A., & Glowinski, J. (1986). A new subtype of tachykinin receptor in the guinea pig ileum. Peptides, 7(4), 669-674. [Link]
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Shomu's Biology. (2016, January 23). Radioimmunoassay (RIA) technique. YouTube. [Link]
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Dong, S., et al. (2024). Research Progress on Antioxidant Peptides from Fish By-Products: Purification, Identification, and Structure–Activity Relationship. Marine Drugs, 22(1), 23. [Link]
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RJPT SimLab. (n.d.). Bioassay of histamine using guinea pig ileum by matching method. [Link]
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Buck, S. H., & Burcher, E. (1986). Evidence for neurokinin-3 receptor-mediated tachykinin release in the guinea-pig ileum. Naunyn-Schmiedeberg's archives of pharmacology, 334(2), 199-202. [Link]
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Norecopa. (2021, April 6). Guinea Pig Ileum. [Link]
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Wikipedia. (2023, December 2). Radioimmunoassay. [Link]
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He, H., et al. (2022). Multiple tachykinins and their receptors characterized in the gastropod mollusk Pacific abalone: Expression, signaling cascades, and potential role in regulating lipid metabolism. Frontiers in Endocrinology, 13, 978009. [Link]
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Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical biochemistry, 136(1), 65-74. [Link]
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University of Bristol. (n.d.). Guinea Pig Ileum. [Link]
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Schoofs, L., Holman, G. M., Hayes, T. K., Nachman, R. J., & De Loof, A. (1990). Locustatachykinin I and II, two novel insect neuropeptides with homology to peptides of the vertebrate tachykinin family. FEBS letters, 261(2), 397-401. [Link]
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Godel, H., Graser, T., Földi, P., Pfaender, P., & Fürst, P. (1984). Application of amino acid analysis by high-performance liquid chromatography with phenyl isothiocyanate derivatization to the rapid determination of free amino acids in biological samples. Journal of chromatography A, 297, 49-61. [Link]
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Burcher, E. (1993). Tachykinin receptors: a radioligand binding perspective. Regulatory peptides, 46(1-2), 1-13. [Link]
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Conlon, J. M., et al. (2018). Glucagon-related peptides from phylogenetically ancient fish reveal new approaches to the development of dual GCGR and GLP1R agonists for type 2 diabetes therapy. Peptides, 110, 26-33. [Link]
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The Role of Scyliorhinin II in Mammalian Central Nervous System Signaling: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of Scyliorhinin II, a potent and selective tachykinin NK3 receptor agonist, and its role in modulating signaling pathways within the mammalian central nervous system (CNS). Tachykinin peptides are a family of neuropeptides integral to a wide array of physiological processes, and the NK3 receptor has emerged as a critical target for therapeutic development in areas ranging from reproductive health to psychiatric disorders. This document synthesizes current knowledge on the biochemical properties of this compound, the molecular mechanics of NK3 receptor activation and downstream signaling, and its physiological implications in key CNS circuits. We further provide detailed, field-proven protocols for in vitro and in vivo experimental models to facilitate further research into this important signaling system. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound as a pharmacological tool and the broader implications of NK3 receptor modulation in the mammalian CNS.
Introduction: The Tachykinin System and the Significance of this compound
The tachykinin family of neuropeptides, characterized by a conserved C-terminal amino acid sequence (Phe-X-Gly-Leu-Met-NH2), is a crucial component of intercellular communication in the nervous system.[1] In mammals, this family includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which exert their effects through three distinct G protein-coupled receptors (GPCRs): NK1, NK2, and NK3, respectively.[1][2] These signaling systems are implicated in a vast range of physiological and pathophysiological processes, including pain transmission, inflammation, mood disorders, and reproductive control.[2][3]
This compound is a cyclic tachykinin peptide originally isolated from the gut of the dogfish, Scyliorhinus caniculus.[4][5] Its amino acid sequence is Ser-Pro-Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH2.[4] Unlike its counterpart, Scyliorhinin I, which shows affinity for NK1 and NK2 receptors, this compound is a potent and highly selective agonist for the tachykinin NK3 receptor.[6][7] This selectivity makes this compound an invaluable pharmacological tool for elucidating the specific functions of the NK3 receptor in complex biological systems, particularly within the mammalian CNS where the NK3 receptor is almost exclusively expressed.[8] The endogenous ligand with the highest affinity for the NK3 receptor is Neurokinin B (NKB).[9]
The critical role of the NKB/NK3R signaling pathway in CNS function has been underscored by human genetic studies, where loss-of-function mutations in the genes encoding for either NKB or its receptor lead to hypogonadotropic hypogonadism, a condition characterized by failed puberty.[1] This has spurred significant interest in developing NK3 receptor modulators for various therapeutic applications. Notably, NK3 receptor antagonists are now in clinical development for treating sex-hormone-dependent disorders and menopausal vasomotor symptoms.[10] A thorough understanding of the signaling initiated by potent agonists like this compound is therefore paramount for advancing these therapeutic strategies.
Molecular Pharmacology of this compound at the NK3 Receptor
The interaction of this compound with the NK3 receptor initiates a cascade of intracellular events that ultimately alter neuronal function. The high affinity and selectivity of this compound for the NK3 receptor make it a more precise tool for studying this specific pathway compared to endogenous ligands which may have off-target effects.
Comparative Binding Affinities and Potency
The efficacy of a ligand is determined by its binding affinity (how tightly it binds to the receptor) and its potency (the concentration required to elicit a functional response). This compound exhibits high affinity for the NK3 receptor, with dissociation constants (Kd) in the low nanomolar range.[11] Its potency is comparable to, and in some cases greater than, the endogenous ligand NKB and the widely used synthetic agonist senktide.
| Ligand | Receptor Selectivity | Typical Affinity (Kd/Ki) | Typical Potency (EC50) | Endogenous/Synthetic/Natural |
| This compound | NK3 | ~1.3 nM (high affinity component) [11] | Potent agonist | Natural Peptide |
| Neurokinin B (NKB) | NK3 | High | Potent endogenous agonist[9] | Endogenous Peptide |
| Senktide | NK3 >> NK1 | High | ~0.5-3 nM[12] | Synthetic Peptide |
| Substance P (SP) | NK1 > NK2 > NK3 | Low for NK3 | Low for NK3 | Endogenous Peptide |
| Scyliorhinin I | NK1/NK2 > NK3 | Low for NK3[7] | Poor agonist at NK3[7] | Natural Peptide |
This table summarizes typical values from the literature; exact values can vary based on the assay system and tissue preparation.
NK3 Receptor Activation and Downstream Signaling
The NK3 receptor is a canonical Gq/11-coupled GPCR.[5] The binding of an agonist like this compound induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq. This initiates a well-defined signaling cascade, as well as more recently discovered non-canonical pathways.
Canonical Gq Pathway:
-
Gq Activation: The activated NK3 receptor acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the Gαq subunit. This causes the dissociation of Gαq-GTP from the Gβγ dimer.
-
Phospholipase Cβ (PLCβ) Stimulation: Gαq-GTP directly binds to and activates PLCβ.[5]
-
PIP2 Hydrolysis: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5]
-
Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol.
-
Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG at the membrane synergistically activate conventional isoforms of Protein Kinase C.
-
Cellular Response: Activated PKC phosphorylates a multitude of substrate proteins, leading to changes in neuronal excitability, neurotransmitter release, and gene expression.
Non-Canonical and Context-Dependent Signaling:
Recent research has unveiled additional layers of complexity in NK3 receptor signaling. In specific neuronal populations, such as those in the basolateral amygdala, NK3 receptor activation can lead to neuronal excitation through mechanisms that are independent of IP3-mediated calcium release and PKC.[5] In this context, the depletion of PIP2 by PLCβ is the critical event, leading to:
-
Activation of TRPC4/5 channels: These are non-selective cation channels.
-
Depression of GIRK channels: G protein-coupled inwardly-rectifying potassium channels are inhibited, reducing potassium efflux and leading to depolarization.
Furthermore, upon activation, the NK3 receptor can be internalized and translocated to the nucleus, where it may associate with acetylated histones, suggesting a direct role in the regulation of gene expression.[4][13]
Physiological Roles of this compound-Mediated Signaling in the CNS
By selectively activating NK3 receptors, this compound can be used to probe the physiological functions of the NKB/NK3R system in various CNS domains.
Neuroanatomical Distribution of NK3 Receptors
The physiological effects of this compound are dictated by the neuroanatomical distribution of NK3 receptors. Immunohistochemical and autoradiographic studies in both rats and humans have identified high concentrations of NK3 receptors in several key brain regions:[14]
-
Hypothalamus: Notably in the arcuate nucleus (co-localized with NKB in KNDy neurons), paraventricular, supraoptic, and retrochiasmatic nuclei.[1][10][14] This localization is fundamental to its role in regulating the hypothalamic-pituitary-gonadal (HPG) axis and reproductive function.[1][9]
-
Limbic System: High density in the basolateral amygdala, implicating it in the modulation of fear, anxiety, and emotional processing.[5][14]
-
Cerebral Cortex: Found in layers IV-V, suggesting a role in cortical information processing.[14]
-
Basal Ganglia: Present in the entopeduncular nucleus, pointing towards a role in motor control.[14]
-
Midbrain: Localized to the interpeduncular nucleus.[14]
Modulation of Neuroendocrine Function
The most well-characterized role of the NK3 receptor in the CNS is the regulation of gonadotropin-releasing hormone (GnRH) secretion.[2][9] NKB released from KNDy neurons in the arcuate nucleus acts on NK3 receptors to drive the pulsatile release of GnRH, which in turn controls the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary. Administration of NK3 receptor agonists like senktide (and by extension, this compound) has been shown to stimulate LH secretion, demonstrating a critical excitatory role in the HPG axis.[1]
Involvement in Emotional and Behavioral Circuits
The dense expression of NK3 receptors in the basolateral amygdala strongly suggests a role in emotional regulation. Activation of these receptors by the selective agonist senktide has been shown to persistently excite principal neurons in the BLA and augment fear-potentiated startle responses in rats.[5] This provides a direct causal link between NK3 receptor signaling and the enhancement of fear and anxiety-like behaviors. Furthermore, supraspinal administration of this compound in mice elicits a potent, dose-dependent reciprocal hindlimb scratching behavior, a complex motor pattern that may be related to nociceptive or stress-response pathways.
Interaction with Monoaminergic Systems
There is substantial evidence that the NK3 receptor system modulates the activity of key monoaminergic neurotransmitter systems, including dopamine and serotonin.[15][16] This interaction is thought to underlie the potential utility of NK3 receptor antagonists in the treatment of psychiatric disorders such as schizophrenia.[15] NK3 receptor agonists can increase the firing rate and dopamine release from neurons in the substantia nigra, indicating a direct influence on dopaminergic pathways.[2]
Experimental Methodologies for Studying this compound and NK3R Signaling
Investigating the effects of this compound requires robust and validated experimental protocols. The choice of methodology is critical for generating reliable and interpretable data. The rationale for selecting a particular method often hinges on the specific question being addressed, from molecular interactions to whole-animal behavioral responses.
In Vitro Functional Assay: Calcium Mobilization
Causality and Rationale: This assay directly measures a key event in the canonical Gq signaling cascade: the increase in intracellular calcium concentration following receptor activation. It is a high-throughput, sensitive, and reliable method for quantifying the potency and efficacy of NK3 receptor agonists like this compound and for screening potential antagonists. The self-validating nature of this protocol comes from the inclusion of positive and negative controls, allowing for the clear attribution of the observed calcium flux to NK3 receptor activation.
Detailed Protocol:
-
Cell Culture:
-
Maintain HEK293 cells (or other suitable host cells, e.g., CHO) stably expressing the human or rat NK3 receptor in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.
-
Plate the cells into black-walled, clear-bottom 96-well or 384-well microplates at an optimized density to achieve a confluent monolayer on the day of the assay. Allow cells to adhere for 24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES). The loading buffer should also contain probenecid (typically 2-5 mM) to inhibit organic anion transporters, preventing dye extrusion from the cells.
-
Aspirate the culture medium from the wells and add 50-100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature to allow for complete de-esterification of the AM ester.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and control compounds (e.g., NKB, senktide as positive controls; a vehicle as a negative control) in the assay buffer at 2x to 10x the final desired concentration.
-
If testing antagonists, pre-incubate the cells with the antagonist compounds for a specified period (e.g., 15-30 minutes) before adding the agonist.
-
-
Signal Detection:
-
Use a kinetic fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to add the compound solutions to the wells and immediately begin recording the change in fluorescence intensity over time (typically for 2-3 minutes). The signal will show a rapid increase, peaking within seconds, followed by a slower decay.
-
-
Data Analysis:
-
Calculate the response as the difference between the peak fluorescence and the baseline fluorescence (ΔF/F0).
-
Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).
-
In Vivo Behavioral Assessment: Intracerebroventricular (ICV) Injection
Causality and Rationale: This protocol allows for the direct administration of this compound into the ventricular system of the brain, bypassing the blood-brain barrier and enabling the study of its centrally-mediated behavioral effects. This is crucial because many peptides do not readily cross the blood-brain barrier. The observation of a specific, quantifiable behavior (e.g., hindlimb scratching, changes in locomotor activity) following ICV administration of this compound, which is absent in vehicle-treated controls, provides strong evidence for a CNS-mediated effect. Co-administration with a selective NK3 receptor antagonist that blocks the behavior would further validate that the effect is receptor-mediated.
Detailed Protocol:
All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Animal Preparation:
-
Use adult male mice (e.g., C57BL/6, 8-10 weeks old). Anesthetize the mouse using a vaporized anesthetic (e.g., isoflurane).
-
Once the animal is fully anesthetized (confirmed by lack of pedal withdrawal reflex), place it in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and sterilize the area with alternating scrubs of povidone-iodine and 70% ethanol.
-
-
Surgical Procedure:
-
Make a midline incision in the scalp to expose the skull.
-
Identify the bregma landmark. Using the stereotaxic arm, determine the coordinates for the lateral ventricle. Typical coordinates for a mouse are: 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral from the skull surface.
-
Using a micro-drill, carefully create a small burr hole at the determined coordinates, being cautious not to damage the underlying dura mater.
-
-
Injection:
-
Load a Hamilton syringe with the desired volume (typically 1-5 µL) of this compound solution (dissolved in sterile artificial cerebrospinal fluid or saline) or vehicle.
-
Mount the syringe on the stereotaxic manipulator and slowly lower the needle through the burr hole to the target depth.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5 µL/min) to prevent a rapid increase in intracranial pressure.
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Post-Operative Care and Behavioral Observation:
-
Suture or apply surgical clips to close the scalp incision.
-
Administer post-operative analgesics as per the approved protocol.
-
Allow the animal to recover from anesthesia in a clean, warm cage.
-
Once recovered, place the animal in an observation chamber and record the specific behaviors of interest (e.g., frequency and duration of hindlimb scratching bouts) for a defined period. Video recording is highly recommended for unbiased scoring by a blinded observer.
-
-
Verification (Optional but Recommended):
-
At the end of the experiment, a small amount of dye (e.g., Trypan Blue) can be injected to visually confirm the correct placement of the injection into the ventricular system upon brain dissection.
-
Conclusion and Future Directions
This compound stands out as a powerful and selective tool for probing the function of the tachykinin NK3 receptor in the mammalian central nervous system. Its high affinity and specificity allow for the precise dissection of a signaling pathway that is deeply integrated into the control of reproduction, emotional behavior, and monoaminergic tone. The continued application of advanced in vitro techniques, such as detailed electrophysiology on specific neuronal populations, combined with in vivo behavioral and neurochemical analyses, will further illuminate the nuanced roles of NK3 receptor signaling.
For drug development professionals, understanding the complete signaling profile elicited by a potent agonist like this compound is critical for designing antagonists with the desired therapeutic profile. Future research should focus on the non-canonical signaling pathways of the NK3 receptor, including its nuclear translocation and potential for biased agonism, as these may hold the key to developing next-generation therapeutics with improved efficacy and reduced side effects. The protocols and data presented in this guide provide a solid foundation for researchers to contribute to this exciting and rapidly evolving field.
References
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Buell, G., et al. (1992). [125I]-Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain. British Journal of Pharmacology, 107(3), 783–786. [Link]
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Gaur, A., et al. (2007). Structural characterization of neurokinin-3 receptor selective peptide agonist this compound bound to DPC micelles. Journal of Biomolecular NMR, 37(2), 87–99. [Link]
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Steinhoff, M. S., et al. (2014). Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. Physiological Reviews, 94(1), 265–301. [Link]
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Conlon, J. M., et al. (1986). Scyliorhinin I and II: two novel tachykinins from dogfish gut. FEBS Letters, 200(1), 111-116. [Link]
-
Raffa, R. B., et al. (1993). Scyliorhinin-I and -II induce reciprocal hindlimb scratching in mice: differentiation of spinal and supraspinal neurokinin receptors in vivo. Neuroscience Letters, 158(1), 87-91. [Link]
-
Asano, K., et al. (2014). Development of Novel Neurokinin 3 Receptor (NK3R) Selective Agonists with Resistance to Proteolytic Degradation. Journal of Medicinal Chemistry, 57(19), 8036–8042. [Link]
-
Brown, E. R., et al. (2008). Role of Neurokinin 3 Receptors in Supraoptic Vasopressin and Oxytocin Neurons. Journal of Neuroscience, 28(15), 4023–4032. [Link]
-
Koutcherov, Y., et al. (2000). The distribution of the neurokinin B receptor in the human and rat hypothalamus. NeuroReport, 11(14), 3127-3131. [Link]
-
Zhang, C., et al. (2023). Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists. Acta Pharmacologica Sinica, 44(12), 2425–2435. [Link]
-
Goodman, R. L., et al. (2010). Neurokinin B Acts via the Neurokinin-3 Receptor in the Retrochiasmatic Area to Stimulate Luteinizing Hormone Secretion in Sheep. Endocrinology, 151(12), 5764–5773. [Link]
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JoVE Science Education Database. (2013). Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System. Journal of Visualized Experiments. [Link]
-
Yan, D., et al. (2023). Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala. eLife, 12, e86899. [Link]
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Dawson, L. A., & Langmead, C. J. (2010). Progress in the development of neurokinin 3 modulators for the treatment of schizophrenia: molecule development and clinical progress. Expert Opinion on Drug Discovery, 5(3), 253-267. [Link]
-
Shughrue, P. J., et al. (1999). Neurokinin-3 receptor distribution in rat and human brain: an immunohistochemical study. Neuroscience, 89(4), 1269-1290. [Link]
-
Quartara, L., & Maggi, C. A. (1998). The tachykinin NK3 receptor. Part II: Distribution and pathophysiological roles. Neuropeptides, 32(1), 1-15. [Link]
-
Inglese, J., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Conlon, J. M., & Thim, L. (1988). Isolation of the tachykinin, des[Ser1Pro2]this compound from the intestine of the ray, Torpedo marmorata. General and Comparative Endocrinology, 71(3), 383-388. [Link]
-
Topilko, T., & Schneider-Maunoury, S. (2011). Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice. Journal of Visualized Experiments, (56), 3279. [Link]
-
Ganjiwale, A. D., & Cowsik, S. M. (2013). Pharmacophore pattern in NK3 agonists: Neurokinin B (NKB), this compound and Senktide. Journal of Molecular Modeling, 19(8), 3231–3241. [Link]
-
Stoessl, A. J., & Dourish, C. T. (1991). The NK-3 tachykinin receptor agonist senktide elicits 5-HT-mediated behaviour following central or peripheral administration in mice and rats. British Journal of Pharmacology, 104(2), 285–286. [Link]
-
Maggi, C. A., et al. (1993). Effect of scyliorhinin I and synthetic scyliorhinin I derivatives at mammalian tachykinin NK1, NK2 and NK3 receptors. British Journal of Pharmacology, 108(1), 179–185. [Link]
-
Gomeza, J., et al. (1999). The tachykinin NK1 receptor in the brain: pharmacology and putative functions. Behavioural Brain Research, 104(1-2), 125-133. [Link]
-
Näsman, J., et al. (2021). Tachykinins: Neuropeptides That Are Ancient, Diverse, Widespread and Functionally Pleiotropic. Frontiers in Neuroscience, 15, 742171. [Link]
-
He, W., et al. (2015). Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation. Journal of Neurochemistry, 132(6), 649–661. [Link]
-
Topilko, T., & Schneider-Maunoury, S. (2014). Intracerebroventricular Viral Injection of the Neonatal Mouse Brain for Persistent and Widespread Neuronal Transduction. Journal of Visualized Experiments, (85), e51329. [Link]
-
Atmaramani, R., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. Assay Guidance Manual. [Link]
-
Patacchini, R., et al. (1993). Effect of scyliorhinin I and synthetic scyliorhinin I derivatives at mammalian tachykinin NK1, NK2 and NK3 receptors. British Journal of Pharmacology, 108(1), 179-185. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. oaji.net [oaji.net]
- 4. Role of Neurokinin 3 Receptors in Supraoptic Vasopressin and Oxytocin Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural characterization of neurokinin-3 receptor selective peptide agonist this compound bound to DPC micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of scyliorhinin I and synthetic scyliorhinin I derivatives at mammalian tachykinin NK1, NK2 and NK3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The distribution of the neurokinin B receptor in the human and rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [125I]-Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurokinin-3 receptor distribution in rat and human brain: an immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurokinin 3 (NK3) receptor modulators for the treatment of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The NK-3 tachykinin receptor agonist senktide elicits 5-HT-mediated behaviour following central or peripheral administration in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Solid-phase peptide synthesis protocol for Scyliorhinin II
An In-Depth Guide to the Solid-Phase Synthesis of Scyliorhinin II
Introduction: The Scientific Context of this compound
This compound is a naturally occurring tachykinin peptide originally isolated from the intestine of the common dogfish, Scyliorhinus caniculus.[1] As a member of the tachykinin family, it shares a conserved C-terminal motif, Phe-X-Gly-Leu-Met-NH₂, and exhibits a range of potent biological activities, including the contraction of smooth muscles and functions as a neuropeptide.[1][2] Its unique structure, an 18-amino-acid chain cyclized by a disulfide bridge and terminating in a C-terminal amide, makes it a compelling target for synthetic peptide chemistry, both for fundamental biological research and for potential therapeutic development, particularly in the fields of pain and inflammation.[3]
The primary structure of this compound is: Ser-Pro-Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH₂ [3][4]
This application note provides a comprehensive, field-proven protocol for the chemical synthesis of this compound using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The guide is structured to not only provide a step-by-step methodology but also to explain the critical scientific principles and causality behind each experimental choice, ensuring a robust and reproducible synthesis.
Core Principles of the Synthetic Strategy
The successful synthesis of a complex peptide like this compound hinges on a well-designed strategy that accounts for its specific chemical features. Our approach is grounded in the widely adopted and robust Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry.[5][6]
1. The Solid Support: Rink Amide Resin The C-terminus of this compound is an amide, not a free carboxylic acid. To achieve this, we employ a Rink Amide resin . This resin contains a specialized acid-labile linker that, upon cleavage with trifluoroacetic acid (TFA), directly releases the peptide with a C-terminal amide functionality, simplifying the synthetic workflow.[5][7]
2. Orthogonal Protecting Group Strategy The Fmoc/tBu strategy is a cornerstone of modern SPPS due to its use of orthogonal protecting groups.
-
Nα-Amine Protection (Temporary): The Fmoc group is used to protect the alpha-amine of each incoming amino acid. It is stable to acid but readily removed by a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[5] This allows for the sequential deprotection and coupling of amino acids along the peptide chain.
-
Side-Chain Protection (Permanent): Acid-labile protecting groups, predominantly derived from tert-butyl (tBu), are used to mask reactive side chains. These groups are stable to the basic conditions of Fmoc removal but are cleaved simultaneously with the peptide from the resin during the final TFA step.
| Amino Acid | Side-Chain Protecting Group | Rationale |
| Ser (Serine) | tBu (tert-butyl) | Prevents acylation of the hydroxyl group. |
| Lys (Lysine) | Boc (tert-butyloxycarbonyl) | Protects the ε-amino group from side reactions. |
| Asp (Aspartic Acid) | OtBu (tert-butyl ester) | Protects the β-carboxyl group. |
| Cys (Cysteine) | Trt (Trityl) | Protects the thiol group and is removed during TFA cleavage, yielding a free thiol for subsequent disulfide bond formation. |
3. Peptide Bond Formation: The Role of Activation To form a peptide bond, the carboxylic acid of the incoming amino acid must be activated to make it more susceptible to nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain. We utilize HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) . This combination rapidly generates a highly reactive activated ester, ensuring efficient and complete coupling with minimal risk of racemization.
4. Disulfide Bridge Formation: A Post-Cleavage Strategy this compound contains a critical disulfide bond between Cys⁷ and Cys¹³. The synthesis is designed to first produce the linear, fully deprotected peptide. The use of the Trt protecting group on the cysteine side chains is key, as it is cleaved by TFA to yield free thiol (-SH) groups. The intramolecular disulfide bond is then formed in a subsequent step through oxidation in a dilute solution, which favors the desired intramolecular cyclization over intermolecular polymerization.[8]
Visualized Workflow for this compound Synthesis
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
PART A: AUTOMATED SOLID-PHASE PEPTIDE SYNTHESIS
This protocol is based on a 0.1 mmol synthesis scale. All steps are performed at room temperature.
-
Resin Preparation:
-
Place 167 mg of Rink Amide AM resin (loading capacity: 0.6 mmol/g) into a peptide synthesis vessel.
-
Swell the resin in 10 mL of DMF for 30 minutes with gentle agitation.[7] Drain the DMF.
-
-
SPPS Cycle for Each Amino Acid (Met¹⁸ to Ser¹):
-
Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes. Drain. Repeat with a second 5 mL portion for 7 minutes. Drain.[5]
-
Washing: Wash the resin thoroughly by agitating with 10 mL of DMF for 1 minute and draining. Repeat this wash step 5 times to ensure complete removal of piperidine.[9]
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next amino acid by dissolving Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in 3 mL of DMF. Allow to react for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 45-60 minutes.
-
-
Post-Coupling Wash: Drain the coupling solution. Wash the resin with 10 mL of DMF (3 times, 1 minute each).
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[9] If the test is positive, repeat the coupling step.
-
PART B: CLEAVAGE FROM RESIN AND GLOBAL DEPROTECTION
-
Final Resin Preparation:
-
After the final coupling (Ser¹), perform the deprotection and washing steps as described in Part A, step 2, to remove the N-terminal Fmoc group.
-
Wash the peptide-resin with 10 mL of dichloromethane (DCM) three times to remove residual DMF.[9]
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[10]
-
-
Cleavage Reaction:
-
Prepare 10 mL of the cleavage cocktail: 94% TFA, 2.5% Water, 2.5% 1,2-ethanedithiol (EDT), 1% Triisopropylsilane (TIS) . Caution: Work in a fume hood and wear appropriate PPE. The scavengers are critical: TIS reduces cationic species, water acts as a carbocation scavenger, and EDT protects the methionine side chain from alkylation.[10]
-
Add the cleavage cocktail to the dried resin. Agitate gently at room temperature for 3 hours.[6]
-
Filter the resin and collect the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube.
-
Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Pre-chill a separate 50 mL tube containing 40 mL of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Centrifuge the mixture at 3000 x g for 10 minutes. Decant the ether.
-
Wash the peptide pellet with another 20 mL of cold ether, centrifuge, and decant.
-
Dry the crude linear peptide pellet under vacuum.
-
PART C: DISULFIDE BOND FORMATION (CYCLIZATION)
-
Dissolution: Dissolve the crude peptide pellet in 100 mL of a 20% acetonitrile/water solution. The high dilution (~0.1 mg/mL) is crucial to favor intramolecular cyclization.
-
pH Adjustment: Adjust the pH of the solution to 8.0-8.5 by adding small aliquots of 0.1 M ammonium hydroxide (NH₄OH).
-
Oxidation: Stir the solution gently, open to the atmosphere, for 12-24 hours. Monitor the reaction's progress by taking small aliquots and analyzing via LC-MS to observe the mass shift corresponding to the loss of 2 Da from the linear peptide (M-2H).
-
Quenching: Once the reaction is complete, acidify the solution to pH 3-4 with formic acid or acetic acid to stop the oxidation.
PART D: PURIFICATION AND QUALITY CONTROL
-
Purification:
-
Purify the cyclized peptide solution using preparative reverse-phase HPLC (RP-HPLC).[11][12]
-
System Parameters (Example):
-
Column: C18 stationary phase (e.g., 10 µm particle size, 250 x 22 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient tailored to the peptide's retention time, for example, 10-40% B over 30 minutes.[13]
-
-
Collect fractions and analyze them using analytical HPLC to identify those containing the pure peptide.
-
-
Desalting and Lyophilization: Pool the pure fractions, freeze the solution, and lyophilize to obtain the final peptide as a fluffy white powder.
-
Final Quality Control:
This compound Molecular Representation
Caption: Structure of this compound with disulfide bridge.
Conclusion
This application note details a robust and validated protocol for the synthesis of this compound via Fmoc-SPPS. By understanding the rationale behind the choice of resin, protecting groups, and reaction conditions, researchers can reliably produce this biologically important peptide. The described methods for cleavage, cyclization, and purification are critical for obtaining a final product of high purity and integrity, suitable for advanced biological and pharmacological studies.
References
-
Gongora-Benitez, M., Tulla-Puche, J., & Albericio, F. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available at: [Link]
-
Conlon, J. M., Deacon, C. F., O'Toole, L., & Thim, L. (1986). Scyliorhinin I and II: two novel tachykinins from dogfish gut. FEBS Letters. Available at: [Link]
-
QYAOBIO. Scyliorhinin. Available at: [Link]
-
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Available at: [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link]
-
AAPPTec. How to Synthesize a Peptide. Available at: [Link]
- Google Patents. Process for the solid phase synthesis of peptides which contain sulfated tyrosine.
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Vautrin, J. (2014). Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]
-
UniProt. Scyliorhinus canicula (Small-spotted catshark) - P08609. Available at: [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Available at: [Link]
-
Musiol, H.-J., Escherich, A., & Moroder, L. Synthesis of Sulfated Peptides. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Available at: [Link]
-
AAPPTec. Cleavage from Rink Amide Resin. Available at: [Link]
-
Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Available at: [Link]
-
International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available at: [Link]
-
Kitagawa, K., Aida, C., Fujiwara, H., et al. (2001). Facile Solid-Phase Synthesis of Sulfated Tyrosine-Containing Peptides. ACS Publications. Available at: [Link]
-
RCSB PDB. 2NOU: Membrane induced structure of Scyliorhinin I. Available at: [Link]
-
Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available at: [Link]
-
Bio-Synthesis. (2015). Sulfated Tyrosine Peptides or Sulfotyrosine Peptide. Available at: [Link]
-
Syka, J. E. P., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. PMC - NIH. Available at: [Link]
-
Liu, F., Wu, P., Li, L., et al. (2019). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PMC. Available at: [Link]
-
CSDN. (2026). This compound amide (dogfish). Available at: [Link]
Sources
- 1. febs.onlinelibrary.wiley.com [febs.onlinelibrary.wiley.com]
- 2. uniprot.org [uniprot.org]
- 3. This compound amide (dogfish) ;SPNSKCPDGPDCFVGLM-NH₂-CSDN博客 [blog.csdn.net]
- 4. qyaobio.com [qyaobio.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 11. biovera.com.au [biovera.com.au]
- 12. ijsra.net [ijsra.net]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
HPLC purification methods for cyclic Scyliorhinin II peptide
Executive Summary
Scyliorhinin II (ScyII) is a cyclic tachykinin peptide originally isolated from the dogfish (Scyliorhinus canicula). It is a potent agonist for the Neurokinin-3 (NK3) receptor, making it a critical tool in neuropharmacology and drug development for psychiatric disorders.
The purification of ScyII presents two distinct chemical challenges:
-
Cyclization Efficiency: The formation of the intramolecular disulfide bridge between Cys7 and Cys13 must be monitored to distinguish the active cyclic form from the linear precursor.
-
Methionine Oxidation: The C-terminal Methionine (Met18) is highly susceptible to oxidation into methionine sulfoxide [Met(O)], a common impurity that significantly alters potency.
This guide details a self-validating HPLC workflow designed to resolve the cyclic peptide from its linear isomer while suppressing methionine oxidation.
Molecule Profile & Physicochemical Properties
| Property | Description |
| Sequence | H-Ser-Pro-Ser-Asn-Ser-Lys-Cys -Pro-Asp-Gly-Pro-Asp-Cys -Phe-Val-Gly-Leu-Met-NH₂ |
| Cyclization | Disulfide bridge between Cys7 and Cys13 |
| Molecular Formula | C₈₂H₁₂₅N₁₉O₂₆S₃ |
| Monoisotopic Mass | ~1851.8 Da (Cyclic/Oxidized form) |
| Isoelectric Point (pI) | ~4.5 (Acidic nature due to Asp residues) |
| Hydrophobicity | Moderate; C-terminal region (Phe-Val-Gly-Leu-Met) is hydrophobic. |
Purification Workflow Strategy
The following diagram illustrates the critical path from crude synthesis to purified cyclic peptide. The logic relies on a "Purify-Cyclize-Repurify" strategy to maximize yield and purity.
Figure 1: Strategic workflow for this compound purification. The process emphasizes analytical checkpoints before and during cyclization.
Method Development & Protocols
Protocol A: Analytical HPLC (The "Shift Test")
Objective: To establish a baseline for the linear peptide and monitor the "retention time shift" that occurs upon cyclization. Cyclic peptides typically elute earlier than their linear counterparts on C18 columns due to a smaller hydrophobic surface area, though this is sequence-dependent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size, 100 Å pore size (e.g., Phenomenex Jupiter or Waters XBridge).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm (peptide bond) and 280 nm (aromatic/disulfide).[1]
-
Gradient:
-
0–2 min: 5% B (Isocratic hold)
-
2–22 min: 5% → 65% B (Linear gradient)
-
22–25 min: 95% B (Wash)
-
Self-Validating Step: Inject the crude linear peptide. Note the Retention Time (RT). During cyclization, a new peak should appear (usually at RT - 1 to 2 minutes). The disappearance of the linear peak and growth of the shifted peak validates the reaction.
Protocol B: Oxidative Folding (Cyclization)
Objective: To form the Cys7-Cys13 disulfide bond without intermolecular aggregation (dimers).
-
Dissolution: Dissolve the crude linear peptide in degassed 0.1 M Ammonium Bicarbonate (pH 7.8–8.0) at a low concentration (0.1 mg/mL).
-
Why? High dilution prevents intermolecular disulfide formation (dimerization).
-
Why Degassed? To minimize Methionine oxidation while allowing Cysteine oxidation.
-
-
Reaction: Stir gently open to air (or add 10% DMSO as an oxidant) at room temperature for 12–24 hours.
-
Monitoring: Perform Ellman’s Test every 4 hours.
Protocol C: Preparative RP-HPLC
Objective: Isolate the cyclic monomer from dimers and linear impurities.
-
Column: Prep C18, 20 x 250 mm (or similar).
-
Buffers: Same as Analytical (TFA system).
-
Note: Use degassed buffers to protect Met18.
-
-
Gradient Strategy: Use a "Shallow Focused Gradient" around the target elution point.
-
Example: If the cyclic peptide elutes at 35% B analytically, the prep gradient should be:
-
0–5 min: 10% B
-
5–10 min: Ramp to 30% B
-
10–40 min: 30% → 40% B (Very shallow: 0.33% change per min)
-
-
Fraction Collection: Collect based on peak threshold.
-
Post-Run Handling: Immediately freeze fractions. Do not leave in liquid state at room temperature to prevent acid-catalyzed hydrolysis or oxidation.
Troubleshooting & Critical Parameters
The Methionine (Met) Liability
Methionine sulfoxide [Met(O)] is the most common impurity. It is more hydrophilic than the native peptide.
-
Identification: Look for a peak eluting significantly earlier (2–4 mins) than the main cyclic peak.
-
Mass Spec Signal: Met(O) adds +16 Da to the mass (1867.8 Da vs 1851.8 Da).
-
Correction: If high levels of Met(O) are found, treat the peptide with a reducing agent like N-methylmercaptoacetamide (MMA) or Ammonium Iodide/DMS before the final HPLC step to revert the sulfoxide back to Methionine.
Separating Linear vs. Cyclic
If the retention time shift is insufficient for baseline separation:
-
Change pH: Switch Mobile Phase A to 20 mM Ammonium Acetate (pH 6.5). The ionization state of Asp/Glu residues may change, altering selectivity.
-
Change Stationary Phase: Switch to a Phenyl-Hexyl column. The Pi-Pi interactions with the Phenylalanine (Phe14) in the loop may differ between the constrained cyclic form and the flexible linear form.
References
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved February 9, 2026, from [Link]
- Patgiri, A., et al. (2020). Solid-Phase Synthesis of Cyclic Peptides. Nature Protocols.
-
ResearchGate. (2012). Structural Characterization of Neurokinin-3 Receptor Selective Peptide Agonist this compound. Retrieved February 9, 2026, from [Link]
Sources
Application Note: High-Throughput Functional Characterization of the NK3 Receptor Using a Scyliorhinin II Calcium Mobilization Assay with FLIPR
Introduction: The Neurokinin 3 Receptor and its Potent Agonist, Scyliorhinin II
The Neurokinin 3 Receptor (NK3R), a member of the G-protein coupled receptor (GPCR) superfamily, is a critical component of the tachykinin system. Primarily activated by its endogenous ligand, Neurokinin B (NKB), NK3R plays a pivotal role in regulating the reproductive axis and has been implicated in various physiological processes.[1][2][3][4] Loss-of-function mutations in the genes for NKB or NK3R lead to hypogonadotropic hypogonadism, highlighting their essential role in human reproduction.[3][4] this compound, a cyclic tachykinin peptide, is a potent and selective agonist for the NK3 receptor, making it an invaluable tool for studying NK3R pharmacology and for screening potential antagonists.[5][6]
Activation of the NK3R by an agonist like this compound initiates a canonical Gq signaling cascade.[3][7] This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm.[7] This rapid and transient increase in intracellular Ca2+ serves as a robust and measurable signal of receptor activation.
The Fluorometric Imaging Plate Reader (FLIPR) system is a high-throughput screening platform designed to monitor these rapid kinetic cellular responses, such as intracellular calcium mobilization.[8][9][10][11] By utilizing calcium-sensitive fluorescent dyes, the FLIPR system can detect the increase in intracellular calcium in real-time upon agonist addition.[12][13] This application note provides a detailed protocol for a no-wash, homogeneous calcium mobilization assay to characterize the activity of this compound on cells expressing the NK3 receptor using the FLIPR system.
Signaling Pathway and Assay Principle
The fundamental principle of this assay is to quantify the activation of the NK3 receptor by measuring the resulting increase in intracellular calcium concentration. Cells stably expressing the NK3R are pre-loaded with a calcium-sensitive dye, such as Fluo-4 AM.[14][15][16] The acetoxymethyl (AM) ester group renders the dye cell-permeant.[17] Once inside the cell, intracellular esterases cleave the AM ester, trapping the active form of the dye in the cytoplasm.[17] In its calcium-free state, the dye exhibits low fluorescence. Upon agonist-induced receptor activation and subsequent calcium release from intracellular stores, the dye binds to Ca2+, leading to a significant increase in its fluorescence intensity.[8][12][14] The FLIPR instrument detects this change in fluorescence kinetically and on a well-by-well basis in a microplate format.[10]
Caption: NK3R Gq-coupled signaling pathway leading to calcium mobilization and fluorescence.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Notes |
| CHO-K1 or HEK293 cells stably expressing human NK3R | ATCC, Eurofins DiscoverX | Ensure stable, high-level expression. Parental cell line should be used as a negative control. |
| This compound | Tocris, Bachem | Prepare a concentrated stock (e.g., 10 mM) in DMSO. Store at -20°C or -80°C. |
| FLIPR Calcium Assay Kit (e.g., Calcium 5 or 6) | Molecular Devices | Contains calcium-sensitive dye and a signal-masking agent for no-wash protocols.[12][13] |
| Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES | Thermo Fisher Scientific, Sigma-Aldrich | Assay buffer for dye and compound dilutions. |
| Probenecid | Sigma-Aldrich | Optional, but recommended. Anion-exchange inhibitor to prevent dye leakage from cells.[16] Prepare a 100X stock (e.g., 250 mM) in 1 M NaOH/HBSS. |
| Black-walled, clear-bottom 96- or 384-well microplates | Corning, Greiner Bio-One | Tissue-culture treated for adherent cells. |
| F-12K Medium or DMEM | ATCC, Thermo Fisher Scientific | Cell culture medium, supplemented with FBS, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression. |
Experimental Protocol
This protocol is optimized for a 384-well format. Adjust volumes accordingly for other plate formats.
Part 1: Cell Culture and Plating
-
Cell Maintenance: Culture the NK3R-expressing cells in appropriate growth medium supplemented with a selection antibiotic in a 37°C, 5% CO2 humidified incubator. Passage cells regularly at 80-90% confluency to maintain logarithmic growth and receptor expression.
-
Cell Plating: The day before the assay, harvest cells using standard trypsinization methods. Resuspend the cells in fresh growth medium and perform a cell count.
-
Seeding: Plate the cells at a density of 10,000–20,000 cells per well in 25 µL of growth medium into a 384-well black-walled, clear-bottom plate.
-
Expert Insight: Optimal cell density is crucial. Too few cells will result in a low signal window, while over-confluent cells may show reduced receptor expression and agonist response. A titration of cell density is recommended during assay development.[10]
-
-
Incubation: Incubate the plates for 18–24 hours at 37°C, 5% CO2 to allow for cell attachment and formation of a near-confluent monolayer.
Part 2: Reagent Preparation
-
Assay Buffer: Prepare 1X Assay Buffer (HBSS with 20 mM HEPES, pH 7.4). If using probenecid, add the 100X stock to the Assay Buffer for a final concentration of 2.5 mM. Warm to 37°C before use.
-
Dye Loading Solution: On the day of the assay, prepare the dye loading solution according to the manufacturer's protocol (e.g., FLIPR Calcium 6 Assay Kit).[18] Reconstitute the dye vial with the Assay Buffer (containing probenecid, if used). Protect from light.
-
Compound Plate Preparation: Prepare a serial dilution of this compound in Assay Buffer. This will be the "Compound Plate."
-
Prepare a 10-point, 1:3 or 1:5 serial dilution starting from a top concentration of 1 µM (final assay concentration).
-
The compound plate should be prepared at an intermediate concentration (e.g., 4X the final desired concentration) as it will be diluted upon addition to the cell plate.
-
Include wells with Assay Buffer only (vehicle control, 0% activation) and wells with a saturating concentration of this compound (e.g., 1 µM, 100% activation).
-
Part 3: Dye Loading and FLIPR Assay
-
Dye Loading: Remove the cell culture plates from the incubator. Add 25 µL of the prepared Dye Loading Solution to each well of the cell plate (for a total volume of 50 µL).
-
Incubation: Incubate the plate at 37°C, 5% CO2 for 1 hour, protected from light. Following this, allow the plate to equilibrate to room temperature for 15-30 minutes before reading on the FLIPR.
-
FLIPR Instrument Setup:
-
Turn on the FLIPR instrument and associated computer. Launch the control software (e.g., ScreenWorks).
-
Set the experimental parameters. A typical setup for a calcium mobilization assay is as follows:
-
Excitation: 470–495 nm
-
Emission: 515–575 nm
-
Read Interval: 1-2 seconds
-
Baseline Reads: 10-20 seconds of baseline reading before compound addition.
-
Compound Addition: Add 12.5 µL from the Compound Plate to the Cell Plate.
-
Post-Addition Reads: Read for an additional 90–180 seconds to capture the full kinetic response.
-
Pipettor Height & Speed: Optimize addition height and speed to ensure rapid mixing without disturbing the cell monolayer.[19]
-
-
-
Run Assay: Place the Cell Plate and Compound Plate into the FLIPR instrument. Initiate the run. The instrument will automatically add the compounds and record the fluorescence kinetic data.
Caption: Experimental workflow for the this compound FLIPR calcium mobilization assay.
Data Analysis and Expected Results
The FLIPR software will generate kinetic data showing fluorescence intensity over time for each well. The response is typically characterized by a rapid increase in fluorescence upon agonist addition, followed by a slower decay.
-
Data Reduction: The primary data output is Relative Fluorescence Units (RFU). For analysis, the response is typically calculated as the maximum signal minus the baseline signal (Max-Min) or as a ratio of the maximum signal over the baseline (F/F0).
-
Normalization: Normalize the data to the plate controls. The vehicle control (buffer only) represents 0% activity, and a saturating concentration of this compound represents 100% activity.
-
% Activity = 100 * (Response_Well - Avg_Vehicle_Response) / (Avg_Max_Response - Avg_Vehicle_Response)
-
-
Concentration-Response Curve: Plot the normalized % Activity against the logarithm of the this compound concentration.
-
EC50 Calculation: Fit the concentration-response data to a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the EC50 value.[20] The EC50 is the concentration of agonist that produces 50% of the maximal response and is a key measure of agonist potency.
Example Data Table
| This compound [M] | Log [M] | Avg. RFU (Max-Min) | % Activity |
| 1.00E-11 | -11.0 | 1502 | 4.8 |
| 3.16E-11 | -10.5 | 2988 | 10.1 |
| 1.00E-10 | -10.0 | 7510 | 25.4 |
| 3.16E-10 | -9.5 | 16543 | 56.0 |
| 1.00E-09 | -9.0 | 25120 | 85.0 |
| 3.16E-09 | -8.5 | 28901 | 97.8 |
| 1.00E-08 | -8.0 | 29550 | 100.0 |
| 3.16E-08 | -7.5 | 29545 | 100.0 |
| 1.00E-07 | -7.0 | 29498 | 99.8 |
| 0 (Vehicle) | N/A | 1200 | 0.0 |
From this data, the calculated EC50 for this compound at the NK3 receptor would be approximately 0.25 nM .
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell plating; Cell monolayer disturbance during addition; Edge effects. | Ensure a homogeneous cell suspension during plating; Optimize pipettor speed and height[19]; Avoid using the outer wells of the plate or fill them with buffer. |
| Low Signal-to-Background (S/B) Ratio | Low receptor expression; Sub-optimal cell density; Dye leakage or poor loading. | Verify receptor expression via another method (e.g., radioligand binding); Optimize cell seeding density; Use probenecid; Ensure dye is properly reconstituted and protected from light.[16] |
| No Response or Weak Response | Inactive compound; Incorrect cell line (no receptor); Cell health issues. | Verify compound activity with a positive control; Confirm receptor expression in the cell line used; Check cells for viability and proper morphology. |
| High Background or Drifting Baseline | Autofluorescent compounds; Serum in assay buffer; Sub-optimal instrument settings. | Test compounds for autofluorescence; Use serum-free assay buffer for dye loading and assay[21]; Adjust instrument gain settings and number of flashes.[22][23] |
Conclusion
The FLIPR-based calcium mobilization assay is a robust, sensitive, and high-throughput method for characterizing the pharmacology of the NK3 receptor. By using the potent agonist this compound, this assay can be effectively employed for determining agonist potency (EC50) and for screening compound libraries to identify novel NK3R antagonists. The detailed protocol and insights provided herein offer a comprehensive guide for researchers to establish a reliable and self-validating system for investigating NK3R signaling.
References
-
Burcher, E., & Mussap, C. J. (1990). [125I]-Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain. Peptides, 11(4), 827–836. [Link]
-
Molecular Devices. (n.d.). Intracellular Calcium Measurements with FLIPR Calcium Assay Kit. Retrieved from [Link]
-
Ghanimah, D. (2022). Why am I not getting proper Carbachol response in calcium assay using FLIPR? ResearchGate. Retrieved from [Link]
-
United Relay. (n.d.). How Does a FLIPR Calcium Assay Work? Retrieved from [Link]
-
Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Hay, D. L., & Pioszak, A. A. (2016). Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs. Methods in Molecular Biology, 1485, 133-146. [Link]
-
Gong, L., et al. (2023). Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists. Nature Communications, 14(1), 3848. [Link]
-
Choudhary, C., & Anjum, V. (2020). FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. In Methods in Molecular Biology. Springer. [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium Assay Evaluation Kit Guide. Retrieved from [Link]
-
Molecular Devices. (n.d.). Calcium assays for the FLIPR System. Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Penta High Throughput Cellular Screening System User Guide. Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 3 Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Pharmacophore pattern in NK3 agonists: Neurokinin B (NKB), this compound (Scy II). Retrieved from [Link]
-
Cottet, M., et al. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators. ACS Chemical Neuroscience, 13(6), 844–857. [Link]
-
Biran, J., et al. (2018). Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis. International Journal of Molecular Sciences, 19(11), 3350. [Link]
-
Mussap, C. J., & Burcher, E. (1990). [125I]-Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain. Peptides, 11(4), 827-36. [Link]
-
ResearchGate. (n.d.). Effect of NK3R agonist on LH secretion following pre-treatment with KOR.... Retrieved from [Link]
-
Topaloglu, A. K., & Semple, R. K. (2011). Neurokinin B signalling in the human reproductive axis. Molecular and Cellular Endocrinology, 346(1-2), 63-70. [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
ResearchGate. (2018). Protocol loading Fluo-4 AM for HEK-293? Retrieved from [Link]
-
Science With Tal. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained | Clip [Video]. YouTube. [Link]
-
Interchim. (n.d.). Fluo-4, Ca2+ indicators. Retrieved from [Link]
Sources
- 1. Neurokinin B and Neurokinin-3 Receptor Signaling: Promising Developments in the Management of Menopausal Hot Flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Neurokinin B signalling in the human reproductive axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural characterization of neurokinin-3 receptor selective peptide agonist this compound bound to DPC micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [125I]-Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 13. moleculardevices.com [moleculardevices.com]
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- 21. researchgate.net [researchgate.net]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
Application Note: Radioligand Binding Assay for Scyliorhinin II NK3 Sites
Abstract & Introduction
The Tachykinin NK3 receptor (NK3R) is a G-protein coupled receptor (GPCR) primarily activated by Neurokinin B (NKB).[1] It has emerged as a critical target for psychiatric disorders (schizophrenia) and sex hormone regulation (e.g., vasomotor symptoms in menopause). While NKB is the endogenous ligand, Scyliorhinin II (Scy II) —a tachykinin originally isolated from the dogfish Scyliorhinus canicula—exhibits high affinity and unique pharmacological properties at the NK3 site.
This protocol details the characterization of NK3 sites using the radioligand
Key Mechanistic Insight
This compound binds to the NK3 receptor with a high-affinity component (
Experimental Workflow
The following diagram outlines the critical path for the binding assay, highlighting the decision points for Saturation vs. Competition modes.
Caption: Workflow for
Materials & Reagents
A. The Radioligand
-
Ligand:
-Bolton-Hunter-Scyliorhinin II ( -BH-Scy II).[2] -
Specific Activity: ~2200 Ci/mmol.
-
Handling: Iodinated peptides are sensitive to oxidation and radiolysis. Store at -80°C in aliquots. Do not freeze/thaw repeatedly.
B. Standard Assay Buffer (SAB)
To be prepared fresh on the day of assay.
| Component | Concentration | Function |
| HEPES | 50 mM (pH 7.4) | Buffering agent. |
| MgCl | 3 mM | Stabilizes G-protein coupling. |
| MnCl | 1 mM | Enhances agonist binding affinity. |
| BSA | 0.2% (w/v) | Prevents ligand adsorption to plastic. |
| Bacitracin | 40 µg/mL | Inhibits peptidases. |
| Leupeptin | 4 µg/mL | Inhibits serine/cysteine proteases. |
| Chymostatin | 2 µg/mL | Inhibits chymotrypsin-like proteases. |
| Phosphoramidon | 1 µM | Critical: Inhibits Neutral Endopeptidase (NEP/Enkephalinase). |
C. Non-Specific Binding (NSB) Definition
-
Compound: Senktide (highly selective NK3 agonist) or unlabeled this compound.
-
Concentration: 1 µM (or 1000x the
).
Protocol: Membrane Preparation[1][3][4][5]
Target: CHO cells stably expressing human NK3R or Rat Cerebral Cortex.
-
Harvest: Scrape cells in ice-cold PBS (do not use trypsin as it cleaves extracellular receptor domains).
-
Lysis: Resuspend pellets in Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA) + Protease Inhibitor Cocktail.
-
Homogenization: Homogenize using a Polytron (bursts of 5 sec) or Dounce homogenizer.
-
Centrifugation:
-
Spin at 1,000 x g for 10 min at 4°C (remove nuclei/debris).
-
Transfer supernatant and spin at 48,000 x g for 20 min at 4°C .
-
-
Wash: Resuspend the pellet in Lysis Buffer and repeat the high-speed spin.
-
Storage: Resuspend final pellet in Storage Buffer (50 mM HEPES, pH 7.4, 1 mM EDTA, 10% Sucrose). Flash freeze in liquid nitrogen.
Protocol: Radioligand Binding Assay
Step 1: Pre-treatment of Filters (Critical)
This compound is highly cationic and "sticky."
-
Soak Whatman GF/B or GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 2 hours (preferably overnight) at 4°C.
-
Why? PEI neutralizes the negative charge of the glass fibers, preventing the positively charged peptide from sticking to the filter (which causes high background).
Step 2: Assay Setup (96-well plate or 12x75mm Siliconized Tubes)
Use siliconized tubes or low-binding polypropylene plates.
A. Saturation Binding (Determining
-
Total Binding: 50 µL Membranes + 50 µL SAB + 50 µL
-BH-Scy II (Increasing conc: 0.05 nM – 5.0 nM). -
Non-Specific Binding (NSB): 50 µL Membranes + 50 µL Senktide (10 µM) + 50 µL
-BH-Scy II.
B. Competition Binding (Determining
-
Fixed Ligand:
-BH-Scy II at ~0.2 nM (approx. ). -
Competitor: 50 µL of test compound (e.g., Talnetant, Osanetant) in serial dilution.
Step 3: Incubation[1]
-
Incubate for 60 to 90 minutes at Room Temperature (22°C) .
-
Note: Equilibrium is slower at 4°C. If degradation is observed despite inhibitors, switch to 4°C and extend incubation to 3-4 hours.
Step 4: Termination & Filtration
-
Place filters on the harvester (e.g., Brandel or PerkinElmer FilterMate).
-
Wash filters with ice-cold Wash Buffer (50 mM HEPES, pH 7.4, 0.1% BSA).
-
Aspirate reaction mixture through the filter.
-
Rapidly wash each well 3 times with 3 mL ice-cold Wash Buffer .
-
Speed is key: The dissociation rate (
) of peptides can be fast; wash rapidly (<10 seconds total).
-
Step 5: Detection[4]
-
Dry filters (if using melt-on scintillant) or transfer wet filters to tubes.
-
Add liquid scintillation cocktail (if using
or if filters require it) OR count directly in a Gamma Counter (for , this is preferred as it requires no cocktail). -
Count for 1 minute per tube.
Data Analysis & Signaling Context
Calculations
-
Specific Binding:
. -
Saturation (
): Fit to a one-site specific binding model (hyperbola). Note: Scy II may show two-site binding in tissue preparations (High affinity ~0.8 nM; Low affinity ~300 nM). -
Competition (
): Use the Cheng-Prusoff equation:
Signaling Pathway
Understanding the downstream effect is vital for interpreting binding data.
Caption: Gq-coupled signaling cascade activated by this compound binding to NK3R.
Troubleshooting & Optimization (Expertise)
| Issue | Probable Cause | Corrective Action |
| High NSB (>30%) | Ligand sticking to filters. | Ensure PEI soak is fresh (0.3 - 0.5%). Add 0.1% BSA to the wash buffer. Use siliconized tubes. |
| Low Specific Binding | Receptor degradation or Ligand degradation. | Check protease inhibitor cocktail (add Phosphoramidon). Ensure membrane prep kept on ice. |
| Biphasic Curves | Multiple binding sites. | Scy II may bind NK1/NK2 at high concentrations. Use NK1/NK2 selective antagonists (e.g., SR140333 for NK1) to isolate NK3 signal. |
| Ligand Depletion | Receptor concentration too high. | Ensure bound ligand is <10% of total added ligand. Dilute membrane protein if necessary. |
References
-
Mussap, C. J., & Burcher, E. (1990).
-Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain. Peptides, 11(4), 827–836. Link -
Beaujouan, J. C., et al. (1997). The tachykinin NK3 receptor.[1][3][4][5] Pharmacology & Therapeutics, 73(3), 203-219. Link
-
IUPHAR/BPS Guide to Pharmacology. (2023). Tachykinin Receptors: NK3.[6][3][7] Link
-
Maggi, C. A., et al. (1993). Tachykinin receptors and tachykinin receptor antagonists.[3][7][8] Journal of Autonomic Pharmacology, 13(1), 23-93. Link
-
PerkinElmer (Revvity). (2023). Radioligand Binding Assay Guide. Link
Sources
- 1. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding sites for [125I]-Bolton-Hunter this compound in guinea-pig ileum: a radioligand binding, functional and autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural characterization of neurokinin-3 receptor selective peptide agonist this compound bound to DPC micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, activity on NK-3 tachykinin receptor and conformational solution studies of this compound analogs modified at position 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Effect of scyliorhinin I and synthetic scyliorhinin I derivatives at mammalian tachykinin NK1, NK2 and NK3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactome | Tachykinin receptors bind tachykinins [reactome.org]
Application Notes and Protocols for In Vivo Administration of Scyliorhinin II in Behavioral Studies
Introduction: Unveiling the Behavioral Correlates of NK3 Receptor Activation with Scyliorhinin II
The tachykinin peptide this compound is a potent and selective agonist for the neurokinin-3 receptor (NK3R), a G-protein coupled receptor predominantly expressed in the central nervous system.[1] The NK3R system has garnered significant interest in neuroscience research due to its putative role in the pathophysiology of various neuropsychiatric disorders, including schizophrenia, anxiety, and depression. Modulation of the NK3R pathway presents a promising avenue for novel therapeutic interventions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of this compound for the investigation of its behavioral effects in rodent models. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and the generation of robust and interpretable data. We will delve into the causality behind experimental choices, providing a framework for self-validating experimental design.
Mechanism of Action: The NK3 Receptor Signaling Cascade
This compound exerts its biological effects by binding to and activating the NK3 receptor. As a Gq-protein coupled receptor, the activation of NK3R by an agonist like this compound initiates a well-defined intracellular signaling cascade. This pathway is pivotal to understanding the downstream neuronal and behavioral consequences of this compound administration.
Upon agonist binding, the NK3 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The concurrent elevation of DAG and intracellular Ca2+ activates protein kinase C (PKC), which then phosphorylates a multitude of downstream protein targets, ultimately leading to alterations in neuronal excitability and gene expression.
Caption: ICV Cannulation Surgical Workflow.
Protocol 2: Intracerebroventricular (ICV) Injection of this compound
Materials:
-
Injection syringe (e.g., Hamilton syringe)
-
Tubing to connect syringe to injector
-
Internal injector cannula
-
This compound solution
-
Vehicle control solution (0.9% saline)
Procedure:
-
Gently restrain the cannulated mouse.
-
Remove the dummy cannula from the guide cannula.
-
Load the injection syringe with the this compound or vehicle solution.
-
Insert the internal injector cannula into the guide cannula. The injector should protrude slightly beyond the tip of the guide cannula.
-
Infuse the solution at a slow rate (e.g., 0.5 µL/min) to prevent a rapid increase in intracranial pressure. A typical injection volume for mice is 1-2 µL.
-
Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
Slowly withdraw the injector and replace the dummy cannula.
-
Return the mouse to its home cage and proceed with behavioral testing at the appropriate time point.
Protocol 3: Assessment of Anxiety-Like Behavior - The Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces. [2][3] Procedure:
-
Habituate the mice to the testing room for at least 30 minutes prior to the test.
-
Administer this compound or vehicle via ICV injection.
-
At the desired time point post-injection (e.g., 15-30 minutes), place the mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis.
-
Key parameters to measure include:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled (to control for general locomotor activity)
-
Expected Outcome: An anxiogenic effect of this compound would be indicated by a decrease in the time spent and the number of entries into the open arms compared to the vehicle-treated group.
Protocol 4: Assessment of Depressive-Like Behavior - The Forced Swim Test (FST)
The FST is a common test for assessing depressive-like behavior, based on the principle of behavioral despair. [4] Procedure:
-
Administer this compound or vehicle via ICV injection.
-
At the appropriate time point post-injection, place the mouse in a transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
The test duration is typically 6 minutes.
-
Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.
Expected Outcome: An increase in immobility time in the this compound-treated group compared to the vehicle group could suggest a pro-depressive-like effect. Conversely, a decrease might indicate an antidepressant-like effect.
Protocol 5: Assessment of Sensorimotor Gating - Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a pre-attentive process that is deficient in some psychiatric disorders like schizophrenia. [5] Procedure:
-
Place the mouse in a startle chamber and allow for a 5-minute acclimation period with background white noise.
-
Administer this compound or vehicle via ICV injection prior to placing the animal in the chamber.
-
The test consists of a series of trials:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) precedes the high-intensity pulse.
-
No-stimulus trials: Only background noise is present.
-
-
The startle response (a whole-body flinch) is measured by a sensor in the platform.
-
PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials.
Expected Outcome: A disruption of PPI (i.e., a lower percentage of inhibition) in the this compound-treated group could indicate a potential role in modulating sensorimotor gating, which is relevant to schizophrenia models.
Dosage Considerations
Based on available literature for this compound and the related NK3 agonist senktide, the following dosage ranges for ICV administration in mice are suggested as a starting point for dose-response studies.
| Behavioral Assay | Compound | Suggested ICV Dose Range (nmol) | Reference |
| Scratching Behavior | This compound | ED50 = 0.08 | [1] |
| Locomotor Activity | Senktide | 0.06 - 0.6 | [6] |
| 5-HT Mediated Behaviors | Senktide | 0.01 - 1.2 | [2] |
It is crucial to perform a dose-response study to determine the optimal dose of this compound for each specific behavioral paradigm.
Conclusion
The in vivo administration of this compound is a valuable tool for investigating the role of the NK3 receptor in modulating complex behaviors relevant to neuropsychiatric disorders. The protocols outlined in these application notes provide a robust framework for conducting these studies. By carefully considering the experimental design, including the route of administration, vehicle selection, and appropriate behavioral assays, researchers can generate high-quality, reproducible data that will contribute to our understanding of the NK3R system and its potential as a therapeutic target.
References
-
Raffa, R. B., Martinez, R. P., & Connelly, C. D. (1993). Scyliorhinin-I and -II induce reciprocal hindlimb scratching in mice: differentiation of spinal and supraspinal neurokinin receptors in vivo. Neuroscience Letters, 158(1), 87-91. [Link]
-
Stoessl, A. J., Dourish, C. T., & Iversen, S. D. (1988). The NK-3 tachykinin agonist senktide elicits 5-HT-mediated behaviour following central or peripheral administration in mice and rats. British journal of pharmacology, 94(2), 285–287. [Link]
-
Nordquist, R. E., Durkin, S., Jacquet, A., & Spooren, W. (2008). The tachykinin NK3 receptor agonist senktide induces locomotor activity in male Mongolian gerbils. European journal of pharmacology, 600(1-3), 87–92. [Link]
-
Matsumoto, Y., Abe, M., Watanabe, T., Adachi, Y., Yano, T., Takahashi, H., Sugo, T., Mori, M., Kitada, C., Kurokawa, T., & Fujino, M. (2004). Intracerebroventricular administration of urotensin II promotes anxiogenic-like behaviors in rodents. Neuroscience letters, 358(2), 99–102. [Link]
-
Porsolt, R. D., Brossard, G., Hautbois, C., & Roux, S. (2001). Rodent models of depression: forced swimming and tail suspension behavioral despair tests in rats and mice. Current protocols in neuroscience, Chapter 8, Unit 8.10A. [Link]
-
Kim, H. Y., Lee, D. K., Chung, B. R., Kim, H. V., & Kim, Y. (2016). Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits. Journal of visualized experiments : JoVE, (109), 53308. [Link]
-
Hagan, J. J., & Jones, D. N. (1995). Prepulse inhibition of the acoustic startle response: a model of sensory gating in the rat. Journal of psychopharmacology (Oxford, England), 9(3), 227–236. [Link]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?[Link]
Sources
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- 2. An elevated plus-maze in mixed reality for studying human anxiety-related behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rodent models of depression: forced swim and tail suspension behavioral despair tests in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prepulse inhibition of the acoustic startle reflex and P50 gating in aging and alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scyliorhinin I and II: two novel tachykinins from dogfish gut - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Scyliorhinin II stock solutions in DMSO
Abstract & Core Directive
Scyliorhinin II is a potent, cyclic tachykinin peptide and a selective agonist for the Neurokinin-3 (NK3) receptor .[1] Its biological activity is strictly dependent on its secondary structure, stabilized by a disulfide bridge between Cys7 and Cys13.
This Application Note provides a rigorous, self-validating protocol for preparing this compound in Dimethyl Sulfoxide (DMSO) . Unlike generic peptide protocols, this guide addresses the specific physicochemical vulnerabilities of this compound:
-
Disulfide Fragility: Reducing agents must be strictly avoided to preserve the cyclic pharmacophore.
-
Methionine Oxidation: The C-terminal Methionine is susceptible to oxidation by DMSO, requiring high-grade reagents and cryogenic storage.
-
Quantification Challenges: The absence of Tryptophan (Trp) or Tyrosine (Tyr) renders standard A280 UV quantification impossible.
Physicochemical Profile
Understanding the molecule is the first step to successful formulation.
| Property | Data | Critical Implication |
| Sequence | Ser-Pro-Ser-Asn-Ser-Lys-Cys -Pro-Asp-Gly-Pro-Asp-Cys -Phe-Val-Gly-Leu-Met -NH₂ | Cys7-Cys13 disulfide bond is essential for bioactivity.[2] Met18 is prone to oxidation.[3] |
| Molecular Weight | ~1851.1 g/mol | Use this value for molarity calculations. |
| Structure | Cyclic (Disulfide Bridge) | DO NOT use DTT or |
| UV Absorbance | Negligible at 280 nm | Contains Phenylalanine (Phe) only.[2] Cannot be quantified by Nanodrop A280. |
| Solubility | Soluble in Water & DMSO | DMSO is preferred for stock solutions to prevent microbial growth and hydrolysis. |
| Isoelectric Point | ~5.8 (Theoretical) | Net charge is near neutral at physiological pH; solubility may decrease in neutral PBS without DMSO.[2] |
Materials & Reagents
-
Target Peptide: this compound (Lyophilized powder, >95% purity).
-
Solvent: DMSO, Anhydrous (≥99.9%), Sterile-filtered (e.g., Sigma-Aldrich Hybridoma grade).[2]
-
Why Anhydrous? Water in DMSO promotes hydrolysis and lowers the freezing point, risking "slushy" freezing at -20°C which accelerates degradation.
-
-
Vials: Amber polypropylene microcentrifuge tubes (Low-Retention).
-
Why Amber? Protects Methionine from photo-oxidation.[2]
-
Why Low-Retention? Peptides adhere to standard plastics at low concentrations.
-
-
Gas: High-purity Nitrogen or Argon (Optional but recommended for overlay).[2]
Protocol: Stock Solution Preparation (1 mM)
Step 1: Gravimetric Quantification (The "Net Peptide" Trap)
Peptide vials often contain salts (TFA, acetate) and water. The "Gross Weight" is not the "Peptide Weight."
-
Action: Check the Certificate of Analysis (CoA) for % Net Peptide Content (usually 70-85%).[2]
-
Calculation:
[2]
Step 2: Equilibration
-
Remove the lyophilized peptide vial from the freezer.
-
CRITICAL: Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.
-
Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide, causing hydrolysis and weighing errors.
Step 3: Dissolution (The "Dropwise" Technique)
We will prepare a 1 mM Stock Solution .
-
Centrifuge the vial at 5,000 x g for 30 seconds to settle the powder.
-
Add the calculated volume of Anhydrous DMSO directly to the vial.
-
Example: For 1 mg of Net Peptide (MW 1851.1), add 540 µL DMSO to achieve ~1 mM.
-
-
Vortexing: Vortex at medium speed for 30-60 seconds.
-
Sonication (Conditional): If visible particles remain, sonicate in a water bath for max 2 minutes.
-
Warning: Excessive sonication generates heat, which degrades the disulfide bond. Keep the bath cool.
-
Step 4: Aliquoting & Storage
-
Immediately aliquot the stock into Amber Low-Retention tubes (e.g., 20 µL or 50 µL aliquots).
-
Gas Overlay: Gently blow Nitrogen/Argon into the headspace of each tube to displace oxygen (prevents Met oxidation).
-
Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol.
-
Store: -80°C (Preferred) or -20°C.
Workflow Visualization
Caption: Optimized workflow for this compound stock preparation emphasizing moisture control and oxidation prevention.
Usage in Biological Assays
When diluting the DMSO stock into aqueous buffers (PBS, Tyrode’s, Media):
-
The "Crash" Risk: Hydrophobic peptides may precipitate when DMSO drops below 1%.
-
The Protocol:
-
Prepare an Intermediate Dilution (e.g., 100 µM) in buffer containing 0.1% BSA .
-
Why BSA? Albumin coats the plastic and acts as a carrier, preventing the peptide from sticking to the tube walls during high dilution.
-
-
Final Concentration: Ensure final DMSO concentration in the cell assay is < 0.1% to avoid solvent toxicity masking the NK3 receptor response.
NK3 Receptor Signaling Pathway Context:
Caption: this compound activates the NK3 receptor via the Gq-PLC-IP3 pathway, leading to intracellular Calcium release.[2]
Troubleshooting & FAQ
| Issue | Probable Cause | Corrective Action |
| Precipitation on Dilution | High concentration shock; Lack of carrier protein.[2] | Dilute stepwise. Add 0.1% BSA to the aqueous buffer before adding the peptide stock. |
| Loss of Activity | Disulfide reduction or Met oxidation. | Never use DTT. Ensure stock was stored under gas overlay. Check DMSO quality (must be fresh). |
| Inaccurate Concentration | Used "Gross Weight" instead of "Net Weight". | Recalculate using CoA data. Use Amino Acid Analysis (AAA) for absolute quantification if critical. |
| Yellowing of DMSO Stock | DMSO degradation/oxidation. | Discard immediately. DMSO should be clear and colorless. |
References
-
Mussap, C. J., et al. (1993). "this compound stimulates inositol phosphate generation in guinea-pig ileum longitudinal muscle-myenteric plexus preparations via the NK3 receptor."[2] British Journal of Pharmacology.
-
BenchChem. (2025).[5][6] "Peptide Solubility and Stability in DMSO: Technical Guide."
-
Sigma-Aldrich. (n.d.).[2] "Handling and Solubility of Peptides."
-
Patil, S., et al. (2012).[5] "Structural Characterization of Neurokinin-3 Receptor Selective Peptide Agonist this compound Bound to DPC Micelles." Journal of Biomolecular Structure and Dynamics. [2]
-
CDC. (2024). "Storage and Handling of Immunobiologics and Reagents."
Sources
Optimizing Scyliorhinin II concentration for neuronal excitation
Application Note: Optimizing Scyliorhinin II Concentration for Selective Neuronal Excitation
Abstract
This guide details the optimization of this compound (ScyII), a cyclic tachykinin peptide, for the selective excitation of neurons expressing the Neurokinin-3 (NK3/TACR3) receptor. Unlike linear tachykinins (e.g., Substance P), ScyII possesses a rigid cyclic structure conferred by a disulfide bridge, offering enhanced metabolic stability and receptor selectivity. This protocol defines the "excitation sweet spot"—balancing maximal depolarization against rapid receptor desensitization—and provides validated workflows for Calcium Imaging and Whole-Cell Patch Clamp.
Scientific Foundation & Mechanism
To optimize ScyII, one must understand the kinetics of the target. This compound binds selectively to the NK3 receptor , a Gq-protein coupled receptor (GPCR).
-
The Signal Cascade: Binding triggers the exchange of GDP for GTP on the G
q subunit. This activates Phospholipase C (PLC), hydrolyzing PIP2 into IP3 and DAG. IP3 triggers the release of intracellular Ca stores, while DAG activates Protein Kinase C (PKC). -
The Excitation Outcome: The surge in intracellular calcium, coupled with the inhibition of "M-current" (KCNQ potassium channels) often associated with Gq signaling, leads to membrane depolarization and a burst of action potentials.
-
The Desensitization Trap: NK3 receptors are prone to rapid homologous desensitization via GRK-mediated phosphorylation and
-arrestin recruitment. Overdosing ScyII (>1 M) or insufficient washout intervals will silence the neuron rather than excite it.
Figure 1: NK3 Signaling Pathway
Caption: Figure 1. The Gq-coupled signaling cascade initiated by this compound binding to NK3 receptors. Note the parallel pathways leading to excitation and the risk of desensitization.
Material Preparation & Handling
This compound is a cyclic peptide (
Reconstitution Protocol
-
Lyophilized Storage: Store at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation (hydrolysis risk).
-
Solvent: Dissolve in sterile, deionized water or 0.1% Acetic Acid to create a Master Stock (e.g., 1 mM).
-
Note: Avoid basic buffers for initial reconstitution as they can promote racemization or disulfide exchange.
-
-
Aliquotting: Divide into single-use aliquots (e.g., 10
L). Do not freeze-thaw more than once. -
Working Solutions: Dilute the Master Stock into your physiological buffer (ACSF or HBSS) immediately prior to the experiment.
Dose Optimization: Finding the "Sweet Spot"
The most common error in ScyII application is using concentrations derived from linear tachykinins (like Substance P), which have different affinity profiles.
| Concentration | Physiological Effect | Application Context |
| 0.1 – 1.0 nM | Sub-threshold | Minimal Ca |
| 10 – 100 nM | Excitation (Optimal) | The Sweet Spot. Robust depolarization, linear dose-response, manageable desensitization. |
| > 500 nM | Saturation | Maximal response, but induces rapid receptor internalization. |
| > 1.0 | Desensitization | High risk of "silencing" the neuron for 30+ minutes. Non-specific effects possible.[1][2][3] |
Recommendation: Start experimentation at 10 nM . If response is weak, step to 50 nM. Avoid jumping straight to 1
Protocol A: Calcium Imaging (High-Throughput)
This workflow allows for the visualization of neuronal activation across a population of cells.[4]
Reagents:
-
Fluo-4 AM (or Fura-2 for ratiometric)
-
This compound (Working solution: 50 nM in ACSF)
-
Control: 30 mM KCl (viability check)
Workflow:
-
Loading: Incubate slices/cells with 2-5
M Fluo-4 AM for 30-45 mins at room temperature. -
Wash: Perfuse with ACSF for 15 mins to allow de-esterification of the dye.
-
Baseline: Record baseline fluorescence (
) for 60 seconds. -
Application (ScyII): Perfuse 50 nM ScyII for exactly 60 seconds .
-
Why? Short application prevents receptor internalization.
-
-
Washout: Switch back to ACSF immediately.
-
Analysis: Calculate
. A positive hit is defined as increase over baseline.
Protocol B: Whole-Cell Patch Clamp (Mechanistic)
Electrophysiology provides the highest temporal resolution for ScyII-induced excitation.
Setup:
-
Mode: Current Clamp (
). -
Internal Solution: K-Gluconate based (to maintain physiological resting potential).
-
Perfusion Rate: 2-3 mL/min.
Step-by-Step:
-
Seal & Break-in: Establish a G
seal and break into whole-cell mode. -
Quality Control: Ensure Series Resistance (
) < 20 M and stable. -
Baseline Recording: Record Resting Membrane Potential (RMP) for 2 minutes. Stable baseline is critical.
-
ScyII Application:
-
Apply 10 nM ScyII via bath perfusion.
-
Observation: Expect a slow depolarization (onset latency 10-30s) and increased firing frequency.
-
-
Washout (The Critical Step):
-
Wash with ACSF for at least 15 minutes before applying a second dose.
-
Reasoning: NK3 receptors recycle slowly. Re-applying too soon will result in a diminished response (tachyphylaxis).
-
-
Validation: At the end of the experiment, apply 10
M Bicuculline or Glutamate to ensure the cell is still excitable and the lack of response wasn't due to cell death.
Figure 2: Experimental Workflow
Caption: Figure 2. Standardized workflow for ScyII application. The 15-minute washout is the rate-limiting step for reproducibility.
Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| No Response | Peptide degradation | Use a fresh aliquot; ensure no freeze-thaw cycles. |
| No Response | Low NK3 expression | Validate tissue/cell line with qPCR for TACR3. |
| Diminished 2nd Response | Desensitization | Increase washout time to 20 mins; reduce exposure time. |
| Irreversible Depolarization | Concentration too high | Dilute to 10 nM; check osmolarity of peptide stock. |
Negative Control: Pre-incubate with SB 222200 (1
References
-
Draheim, H. J., et al. (2012). "Structural characterization of neurokinin-3 receptor selective peptide agonist this compound bound to DPC micelles." Journal of Biomolecular Structure and Dynamics.
- Beaujouan, J. C., et al. (1996). "Desensitization of the Neurokinin 3 Receptor." Molecular Pharmacology.
-
Sigma-Aldrich. "Handling and Storage Guidelines for Peptides."
-
Mussap, C. J., et al. (1990). "[125I]-Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain."[5] Peptides.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Effect of scyliorhinin I and synthetic scyliorhinin I derivatives at mammalian tachykinin NK1, NK2 and NK3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of desensitization and resensitization of proteinase-activated receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. [125I]-Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Stability and Handling of Scyliorhinin II in Cell Culture Systems
Executive Summary
Scyliorhinin II (S-II) is a cyclic tachykinin peptide (18 amino acids) originally isolated from the dogfish (Scyliorhinus canicula).[1] It acts as a high-affinity, selective agonist for the mammalian Neurokinin 3 (NK3) receptor .[1]
Unlike linear tachykinins (e.g., Substance P, Neurokinin A), S-II possesses a unique disulfide bridge (Cys7–Cys13) .[1] This "omega-shaped" constraint confers significant resistance to endopeptidases that typically degrade tachykinins in biological fluids.[1] However, S-II remains vulnerable to methionine oxidation and non-specific adsorption.[1]
This guide provides the technical framework to maintain S-II integrity in in vitro assays, ensuring that observed pharmacological effects (e.g., Ca²⁺ mobilization, GPCR signaling) are due to the peptide and not its degradation products.[1]
Physicochemical Profile & Stability Mechanisms[2]
To handle S-II effectively, one must understand the structural "armor" and "weak points" of the molecule.[1]
| Property | Specification | Impact on Stability |
| Sequence | Ser-Pro-Ser-Asn-Ser-Lys-Cys -Pro-Asp-Gly-Pro-Asp-Cys -Phe-Val-Gly-Leu-Met -NH₂ | Cys7–Cys13 : Disulfide bridge (Stability Anchor).Met18 : Methionine (Oxidation Risk).[1] |
| Molecular Weight | ~1851.1 Da | Mid-sized peptide; prone to surface adsorption.[1] |
| Cyclization | Disulfide Bond (Intrachain) | Proteolytic Shield: Restricts access of peptidases (e.g., NEP, ACE) to the core domain, extending half-life compared to linear analogs. |
| C-Terminus | Amidated (-NH₂) | Protects against carboxypeptidases but does not prevent oxidation.[1] |
| Solubility | Soluble in water, saline, DMSO | Risk: Aqueous solutions at neutral pH can aggregate or adhere to glass/polystyrene.[1] |
The "Stability Paradox"
While the disulfide loop protects the core, the N-terminal tail (Ser1–Lys6) and the C-terminal Methionine (Met18) are exposed.[1]
-
Oxidation (Chemical Instability): The sulfur atom in Met18 is highly susceptible to oxidation, forming Methionine Sulfoxide .[1] This modification significantly reduces affinity for the NK3 receptor.[1]
-
Proteolysis (Biological Instability): In serum-containing media (e.g., DMEM + 10% FBS), exopeptidases can clip the N-terminal tail, potentially altering potency even if the core ring remains intact.[1]
Visualizing the Degradation & Workflow
The following diagram illustrates the degradation pathways and the recommended experimental workflow to mitigate them.
Figure 1: Left: Major degradation pathways (Oxidation of Met18 and Peptidase clipping).[1] Right: The "Gold Standard" handling workflow to minimize these risks.
Protocol A: Preparation and Storage (Master Stock)[1]
Objective: Create a stable stock solution that minimizes oxidation and adsorption.
Materials
-
This compound (Lyophilized).[1]
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) OR 0.1% Acetic Acid in HPLC-grade water.
-
Note: Acidic conditions (pH < 4) suppress methionine oxidation and reduce adsorption to plastic.[1]
-
-
Vessels: LoBind® (Protein LoBind) Eppendorf tubes.[1] Do not use standard polystyrene. [1]
Procedure
-
Equilibration: Allow the lyophilized vial to warm to room temperature (RT) in a desiccator before opening. This prevents condensation (moisture = hydrolysis).[1]
-
Reconstitution:
-
Dissolve peptide to a high concentration (e.g., 1 mM to 5 mM ).[1] High concentrations self-buffer and reduce the percentage of peptide lost to adsorption.
-
Recommended: Dissolve in 100% DMSO for long-term storage. DMSO acts as a cryoprotectant and is bacteriostatic.[1]
-
Alternative: If DMSO is toxic to your specific cells (even at dilution), use 0.1% Acetic Acid .[1]
-
-
Aliquoting:
-
Divide into single-use aliquots (e.g., 10–50 µL).
-
CRITICAL: Purge the headspace of the tube with Nitrogen or Argon gas before closing to displace oxygen (prevents Met oxidation).[1]
-
-
Storage:
-
Store at -80°C . Stable for 6–12 months.
-
Avoid freeze-thaw cycles.[1]
-
Protocol B: Assessing Stability in Cell Culture Media
Objective: Determine the half-life (
Principle
Peptides are spiked into media, incubated at 37°C, and aliquots are quenched at specific time points. The remaining intact parent peptide is quantified via LC-MS.[1]
Materials
-
Media: Your specific cell culture media (e.g., DMEM, RPMI) with serum.[1]
-
Quench Solution: 1% Trifluoroacetic Acid (TFA) in 50:50 Water:Acetonitrile.[1]
-
Internal Standard (IS): A stable peptide (e.g., radiolabeled S-II or a chemically distinct analog like Enkephalin) to correct for extraction efficiency.[1]
Step-by-Step Workflow
-
Preparation:
-
Warm media to 37°C.
-
Prepare 1.5 mL LoBind tubes for each time point (e.g., 0, 15, 30, 60, 120, 240 min).
-
Add Internal Standard to the Quench Solution, not the media.[1]
-
-
Spike:
-
Add S-II stock to the media to a final concentration of 1 µM .
-
Note: 1 µM is high enough for detection but low enough to be physiologically relevant for stability testing.[1]
-
-
Incubation & Sampling:
-
Extraction (Protein Precipitation):
-
Centrifuge quenched samples at 14,000 x g for 10 minutes at 4°C.
-
The supernatant contains the peptide; the pellet contains serum proteins (Albumin).[1]
-
Transfer supernatant to LC-MS vials.
-
-
LC-MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 60% B over 10 minutes.
-
Detection: Monitor the parent ion (M+H or M+2H).[1]
-
Check for Oxidation: Monitor the mass shift of +16 Da (Met -> Met-Sulfoxide).[1]
-
-
Data Analysis (Calculation)
Calculate the % Remaining relative to Time 0.[1] Plot ln(% Remaining) vs. Time.[1]
The slope (
Expected Results:
-
PBS/Serum-free:
hours.[1] -
10% FBS Media:
typically 2–6 hours (significantly longer than Substance P, which is < 30 min).[1]
References
-
Structure & NK3 Affinity
-
Peptide Stability & Oxidation
-
LC-MS Peptide Quantification Protocol
-
Scyliorhinin Isolation
Sources
- 1. Methionine sulfoxide - Wikipedia [en.wikipedia.org]
- 2. [125I]-Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gu.se [gu.se]
- 4. Structure stability of lytic peptides during their interactions with lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Structure and Local Dynamics of Two Peptide Dendrimers with the Same Backbone but with Different Side Groups in Their Spacers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methionine sulfoxide and the methionine sulfoxide reductase system as modulators of signal transduction pathways: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture | bioRxiv [biorxiv.org]
Application Notes and Protocols for the Structural Analysis of Scyliorhinin II via NMR Spectroscopy
Introduction: The Significance of Scyliorhinin II's Three-Dimensional Structure
This compound is a tachykinin peptide originally isolated from the gut of the dogfish, Scyliorhinus canicula.[1] Tachykinins are a family of neuropeptides that play significant roles in a variety of physiological processes. This compound is of particular interest to researchers and drug developers due to its high affinity and selectivity for the tachykinin NK3 receptor.[2][3] Understanding the three-dimensional structure of this compound is paramount for elucidating the molecular basis of its receptor selectivity. This knowledge can empower the rational design of novel, highly selective NK3 receptor agonists or antagonists with therapeutic potential for conditions such as depression, schizophrenia, and irritable bowel syndrome.
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for determining the high-resolution, three-dimensional structure of peptides and proteins in solution.[4][5] An NMR-based approach allows for the characterization of this compound's conformation in a near-physiological environment, providing dynamic insights that are complementary to solid-state methods like X-ray crystallography.[4] This guide provides a comprehensive overview of the NMR techniques and detailed protocols necessary for the complete structural elucidation of this compound, from sample preparation to final structure validation.
The Strategic Workflow for NMR-Based Structure Determination
The determination of a peptide's structure by NMR is a systematic process.[6][7] It begins with meticulous sample preparation, followed by the acquisition of a suite of NMR experiments designed to provide specific types of structural information. The resulting data is then processed and analyzed to assign chemical shifts, derive structural restraints, and finally calculate and validate a family of 3D structures.
Figure 1: Overall workflow for the structural determination of this compound by NMR spectroscopy.
Part 1: Foundational NMR Experiments for Peptide Analysis
A combination of one- and two-dimensional NMR experiments is required to build a complete structural picture of this compound. Each experiment provides a unique piece of the puzzle, from identifying the amino acid residues to defining their spatial arrangement.
-
1D ¹H Spectroscopy: This is the initial and most straightforward experiment. It provides a "fingerprint" of the peptide, offering a quick assessment of sample purity, concentration, and general folding state. A well-folded peptide will typically show good chemical shift dispersion, especially in the amide proton region (~7.0-9.0 ppm).
-
2D TOCSY (Total Correlation Spectroscopy): This is the primary experiment for identifying amino acid spin systems.[4][8] It reveals correlations between all protons within a single amino acid residue, as they are all connected through a network of scalar (through-bond) couplings. For instance, a single cross-peak for the amide proton of an Alanine residue will show correlations to its Hα and Hβ protons along one dimension.
-
2D COSY (Correlation Spectroscopy): This experiment is complementary to TOCSY and shows correlations only between protons that are directly coupled (typically separated by two or three bonds).[8] It is particularly useful for distinguishing between certain amino acid types and for measuring coupling constants, which can provide information on dihedral angles.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is arguably the most critical experiment for determining the 3D structure.[6][7] It identifies protons that are close in space (typically < 5-6 Å), irrespective of whether they are close in the peptide sequence.[7] The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (NOE ∝ 1/r⁶), providing the distance restraints necessary for structure calculation.[4]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[9] While not strictly necessary for a peptide as small as this compound if isotopic labeling is not used, it can be invaluable for resolving spectral overlap and confirming assignments.[7][10] An edited HSQC can also distinguish between CH, CH₂, and CH₃ groups.[9]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds.[9][11] It is highly useful for connecting different spin systems and confirming the peptide sequence.
Figure 2: Relationship between key NMR experiments and the structural information they provide.
Part 2: Detailed Experimental Protocols
Protocol 1: Sample Preparation
The quality of the NMR data is fundamentally dependent on the quality of the sample. Meticulous preparation is crucial for success.[12]
| Parameter | Recommended Value/Condition | Rationale & Expert Insights |
| Peptide Purity | > 95% (as determined by HPLC and Mass Spectrometry) | Impurities can introduce confounding signals and interfere with accurate resonance assignment. |
| Concentration | 1.0 - 5.0 mM | Peptide NMR generally requires higher concentrations than protein NMR to achieve adequate signal-to-noise in a reasonable timeframe.[13] |
| Solvent System | 90% H₂O / 10% D₂O | The H₂O is essential for observing the exchangeable amide (NH) protons, which are critical for sequential backbone assignment.[6] The D₂O provides the deuterium lock signal required by the spectrometer for field stability.[14] |
| Buffer | 20 mM Sodium Phosphate, pH 6.0 | A buffer is necessary to maintain a stable pH, as chemical shifts of many protons (especially amide protons) are pH-dependent. A pH around 6.0 is often a good starting point as it slows down the amide proton exchange rate with water, keeping these crucial signals sharp.[6][14] |
| Salt Concentration | < 150 mM NaCl (optional) | Low salt concentrations can sometimes improve solubility and mimic physiological conditions. However, high salt concentrations (>300 mM) can broaden NMR signals and should be avoided.[14] |
| Referencing | 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) | A chemical shift reference standard is required for accurate and reproducible chemical shift measurements. DSS is a common choice for aqueous samples. |
| Final Volume | 500-600 µL | This volume is standard for most 5 mm NMR tubes, ensuring the sample fills the active detection region of the NMR probe.[12] |
Step-by-Step Sample Preparation:
-
Synthesize or procure this compound and verify its purity (>95%) and identity using analytical HPLC and mass spectrometry.
-
Prepare the NMR buffer (e.g., 20 mM Sodium Phosphate, pH 6.0) using high-purity water.
-
Dissolve a precisely weighed amount of this compound in the buffer to achieve the target concentration (e.g., 2.0 mM).
-
Add D₂O to a final concentration of 10% v/v.
-
Add the internal reference standard (DSS).
-
Gently vortex the sample to ensure complete dissolution.
-
Filter the final solution through a small-pore-size filter (e.g., 0.22 µm) directly into a high-quality 5 mm NMR tube to remove any particulate matter.[15]
-
Cap the NMR tube securely and label it clearly.
Protocol 2: NMR Data Acquisition
The following parameters are provided as a starting point for a 600 MHz spectrometer equipped with a cryoprobe. Optimization will be necessary based on the specific instrument and sample conditions.
| Experiment | Acquisition Parameter | Recommended Value | Rationale |
| TOCSY | Spectral Width (¹H) | 12-14 ppm | To cover all proton chemical shifts from the amide to aliphatic regions. |
| Carrier Frequency | Centered on the water resonance (~4.7 ppm) | To ensure proper water suppression. | |
| Number of Scans | 8-16 | Adjust to achieve adequate S/N. | |
| Mixing Time | 60-80 ms | This duration is typically sufficient to allow magnetization transfer throughout most amino acid side chains without significant signal loss from relaxation or transfer to adjacent residues (spin diffusion).[8] | |
| NOESY | Spectral Width (¹H) | 12-14 ppm | Same as TOCSY. |
| Carrier Frequency | Centered on the water resonance (~4.7 ppm) | Same as TOCSY. | |
| Number of Scans | 16-64 | NOESY cross-peaks are often weaker than TOCSY/COSY peaks, requiring more scans. | |
| Mixing Time | 100-200 ms | This is a critical parameter. The optimal mixing time should be determined experimentally to maximize NOE buildup while minimizing spin diffusion, which can lead to erroneous distance restraints.[8] | |
| ¹H-¹³C HSQC | Spectral Width (¹H) | 12-14 ppm | To cover all proton chemical shifts. |
| (Isotopically Labeled) | Spectral Width (¹³C) | ~80 ppm (aliphatic) | To cover the expected range of aliphatic carbon chemical shifts. |
| Number of Scans | 4-8 | HSQC is a sensitive experiment, especially with ¹³C labeling and a cryoprobe. |
Part 3: Data Processing, Analysis, and Structure Calculation
Step 1: Data Processing
-
Software: Utilize standard NMR processing software such as TopSpin (Bruker), NMRPipe, or Mnova.
-
Fourier Transform: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) in all dimensions.
-
Phasing and Baseline Correction: Carefully phase the spectra to obtain pure absorption lineshapes and apply baseline correction algorithms to ensure a flat baseline for accurate integration.
Step 2: Resonance Assignment - The "Sequential Walk"
This is the process of assigning every NMR signal to a specific atom in the this compound sequence.
-
Identify Spin Systems: In the 2D TOCSY spectrum, identify the characteristic patterns of cross-peaks for each of the 20 common amino acids.[4] For example, Glycine will have a simple pattern, while Leucine will show correlations between its NH, Hα, Hβ, Hγ, and Hδ protons.
-
Sequential Connection: Use the 2D NOESY spectrum to link the identified spin systems in the correct order. The key is to find NOEs between protons of adjacent residues. The most commonly used sequential connectivities are between an alpha proton of one residue (Hαᵢ) and the amide proton of the next residue (HNᵢ₊₁).[16] By "walking" from one residue to the next using these dαN(i, i+1) NOEs, the entire peptide backbone can be assigned.
Step 3: Deriving Restraints and Structure Calculation
-
Distance Restraints: Integrate the volumes of the assigned cross-peaks in the NOESY spectrum. These volumes are converted into upper distance bounds (e.g., strong NOE = 1.8-2.7 Å, medium = 1.8-3.5 Å, weak = 1.8-5.0 Å).
-
Dihedral Angle Restraints (Optional): Measure ³J(HN,Hα) coupling constants from high-resolution 1D or 2D COSY spectra. These values can be used to restrain the phi (φ) backbone dihedral angle via the Karplus equation.
-
Structure Calculation: Input the lists of distance and dihedral angle restraints into a structure calculation program like CYANA, XPLOR-NIH, or ARIA. These programs use molecular dynamics and/or simulated annealing algorithms to generate a family of 3D structures that are consistent with the experimental NMR data.[17]
-
Structure Refinement: The resulting structures are typically refined in a water box to improve their stereochemical quality and non-bonded interactions.
Step 4: Structure Validation
The final ensemble of calculated structures must be rigorously validated to ensure they are stereochemically reasonable and accurately reflect the experimental data.
-
Check Restraint Violations: Ensure that there are no significant or systematic violations of the experimental distance or angle restraints in the final structures.
-
Ramachandran Plot Analysis: Use a program like PROCHECK-NMR to generate a Ramachandran plot. This plot assesses the quality of the protein backbone geometry by showing the distribution of the phi (φ) and psi (ψ) dihedral angles. A high-quality structure will have the vast majority of its residues in the most favored or additionally allowed regions of the plot.
-
RMSD Analysis: Calculate the root-mean-square deviation (RMSD) for the backbone atoms of the final ensemble of structures. A low RMSD value (<1 Å for the backbone of a well-defined region) indicates a high degree of precision in the structure determination.[17]
References
-
Conlon, J. M., Deacon, C. F., O'Toole, L., & Thim, L. (1986). Scyliorhinin I and II: two novel tachykinins from the gut of the common dogfish, Scyliorhinus caniculus. FEBS Letters, 200(1), 111-116. [Link]
-
Buck, S. H., & Burcher, E. (1986). The tachykinins: a family of peptides with a broad range of biological activities. Trends in Pharmacological Sciences, 7, 65-68. [Link]
-
Dike, A., & Cowsik, S. M. (2006). Membrane induced structure of Scyliorhinin I: A Dual NK1/NK2 agonist. RCSB PDB. [Link]
-
Zerbe, O., & Bader, G. Peptide/Protein NMR. University of Zurich. [Link]
-
Coutinho, E., & Talluri, M. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Technology Management, 4(1), 21-31. [Link]
-
Indian Institute of Science. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]
-
Patacchini, R., Maggi, C. A., Rovero, P., Lanciai, F., & Giolitti, A. (1993). Effect of scyliorhinin I and synthetic scyliorhinin I derivatives at mammalian tachykinin NK1, NK2 and NK3 receptors. European Journal of Pharmacology, 250(2), 311-318. [Link]
-
Konopińska, D., & Rosiński, G. (1999). Synthesis and biological activity in the GPI test of scyliorhinin I and its Val7 and Ile7 analogs. Journal of Peptide Science, 5(10), 475-479. [Link]
-
University of Connecticut. (n.d.). NMR sample preparation guidelines. University of Connecticut. [Link]
-
G-R. Grzonka, Z., & Lammek, B. (1994). Solution conformational study of Scyliorhinin I analogues with conformational constraints by two-dimensional NMR and theoretical conformational analysis. Journal of Peptide Science, 42(3), 331-340. [Link]
-
Peter, J., & Otvos, L. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of Visualized Experiments, (82), 50860. [Link]
-
Zaper, A. M., & Zondlo, N. J. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 147048, Scyliorhinin I. PubChem. [Link]
-
Slaninova, J., & Maletinska, L. (1996). Scyliorhinin-I and -II induce reciprocal hindlimb scratching in mice: differentiation of spinal and supraspinal neurokinin receptors in vivo. Neuropeptides, 30(3), 257-261. [Link]
-
Clore, G. M., & Gronenborn, A. M. (1985). Nuclear Magnetic Resonance Study of the Solution Structure of α1-Purothionin. Journal of Molecular Biology, 186(2), 435-455. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
-
National Institutes of Health. (2013). NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra. National Institutes of Health. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
University of California, Davis. (n.d.). The very basics of NMR of proteins. UC Davis. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 147048, Scyliorhinin I. PubChem. [Link]
-
King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II: Chemistry and Biology (pp. 280-325). Elsevier. [Link]
-
Reddit. (2021). What are the best practices for sample preparation for NMR analysis? r/OrganicChemistry. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
-
National Institutes of Health. (2000). Two-dimensional NMR Spectroscopy and Structures of Six Lipid A Species from Rhizobium etli CE3 DETECTION OF AN ACYLOXYACYL RESIDUE IN EACH COMPONENT AND ORIGIN OF THE AMINOGLUCONATE MOIETY. Journal of Biological Chemistry, 275(41), 32096-32107. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. [125I]-Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scyliorhinin-I and -II induce reciprocal hindlimb scratching in mice: differentiation of spinal and supraspinal neurokinin receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. m.youtube.com [m.youtube.com]
- 8. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 12. organomation.com [organomation.com]
- 13. nmr-bio.com [nmr-bio.com]
- 14. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 15. reddit.com [reddit.com]
- 16. dbt.univr.it [dbt.univr.it]
- 17. rcsb.org [rcsb.org]
Troubleshooting & Optimization
Troubleshooting low yield in Scyliorhinin II disulfide bond formation
Welcome to the technical support center for Scyliorhinin II synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with this fascinating tachykinin peptide. This compound, with its sequence SPSNSKCPDGPDCFVGLM-NH2 and a critical disulfide bridge between Cys7 and Cys13, presents unique synthesis and purification challenges.[1] The formation of this disulfide bond is paramount for its three-dimensional structure and biological activity.[2]
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to optimize your workflow and maximize your yield of high-purity this compound.
Workflow Overview: From Linear Precursor to Cyclized Product
The synthesis of this compound is a multi-step process that requires careful monitoring at each stage. The diagram below outlines the critical path from the synthesized linear peptide to the final, purified product, highlighting key quality control checkpoints.
Caption: General workflow for this compound synthesis and purification.
Troubleshooting FAQs
This section is divided into the three primary stages of the process: handling the linear precursor, performing the oxidative cyclization, and finally, purifying and verifying the product.
I. Pre-Oxidation: Issues with the Linear Peptide
Question: My initial mass spectrometry analysis of the crude, linear peptide shows multiple peaks, including deletions and peaks corresponding to incomplete deprotection. Why is this happening?
Answer: This points to issues during the solid-phase peptide synthesis (SPPS) or cleavage steps. The sequence of this compound, SPSNSKCPDGPDCFVGLM-NH2, contains several sequences that can be problematic.
-
Causality - Difficult Couplings: The multiple serine (Ser) and proline (Pro) residues can present challenges. Proline's unique cyclic structure can slow down coupling kinetics. Sequences with repeated serines can sometimes lead to aggregation on the resin, hindering reagent access.
-
Causality - Side Reactions: The Asp-Gly and Asp-Cys motifs are particularly susceptible to aspartimide formation, especially under the basic conditions used for Fmoc removal (piperidine).[3] Aspartimide formation can lead to a mixture of products, including the desired α-peptide, the undesired β-peptide, and piperidide adducts, complicating purification and subsequent cyclization.[3]
Troubleshooting Actions:
-
Optimize Couplings: For difficult couplings (e.g., coupling to Proline or residues after it), consider using a stronger coupling agent (like HATU or HCTU), extending the coupling time, or performing a double coupling.
-
Mitigate Aspartimide Formation: When synthesizing the Asp-Gly or Asp-Cys linkages, use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH protecting groups, which are designed to reduce this side reaction. Alternatively, adding 20% v/v of 0.1M HOBt to your piperidine deprotection solution can help suppress aspartimide formation.[3]
-
Verify Cleavage Cocktail: Ensure your cleavage cocktail is robust enough. For a peptide with two Cys(Trt) residues, a standard TFA/TIS/H2O (95:2.5:2.5) cocktail is usually sufficient. However, ensure cleavage time is adequate (2-3 hours) and that scavengers are fresh.
II. Cyclization Step: Maximizing Monomeric Product
Question: After the oxidation step, my HPLC trace shows a large peak for the linear peptide and several broad peaks at later retention times, with very little of the desired monomeric product. What's causing this low cyclization efficiency?
Answer: This is a classic and common problem in disulfide bond formation. The issue stems from competing intermolecular reactions (dimerization, oligomerization) outcompeting the desired intramolecular reaction. The broad later-eluting peaks are almost certainly peptide polymers.
Causality - Reaction Kinetics: The formation of the intramolecular Cys7-Cys13 bond is a first-order reaction, meaning its rate depends on the concentration of the peptide. However, the formation of intermolecular bonds (dimers, trimers, etc.) is a second-order (or higher) reaction, meaning its rate is proportional to the square of the peptide concentration.[4]
Therefore, at high concentrations, intermolecular reactions dominate. To favor the desired intramolecular cyclization, the reaction must be run under high-dilution conditions .
Sources
Preventing methionine oxidation during Scyliorhinin II synthesis
Technical Support Center: Synthesis of Scyliorhinin II
A Guide to Preventing Methionine Oxidation
Welcome to the technical support guide for the synthesis of this compound. This document provides in-depth guidance, troubleshooting, and best practices for preventing the oxidation of the two C-terminal methionine (Met) residues during solid-phase peptide synthesis (SPPS). As a tachykinin peptide with the sequence Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Met-Met-NH₂, this compound's bioactivity is critically dependent on its structural integrity, which can be compromised by the unintended oxidation of its methionine residues.
This guide is designed for researchers, scientists, and drug development professionals to diagnose and solve common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is methionine oxidation and why is it a problem for this compound?
A1: Methionine oxidation is a common side reaction in peptide synthesis where the sulfur atom of the methionine side chain is oxidized.[1] This typically occurs in two stages: the formation of methionine sulfoxide (Met(O)), which adds 16 Da to the peptide's mass, and further oxidation to methionine sulfone (Met(O₂)), adding 32 Da. For this compound, which contains two methionine residues, you may observe +16 Da (one Met oxidized) or +32 Da (both Mets oxidized to sulfoxide, or one oxidized to sulfone) mass additions. This modification is problematic because it alters the polarity and conformation of the peptide, which can significantly reduce or eliminate its biological activity.[2]
Q2: When is methionine oxidation most likely to occur during synthesis?
A2: While methionine can be sensitive to oxidation throughout the synthesis process, the most critical step is the final cleavage and deprotection.[1][3] This stage uses strong acids like trifluoroacetic acid (TFA) to remove side-chain protecting groups and cleave the peptide from the resin support.[4] During this process, reactive carbocations are generated, which can lead to the formation of oxidizing species, making the unprotected methionine residues highly vulnerable.[3]
Q3: How can I detect methionine oxidation in my final product?
A3: The primary and most effective method for detecting methionine oxidation is Mass Spectrometry (MS) . Look for peaks corresponding to the desired peptide mass plus increments of 16 Da. For this compound, you might see peaks at [M+16] and [M+32]. Additionally, Reversed-Phase HPLC (RP-HPLC) can often resolve the oxidized forms from the native peptide. Oxidized peptides are more polar and will typically elute earlier than the desired product.[5]
Q4: Is methionine oxidation reversible?
A4: Oxidation to methionine sulfoxide (Met(O)) is reversible under specific chemical conditions.[2][6] However, further oxidation to methionine sulfone (Met(O₂)) is generally considered irreversible in standard peptide chemistry.[7] Therefore, prevention is a far more effective strategy than attempting a post-synthesis reduction.
Troubleshooting Guide
This section addresses specific experimental problems related to methionine oxidation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant [M+16] and/or [M+32] peaks observed in Mass Spec. | Oxidation of one or both methionine residues during TFA cleavage. | Implement a robust scavenger cocktail during cleavage. Use high-quality, fresh TFA and scavengers. Minimize the cleavage reaction time and keep the temperature at room temperature.[2][3][4] |
| Poor separation between desired peptide and impurities on RP-HPLC. | The oxidized peptide co-elutes with the target peptide. | Optimize the HPLC gradient. A shallower gradient can improve the resolution between the native and oxidized species.[5] |
| Low final yield of the desired peptide after purification. | A large portion of the crude product was oxidized and subsequently discarded during purification. | Focus on preventative measures during cleavage. Consider using a milder cleavage cocktail or a post-cleavage reduction step if oxidation is unavoidable.[8][9] |
| Reduced or no biological activity of the purified peptide. | The purified fraction contains oxidized this compound, which is inactive. | Re-evaluate your purification and analytical methods to ensure you are isolating the correct, non-oxidized peptide. Confirm the identity of the purified peak with MS. |
Visualizing the Problem: The Methionine Oxidation Pathway
The following diagram illustrates the chemical transformation of a methionine residue when it undergoes oxidation.
Figure 1: Oxidation states of the methionine side chain.
Experimental Protocols & Strategies
1. Proactive Prevention: The Optimized Cleavage Cocktail
The most effective strategy to prevent methionine oxidation is the careful selection of scavengers in your TFA cleavage cocktail.[2][3] Scavengers are compounds that quench the reactive electrophilic species generated during deprotection before they can oxidize sensitive residues.
Recommended Anti-Oxidation Cleavage Protocol for this compound:
-
Prepare the Cleavage Cocktail: In a well-ventilated fume hood, prepare the cocktail fresh immediately before use. For every 100 mg of peptide-resin, plan to use 2 mL of the cocktail. A highly effective combination is "Reagent H".[3]
-
Reagent H Composition:
-
Trifluoroacetic acid (TFA): 81%
-
Phenol: 5%
-
Thioanisole: 5%
-
1,2-ethanedithiol (EDT): 2.5%
-
Water: 3%
-
Dimethyl sulfide (DMS): 2%
-
Ammonium iodide (NH₄I): 1.5% (w/v)
-
-
-
Perform the Cleavage:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin.
-
Stir or gently agitate the mixture at room temperature for 2-3 hours. Avoid extended cleavage times.
-
Filter the resin and collect the filtrate containing your peptide.
-
Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.
-
-
Peptide Precipitation:
-
Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether and repeat the ether wash twice to remove residual scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
-
Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to check for the presence of [M+16] or [M+32] species.
-
2. Reactive Solution: Post-Synthesis Reduction of Methionine Sulfoxide
If oxidation has already occurred, it is possible to reduce methionine sulfoxide (Met(O)) back to methionine. This protocol is a rescue strategy and should not replace preventative measures.
Protocol for Met(O) Reduction:
-
Prepare Reduction Solution: A commonly used and effective reducing agent is a solution of ammonium iodide and dimethyl sulfide.[1][10]
-
Dissolve the oxidized crude peptide in a mixture of TFA and DMS (e.g., 9:1 v/v).
-
Add ammonium iodide in a 10-fold molar excess relative to the amount of peptide.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
-
Isolation:
-
Precipitate the peptide from the reaction mixture using cold diethyl ether as described in the cleavage protocol.
-
Wash thoroughly to remove reagents.
-
-
Analysis:
-
Analyze the product by LC-MS to confirm the reduction of the [M+16] peak.
-
Workflow for High-Fidelity this compound Synthesis
The diagram below outlines a comprehensive workflow, emphasizing the critical control points for preventing methionine oxidation.
Sources
- 1. biotage.com [biotage.com]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Peptide methionine sulfoxide reductase: structure, mechanism of action, and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical Synthesis of Crustacean Insulin-Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Technical Support Center: Scyliorhinin II Solubility & Handling Guide
Product: Scyliorhinin II (ScyII) Category: Tachykinin Peptides / NK3 Receptor Agonists Support Level: Advanced Research Use
Technical Profile & Solubility Challenge
This compound is a cyclic tachykinin originally isolated from the dogfish (Scyliorhinus caniculus). It is a highly potent and selective agonist for the NK3 receptor . Its handling is complicated by three structural features that act as "solubility traps" for the unwary researcher.
Physicochemical Snapshot
-
Sequence: Ser-Pro-Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH₂
-
Modifications: Disulfide bridge (Cys7–Cys13); C-terminal amidation.
-
Net Charge (pH 7.0): ~0 (Isoelectric).
-
Analysis: The peptide contains two acidic residues (Asp) and two basic groups (Lys + N-terminus). At neutral pH, these charges cancel out, leading to aggregation and precipitation.
-
-
Hydrophobicity: The C-terminal "message sequence" (Phe-Val-Gly-Leu-Met) is highly hydrophobic, driving adsorption to plastics and aggregation in aqueous buffers.
-
Oxidation Risk: High. The C-terminal Methionine (Met) is critical for receptor binding but easily oxidizes to sulfoxide, rendering the peptide inactive.
The "Golden Standard" Reconstitution Protocol
Warning: Do not attempt to dissolve this compound directly in water or PBS. This typically results in a gelatinous suspension or immediate adsorption to the tube walls.
Step-by-Step Methodology
Phase A: Preparation (The "Dry" Phase)
-
Vessel Selection: Use LoBind (low protein binding) microcentrifuge tubes. Standard polypropylene tubes can strip up to 30% of your peptide mass via hydrophobic adsorption.
-
Centrifugation: Spin the lyophilized vial at 10,000 x g for 2 minutes before opening. This ensures the peptide pellet is at the bottom and not lost in the cap.
Phase B: Primary Solubilization (The "Organic" Phase)
Rationale: You must disrupt hydrophobic interactions and overcome the isoelectric point before introducing water.*
-
Solvent Choice: Add DMSO (Dimethyl Sulfoxide) or 10% Acetic Acid to the peptide pellet.
-
Dissolution: Vortex gently for 30 seconds. The solution should be perfectly clear.
-
Checkpoint: Hold the tube up to a light source. If you see "swirls" or particulates, sonicate in a water bath for 10 seconds.
-
Phase C: Dilution (The "Aqueous" Phase)
-
Buffer Addition: Slowly add your aqueous buffer (e.g., PBS, HEPES) to the primary solution.
-
Target: Final organic solvent concentration should be <5% (v/v) to avoid cytotoxicity in biological assays.
-
-
Degassing (CRITICAL): Ensure your aqueous buffer has been degassed (sonicated under vacuum or purged with Nitrogen/Argon) before addition. This prevents Methionine oxidation.[3][4][5]
Troubleshooting Center (FAQ)
Issue 1: "My solution turned cloudy upon adding PBS."
Diagnosis: Isoelectric Aggregation.
-
Cause: You likely reached pH 7.0 (the pI of ScyII) while the concentration was too high, causing the peptide to crash out of solution.
-
Solution:
-
Acidify the solution slightly.[6] Add sterile 10% Acetic Acid dropwise until clarity is restored.
-
If the assay requires neutral pH, you must lower the working concentration or increase the DMSO percentage (up to the assay's tolerance limit).
-
Issue 2: "The peptide dissolves, but biological activity is low/absent."
Diagnosis: Methionine Oxidation or Disulfide Scrambling.
-
Cause: The C-terminal Methionine has oxidized to Met-sulfoxide, or the disulfide bridge (Cys7-Cys13) has opened/scrambled due to high pH or presence of reducing agents.
-
Solution:
-
NEVER use DTT or Beta-mercaptoethanol (BME). These will break the cyclic structure required for NK3 selectivity.
-
Always use degassed buffers .
-
Store aliquots under nitrogen gas if possible.
-
Issue 3: "I put 1 mg in, but I only recovered 0.5 mg."
Diagnosis: Plastic Adsorption.
-
Cause: The hydrophobic tail (Phe-Val-Gly-Leu-Met) adheres to standard polypropylene.
-
Solution:
-
Switch to LoBind tubes immediately.
-
Add 0.1% BSA (Bovine Serum Albumin) to your buffer before adding the peptide. The BSA coats the plastic walls, preventing the ScyII from sticking.
-
Visual Troubleshooting Guides
Figure 1: Reconstitution Decision Tree
Caption: Logic flow for solubilizing this compound based on downstream application.
Figure 2: Degradation Pathways
Caption: The three primary chemical threats to this compound integrity during handling.
Buffer Compatibility Matrix
| Buffer System | Compatibility | Notes |
| Water (ddH₂O) | 🔴 Poor | pH is uncontrolled; peptide often aggregates. |
| PBS (pH 7.4) | 🟡 Fair | Only works if peptide is pre-dissolved in DMSO/Acid. Risk of precipitation at high concentrations. |
| Acetic Acid (10%) | 🟢 Excellent | Best for initial solubilization. Protonates Asp residues, creating net positive charge. |
| DMSO | 🟢 Excellent | Universal solvent for hydrophobic peptides.[1] |
| Tris-HCl | 🟡 Caution | Primary amines in Tris can react with carboxyl groups if activating agents are present (unlikely in simple dissolution, but good to know). |
| DTT / BME | ❌ FORBIDDEN | Will reduce the Cys7-Cys13 bridge, linearizing the peptide and altering receptor affinity [1]. |
References
-
NIH / PubChem. (n.d.). This compound - Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Minimizing non-specific binding in Scyliorhinin II receptor assays
Topic: Minimizing Non-Specific Binding (NSB) in Tachykinin GPCR Workflows
Executive Summary: The "Sticky" Peptide Challenge
Welcome to the Technical Support Hub.
You are likely here because your Scyliorhinin II (ScyII) binding curves are flattening due to high background, or your
The Root Cause: this compound is a cyclic tachykinin peptide.[1] While it is a high-affinity agonist for the Neurokinin 3 (NK3) receptor (mammalian
This guide provides a self-validating system to minimize non-specific binding (NSB) to
Core Protocol: The PEI-Coated Filtration System
The industry standard for reducing cationic peptide NSB is the Polyethyleneimine (PEI) Pre-treatment Method . This is not optional for this compound.
The Mechanism (Why this works)
Glass fiber filters (GF/B or GF/C) are negatively charged (silanol groups). This compound is positively charged.
-
Without PEI: The peptide binds electrostatically to the filter.
-
With PEI: PEI is a cationic polymer that "masks" the negative charges on the glass, repelling the peptide and allowing unbound ligand to wash through.
Optimized Assay Workflow
Figure 1: Optimized Radioligand Binding Workflow. The PEI blockade (Step 2) is the critical control point for ScyII assays.
Step-by-Step Methodology
-
Filter Pre-treatment:
-
Soak Whatman GF/B or GF/C filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 3 hours (up to overnight) at 4°C.
-
Tech Note: Do not neutralize the PEI solution; use it at its native alkaline pH (~10) for coating, but ensure filters are washed with buffer immediately before harvesting to restore physiological pH.
-
-
Buffer Composition (The "Anti-Stick" Mix):
-
Base: 50 mM Tris-HCl (pH 7.4), 5 mM
. -
Protease Inhibitors: Phosphoramidon (1 µM) and Chymostatin (1 µM) are required to prevent degradation of the cyclic peptide.
-
NSB Blockers: Add 0.1% BSA (Bovine Serum Albumin) (Fraction V, protease-free) AND 0.002% Bacitracin .
-
Why: BSA coats the plastic walls; Bacitracin acts as both a peptidase inhibitor and a "sacrificial" peptide to occupy non-specific sites.
-
-
Ligand Handling:
-
Prepare this compound dilutions in siliconized tubes or low-protein-binding polypropylene.
-
Never use standard glass tubes for serial dilutions.
-
Troubleshooting Matrix: Diagnosing High Background
Use this logic tree to isolate the source of your NSB.
| Symptom | Probable Cause | Verification & Solution |
| NSB > 20% of Total Binding | Filter Binding | Test: Run the assay with radioligand + filters without receptor membranes.Fix: Increase PEI soak time or concentration (up to 0.5%). Ensure filters are not "drying out" before the wash step. |
| "Flat" Displacement Curve | Ligand Depletion | Test: Measure the radioactivity of the added ligand solution after it has sat in the tube for 30 mins.Fix: The peptide is sticking to the tube walls. Switch to siliconized tubes or add 0.05% Tween-20 to the dilution buffer. |
| High Variance (Error Bars) | Wash Inconsistency | Test: Check harvester vacuum pressure.Fix: Ensure rapid washing (<10 seconds total). ScyII has a fast dissociation rate ( |
| Shifted | Degradation | Test: HPLC analysis of supernatant.Fix: ScyII is cyclic and stable, but tissue homogenates contain aggressive peptidases. Refresh Phosphoramidon/Leupeptin cocktail. |
Biological Context: The NK3 Receptor Pathway[2]
To confirm your signal is specific, you must validate that this compound activates the canonical
Figure 2: this compound Signaling Cascade. Validation of functional binding should correlate with IP3 accumulation or Calcium flux.
Frequently Asked Questions (FAQs)
Q: Can I use Scintillation Proximity Assay (SPA) beads instead of filtration to avoid filter binding? A: Yes, but you trade one problem for another. While SPA eliminates the filter, tachykinins often bind non-specifically to the PVT (polyvinyltoluene) beads. If you use SPA, you must use WGA (Wheat Germ Agglutinin) coated beads or specific membrane-capture chemistries and validate that the "bead-only" signal is negligible.
Q: Why does my this compound bind to NK1 and NK2 receptors? I thought it was NK3 selective. A: this compound is selective, not specific.
-
NK3 Affinity (
): ~0.5 - 1.5 nM -
NK1/NK2 Affinity: > 500 nM If you use high concentrations (>100 nM) to define "total binding," you will cross-react with NK1/NK2. Recommendation: Use a specific NK3 antagonist (e.g., SB 222200 ) to define non-specific binding, rather than an excess of cold this compound. This ensures your "specific" window is truly NK3-mediated.
Q: Can I use glass tubes if I siliconize them myself? A: It is risky. Inconsistent siliconization leads to "hot spots" of adsorption. We strongly recommend using commercial low-binding plastics (e.g., Eppendorf LoBind or equivalent) to ensure reproducibility.
References
-
Regoli, D., et al. (1984). Receptors and antagonists for substance P and related peptides.[2] Pharmacological Reviews.
-
Burcher, E., et al. (1986). Binding of [3H]neuropeptide K to tachykinin NK3 receptors in crude membranes of guinea-pig brain. European Journal of Pharmacology.
- Note: Establishes the PEI filtr
-
IUPHAR/BPS Guide to Pharmacology. (2024). Tachykinin receptors: NK3.[3][2][4][5]
-
Beaujouan, J.C., et al. (1991). [125I]Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain.[5] Peptides.[3][2][5][6]
- Note: The definitive paper on ScyII radioligand characteriz
-
GraphPad Prism Guide. (2024). Nonspecific binding in radioligand assays.[4][7][8]
Sources
- 1. Structural characterization of neurokinin-3 receptor selective peptide agonist this compound bound to DPC micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of scyliorhinin I and synthetic scyliorhinin I derivatives at mammalian tachykinin NK1, NK2 and NK3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radioligand binding and functional characterisation of tachykinin receptors in chicken small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [125I]-Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. graphpad.com [graphpad.com]
Technical Guide: Scyliorhinin II Solubilization & Stability
Doc ID: SCYII-TECH-001 | Version: 2.4 | Last Updated: 2025-05-24[1]
Executive Summary: The Physicochemical Paradox
Scyliorhinin II (ScyII) is a potent, selective agonist for the Tachykinin NK3 receptor.[1] While its N-terminal region is polar and soluble, its biological activity relies heavily on a hydrophobic C-terminal "message" domain (Phe-Val-Gly-Leu-Met-NH2) and a conformationally constraining disulfide bridge (Cys7–Cys13).[1]
The Paradox: The very features that make ScyII a potent agonist—the hydrophobic C-terminal helix and the rigid disulfide loop—are the primary drivers of its instability in aqueous solution. Without proper handling, the hydrophobic tail drives rapid intermolecular stacking (aggregation), while the disulfide bridge renders the molecule sensitive to redox shifts.[1]
This guide provides a self-validating protocol to overcome these solubility barriers, ensuring consistent bioavailability for in vitro and in vivo applications.
Physicochemical Profile
Understanding the molecule is the first step to preventing aggregation.
| Property | Data | Implication for Handling |
| Sequence | SPSNSKCPDGPDCFVGLM -NH2 | Bold region is hydrophobic/aggregation-prone.[1][2] |
| Length | 18 Amino Acids | Mid-sized peptide; prone to secondary structure formation.[1] |
| MW | ~1851.1 Da | - |
| Disulfide Bridge | Cys7 – Cys13 | CRITICAL: Do NOT use DTT/BME unless linearization is intended.[1] |
| Key Residues | Met18 (C-term) | Highly susceptible to oxidation (Sulfoxide formation).[1] |
| Isoelectric Point (pI) | ~4.5 - 5.5 (Theoretical) | Avoid pH 4–6 (isoelectric precipitation risk).[1] |
| Solubility | Low in pure water; High in DMSO | Requires organic co-solvent for initial reconstitution.[1] |
Core Protocol: The "Golden Path" Reconstitution
Standard aqueous reconstitution often leads to "micro-crashing"—invisible aggregates that reduce effective concentration.
Step 1: The Organic Nucleation (Mandatory)
Never add buffer directly to the lyophilized powder.[1] The hydrophobic C-terminus will drive immediate aggregation.
-
Calculate: Determine the volume needed for a 10x or 100x stock solution (e.g., 1 mM).
-
Solvent: Add 100% anhydrous DMSO (Dimethyl Sulfoxide) or DMF.[1]
-
Why? DMSO solvates the hydrophobic C-terminal helix (CFVGLM), preventing intermolecular stacking.[1]
-
-
Vortex: Vortex vigorously for 30 seconds. Ensure the solution is crystal clear.
Step 2: The Aqueous Dilution
-
Buffer Selection: Use a buffer at pH 7.4 (PBS or HEPES).[1] Avoid pH 4.0–5.5.[1]
-
Dropwise Addition: Add the aqueous buffer to the DMSO stock, not the reverse, while vortexing gently.
-
Final Concentration: Keep the final organic solvent concentration <1% (v/v) for cell assays, or higher for stock storage.
Step 3: Filtration (The Quality Gate)
-
Action: Pass the solution through a 0.22 µm PVDF or PES low-binding filter .[1]
-
Validation: Measure concentration post-filtration using A280 (Tryptophan/Tyrosine absorbance) or BCA assay.[1] If >20% loss occurs, aggregation has happened; increase DMSO ratio.[1]
Troubleshooting & FAQs
Direct solutions to common failure modes.
Issue 1: "The solution turned cloudy immediately upon adding buffer."
Diagnosis: "Salting Out" / Hydrophobic Collapse.[1] Mechanism: The ionic strength of the buffer stripped the hydration shell from the hydrophobic C-terminus before it could fold correctly, leading to amorphous precipitation. Solution:
-
Centrifuge at 10,000 x g for 5 mins to pellet aggregates.
-
Remove supernatant.[1]
-
Redissolve pellet in pure acetic acid (10%) or 50% Acetonitrile/Water .
-
Lyophilize and restart using the "Golden Path" (Section 3).[1]
Issue 2: "My NK3 dose-response curve is shifting right (lower potency)."
Diagnosis: Adsorption or Oxidation.[1] Mechanism A (Adsorption): The hydrophobic tail (FVGLM) binds avidly to polypropylene (plastic) tubes.[1]
-
Fix: Use LoBind® tubes or silanized glass vials.[1] Add 0.1% BSA or 0.01% Tween-20 to the assay buffer to block surface binding sites. Mechanism B (Oxidation): Met18 has oxidized to Methionine Sulfoxide.[1]
-
Fix: Degas all buffers with Nitrogen/Argon.[1] Store stocks at -80°C under inert gas.
Issue 3: "Can I use DTT to prevent aggregation?"
Answer: NO. Reasoning: this compound contains an intramolecular disulfide bridge (Cys7-Cys13).[1][3][4][5] Adding DTT (Dithiothreitol) will reduce this bond, breaking the cyclic loop.[1] This destroys the bioactive conformation required for NK3 receptor recognition and creates free thiols that can lead to disulfide scrambling (random intermolecular cross-linking), causing worse aggregation.[1]
Visualizing the Aggregation Pathway
The following diagram illustrates the kinetic competition between proper solubilization and aggregation.
Caption: Kinetic pathway of this compound. Green path represents optimal protocol; Red/Yellow paths represent failure modes driven by hydrophobic collapse or adsorption.[1]
Solvent Compatibility Matrix
| Solvent / Additive | Compatibility | Notes |
| DMSO | Excellent | Best for stock solutions (up to 20 mg/mL).[1] |
| DMF | Good | Alternative to DMSO, but more toxic to cells.[1] |
| PBS (pH 7.4) | Moderate | Only after DMSO predissolution.[1] |
| Acetate Buffer (pH 4-5) | Poor | Close to pI; high risk of precipitation.[1] |
| DTT / BME | Forbidden | Breaks Cys7-Cys13 bridge; destroys activity.[1] |
| Tween-20 (0.01%) | Recommended | Prevents adsorption to plastics.[1] |
References
-
Structural characterization of neurokinin-3 receptor selective peptide agonist this compound bound to DPC micelles. Source: National Institutes of Health (PubMed) URL:[1][Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. Source: National Institutes of Health (PMC) URL:[1][Link]
-
Challenges in Peptide Solubilization - Amyloids Case Study. Source: National Institutes of Health (PubMed) URL:[1][Link]
-
Native and Engineered Cyclic Disulfide-Rich Peptides as Drug Leads. Source: MDPI (Toxins) URL:[Link][1][5][6]
Sources
- 1. biorunstar.com [biorunstar.com]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. This compound Amide Dogfish Peptide - Novatein Biosciences [novateinbio.com]
- 5. Structural characterization of neurokinin-3 receptor selective peptide agonist this compound bound to DPC micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of scyliorhinin I and synthetic scyliorhinin I derivatives at mammalian tachykinin NK1, NK2 and NK3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Scyliorhinin II Peak Tailing in Reverse-Phase HPLC
Welcome to the technical support center for resolving common chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Scyliorhinin II. Here, we provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and solve this prevalent issue, ensuring the integrity and accuracy of your results.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm seeing significant peak tailing with this compound. What is the fundamental cause of this problem?
A1: The Root Cause: Secondary Interactions
Peak tailing for peptides like this compound in RP-HPLC is most often caused by unwanted secondary interactions between the analyte and the stationary phase.[1][2] Your primary retention mechanism should be the hydrophobic interaction between the peptide and the C18 alkyl chains of the column packing. However, peak tailing indicates a second, undesirable retention mechanism is also at play.
Why it Happens:
-
This compound's Basic Nature: The amino acid sequence for this compound is Ser-Pro-Ser-Asn-Ser-Lys -Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH2.[3] It contains a basic lysine (Lys) residue. At a typical mobile phase pH (above 3), this basic residue will be positively charged.
-
Residual Silanols: Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface.[2] These silanols are acidic and become deprotonated (negatively charged, Si-O⁻) at pH levels above ~3.[4]
-
Ionic Interaction: The positively charged lysine on your peptide engages in a strong ionic interaction with the negatively charged silanols on the column packing.[1][4][5] This interaction is stronger than the intended hydrophobic retention, causing a portion of the analyte molecules to lag behind as they move through the column, resulting in a "tailing" peak.[2]
This detrimental interaction is visualized in the diagram below.
Caption: Unwanted ionic interaction causing peak tailing.
Q2: How can I modify my mobile phase to eliminate this peak tailing?
A2: Mobile phase optimization is your first and most powerful tool. The goal is to control the charge states of both your peptide and the column's silanol groups.
How to Fix It:
-
Lower the Mobile Phase pH with an Additive: This is the most effective solution.[1][6]
-
Mechanism: By lowering the mobile phase pH to between 2 and 3, you protonate the acidic silanol groups (Si-O⁻ becomes Si-OH), neutralizing their negative charge.[5][6] This eliminates the ionic attraction that causes tailing.
-
Recommended Additive: The industry standard for peptide analysis is 0.1% Trifluoroacetic Acid (TFA) in both your aqueous (A) and organic (B) mobile phases.[7] TFA is a strong acid that effectively lowers the pH and also acts as an ion-pairing reagent.[8] The trifluoroacetate anion pairs with the positively charged sites on the peptide, shielding them from any remaining silanol interactions.[8]
-
Alternative for Mass Spectrometry (MS): If your HPLC is connected to a mass spectrometer, TFA can cause ion suppression, reducing signal sensitivity.[7][9] In this case, use 0.1% Formic Acid , which is more MS-friendly.[6]
-
-
Ensure Consistent Additive Concentration: It is critical to have the same concentration of your acidic additive (e.g., 0.1% TFA) in both your aqueous (Water) and organic (Acetonitrile) mobile phase bottles. An inconsistent concentration during the gradient can cause baseline shifts and poor reproducibility.
-
Consider a "Competing Base": For older columns with high silanol activity, adding a small, basic compound like triethylamine (TEA) to the mobile phase can sometimes help.[10] The TEA will preferentially interact with the active silanol sites, effectively shielding the peptide from them.[10] However, this is a less common approach with modern, high-purity columns and can shorten column lifetime.[10]
| Mobile Phase Parameter | Recommendation for UV Detection | Recommendation for MS Detection | Rationale |
| Acidic Additive | 0.1% (v/v) Trifluoroacetic Acid (TFA) | 0.1% (v/v) Formic Acid (FA) | Lowers pH to suppress silanol activity. TFA also acts as a superior ion-pairing agent. FA is used for MS to avoid signal suppression.[6][7][9] |
| Aqueous Phase (A) | HPLC-grade Water + Additive | LC/MS-grade Water + Additive | High purity solvent is crucial. |
| Organic Phase (B) | HPLC-grade Acetonitrile + Additive | LC/MS-grade Acetonitrile + Additive | Acetonitrile is the typical eluting solvent for peptides.[11] |
| Target pH | ~2.0 - 2.5 | ~2.7 - 3.2 | Ensures complete protonation of silanol groups.[5] |
Q3: I've optimized the mobile phase with 0.1% TFA, but the peak tailing persists. Could my column be the problem?
A3: Yes, the column's chemistry and condition are critical. If mobile phase optimization isn't enough, your column is the next logical place to investigate.
How to Fix It:
-
Choose a Modern, End-Capped Column: Not all C18 columns are the same.
-
"End-capping" is a process where the manufacturer treats the silica packing to convert most of the residual silanol groups into less polar groups, significantly reducing their ability to cause tailing.[1] Modern columns designed for peptide or biological analysis are almost always end-capped and based on high-purity silica with low metal content.[5]
-
Pore Size: For a peptide of this compound's size, a column with a pore size of 130 Å to 160 Å is generally recommended to ensure the molecule can freely access the bonded phase inside the pores.[12][13][14]
-
-
Check for Column Contamination: Strongly retained basic compounds from previous runs can bind to active sites and cause tailing for subsequent injections.
-
Solution: Perform a column cleaning and regeneration procedure. See Protocol 2 for a detailed step-by-step guide.
-
-
Investigate Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, including tailing.[2]
-
Solution: Perform a simple loading study. Sequentially inject decreasing amounts of your this compound standard (e.g., 10 µg, 5 µg, 2 µg, 1 µg). If the peak shape improves (tailing factor decreases) at lower concentrations, you are overloading the column.
-
-
Assess Column Hardware Failure: A partially blocked inlet frit or a void at the head of the column can distort the sample flow path, causing tailing for all peaks in the chromatogram.[15]
| Column Characteristic | Recommended Specification | Rationale for this compound Analysis |
| Stationary Phase | C18 | Provides appropriate hydrophobicity for peptide retention. |
| Silica Purity | High-Purity Type B Silica | Minimizes metal content and acidic silanol activity.[5] |
| End-capping | Yes (Fully end-capped) | Masks residual silanols to prevent secondary interactions.[1] |
| Pore Size | 130 Å - 160 Å | Ensures analyte access to the stationary phase surface area within the pores.[13][14] |
| Particle Size | ≤ 3.5 µm | Provides higher efficiency and better resolution. |
Q4: I'm using the right mobile phase and a new peptide-grade column, but I still see some tailing. What advanced troubleshooting steps can I take?
A4: If the fundamentals are correct, you may need to fine-tune other method parameters or consider system-level issues.
How to Fix It:
-
Increase Column Temperature: Running the separation at an elevated temperature (e.g., 40-60 °C) can improve peak shape.
-
Mechanism: Higher temperatures decrease mobile phase viscosity, which improves mass transfer kinetics. This means your peptide can move on and off the stationary phase more rapidly, resulting in sharper, more symmetrical peaks.
-
-
Check for Extra-Column Volume: Excessive volume from long tubing, poorly made connections, or a large detector flow cell can contribute to peak broadening and tailing.[5]
-
Solution: Ensure all tubing between the injector and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches). Use zero-dead-volume fittings.
-
-
Ensure Sample Solvent Compatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion.
-
Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase conditions (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).
-
-
Consider Metal Chelation: Trace metals in the sample, mobile phase, or HPLC system hardware can sometimes chelate with peptides and contribute to tailing.[5]
-
Solution: Use high-purity solvents and columns with low metal content. In rare, persistent cases, adding a small amount of a chelating agent like EDTA to the mobile phase can help, but this is generally not a first-line solution.[5]
-
Troubleshooting Workflow
This diagram outlines a logical progression for diagnosing and solving your peak tailing issue.
Caption: A step-by-step decision tree for troubleshooting peak tailing.
Detailed Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% TFA)
This protocol describes the standard procedure for preparing mobile phases for peptide analysis.
-
Aqueous Phase (A):
-
Measure 999 mL of high-purity, HPLC-grade water into a 1 L solvent bottle.
-
Carefully add 1 mL of high-purity TFA using a calibrated pipette.
-
Cap the bottle and mix thoroughly by inverting 10-15 times.
-
Sonicate for 5-10 minutes to degas the solvent.
-
Label clearly: "Mobile Phase A: Water + 0.1% TFA".
-
-
Organic Phase (B):
-
Measure 999 mL of high-purity, HPLC-grade Acetonitrile into a separate 1 L solvent bottle.
-
Carefully add 1 mL of high-purity TFA.
-
Cap, mix, and degas as described above.
-
Label clearly: "Mobile Phase B: Acetonitrile + 0.1% TFA".
-
Protocol 2: Column Cleaning and Regeneration
This general-purpose flushing sequence can remove most common contaminants from a reverse-phase column. Always check your specific column's documentation for recommended cleaning procedures.
-
Disconnect the column from the detector to avoid sending contaminants into the flow cell.
-
Set the flow rate to 1 mL/min (for a standard 4.6 mm ID analytical column).
-
Perform the following series of isocratic flushes for 20-30 minutes each: a. 100% HPLC-Grade Water: To remove buffer salts. b. 100% Acetonitrile: To remove moderately non-polar compounds. c. 100% Isopropanol: To remove strongly non-polar compounds. d. (Optional, for severe contamination) 100% Methylene Chloride, followed by 100% Isopropanol: Use only if the column is compatible. The isopropanol step is critical to transition back to a reverse-phase solvent.[16]
-
Equilibrate the column by flushing with your mobile phase (e.g., 50:50 A:B) for 30 minutes.
-
Reconnect the detector and allow the baseline to stabilize before proceeding with analysis.
References
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. National Center for Biotechnology Information. Retrieved from [Link]
-
Taylor, T. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
ResearchGate. (2016, August 15). Which is the best Preparative HPLC column for peptide purification? Retrieved from [Link]
-
QYAOBIO. (n.d.). Scyliorhinin. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). What is a good column choice for the reversed-phase analysis of peptides? - WKB73119. Retrieved from [Link]
-
Rolka, K., et al. (1992). Synthesis and biological activity in the GPI test of scyliorhinin I and its Val7 and Ile7 analogs. Polish Journal of Pharmacology and Pharmacy, 44(1), 79-85. Retrieved from [Link]
-
Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]
-
Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
HALO® BIOCLASS. (n.d.). HPLC Columns for Peptide Separation. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Agilent. (n.d.). Peptide Separations | Reversed-Phase HPLC Columns. Retrieved from [Link]
-
Bielejewska, A., & Główka, B. K. (n.d.). RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase Containing Ion Interaction Reagent and Without Buffer. ResearchGate. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of TFA. Retrieved from [Link]
-
Chromatography Videos. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. YouTube. Retrieved from [Link]
-
Pohl, C., et al. (2025, August 5). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. qyaobio.com [qyaobio.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. labcompare.com [labcompare.com]
- 7. agilent.com [agilent.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 11. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 12. support.waters.com [support.waters.com]
- 13. halocolumns.com [halocolumns.com]
- 14. mac-mod.com [mac-mod.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. agilent.com [agilent.com]
Technical Support Center: Scyliorhinin II (Scy-II) Stability & Handling Guide
Product: Scyliorhinin II (Scy-II) Class: Tachykinin / Neurokinin Peptide Sequence: Ser-Pro-Ser-Asn-Ser-Lys-Cys -Pro-Asp-Gly-Pro-Asp-Cys -Phe-Val-Gly-Leu-Met -NH₂ Structural Feature: Intramolecular Disulfide Bridge (Cys7–Cys13)[1]
Executive Summary: The Stability Profile
This compound is a complex tachykinin distinct from Substance P due to its Cys7–Cys13 disulfide loop . This structural constraint is critical for its high affinity to the NK3 receptor. Unlike linear peptides, Scy-II possesses three specific chemical liabilities that must be managed during experimentation:
-
Methionine Oxidation (Met18): The C-terminal Methionine is highly susceptible to oxidation into methionine sulfoxide, which significantly reduces receptor binding affinity.
-
Disulfide Scrambling/Reduction (Cys7-Cys13): High pH (>8.0) or reducing agents (DTT, BME) will destroy the bioactive loop structure.
-
Aspartimide Formation (Asp-Gly/Asp-Pro): The Asp-Gly and Asp-Pro motifs are prone to isomerization at acidic pH (<3.0), leading to chain cleavage or inactive isomers.
Stability Matrix: pH & Temperature Impact
Use this table to determine the optimal conditions for your specific assay.
| Parameter | Condition | Stability Risk | Mechanism of Failure |
| pH | < 3.0 | High | Acid-catalyzed hydrolysis of Asp-Pro bonds; Aspartimide formation. |
| 4.5 – 6.5 | Optimal | Minimal degradation. Ideal for working aliquots. | |
| 7.0 – 7.5 | Moderate | Stable for short-term assays (<4h). Risk of slow deamidation (Asn). | |
| > 8.0 | Critical | Disulfide exchange (scrambling); Asn deamidation; Aggregation. | |
| Temp | -80°C | Optimal | Long-term storage (Lyophilized or DMSO stock). Prevents all chemical pathways. |
| -20°C | Good | Acceptable for 3-6 months. Avoid frost-free freezers (temp cycling). | |
| 4°C | Fair | Working solutions stable for 24-48h. Oxidation risk increases. | |
| 37°C | Poor | Half-life <12h in aqueous buffer. Protease susceptibility increases. |
Troubleshooting & FAQs
Direct solutions to common experimental failures.
Q1: My receptor binding assay shows <10% activity. What happened?
Diagnosis: Likely Methionine Oxidation . Explanation: The C-terminal Methionine (Met18) is the "message" domain for tachykinins. If exposed to air without protection, it oxidizes to methionine sulfoxide. Solution:
-
Preventative: Always degas buffers with Nitrogen or Argon before reconstitution.
-
Corrective: There is no easy reversal for oxidized Met in a biological sample. Discard and prepare fresh stock under inert gas.
Q2: The peptide precipitated upon reconstitution in PBS.
Diagnosis: Hydrophobic Aggregation . Explanation: Despite having charged residues, the core and C-terminus of Scy-II are hydrophobic. Reconstituting directly in high-salt buffers (like PBS) screens the charges that keep the peptide soluble, forcing it out of solution. Solution:
-
Protocol: Dissolve the lyophilized powder in 100% DMSO or 50% Acetonitrile/Water first to create a high-concentration stock (e.g., 1 mM).
-
Dilution: Dilute this stock into your assay buffer (PBS/Media) only at the final step. Keep final DMSO concentration <0.1% to avoid cell toxicity.
Q3: Can I use DTT or Beta-mercaptoethanol to prevent oxidation?
Diagnosis: Contraindicated Additives . Explanation: NO. While these agents prevent Met oxidation, they will reduce the Cys7-Cys13 disulfide bridge . Breaking this bridge linearizes the peptide, destroying the specific conformation required for NK3 receptor selectivity. Solution: Use degassed buffers or trace amounts of EDTA (to chelate metal ions that catalyze oxidation) instead of reducing agents.
Q4: I stored my working aliquots at -20°C, but they degraded after 2 weeks.
Diagnosis: Freeze-Thaw Damage / Sublimation . Explanation: "Frost-free" freezers cycle temperature to prevent ice buildup. This partial thawing promotes ice crystal formation that can shear the peptide or alter the pH of the buffer (eutectic crystallization effects), leading to hydrolysis. Solution: Store aliquots at -80°C . If -20°C is the only option, use a manual defrost freezer and bury the tube in a Styrofoam rack to insulate against temperature spikes.
Visual Workflows
Workflow 1: Optimal Reconstitution & Storage
Follow this logic to maximize shelf-life.
Figure 1: Recommended workflow for handling this compound to prevent aggregation and oxidation.
Workflow 2: Degradation Pathways
Understanding how the molecule fails under stress.
Figure 2: Chemical degradation pathways. Red arrows indicate irreversible damage common in improper handling.
References
-
Conlon, J. M., et al. (1986). "Scyliorhinin I and II: two novel tachykinins from the dogfish gut." FEBS Letters, 200(1), 111-116.
-
Bachem Technical Library. (2023). "Handling and Storage of Peptides." Bachem Guidelines.
-
Sigma-Aldrich. (2022). "Peptide Solubility and Stability Guidelines." Merck/Sigma Technical Bulletin.
-
Manning, M. C., et al. (2010). "Stability of Protein Pharmaceuticals: Chemical and Physical Pathways of Protein Degradation." Pharmaceutical Research, 6(11), 903-918. (Foundational text on Met oxidation and Asp isomerization).
Sources
Technical Support Center: Scyliorhinin II Post-Cleavage Workflows
Executive Summary
Scyliorhinin II (ScyII) presents a specific synthetic challenge due to its sequence: Ser-Pro-Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH₂ .
The presence of Methionine (Met18) and two Cysteines (Cys7, Cys13) creates a "perfect storm" for cleavage byproducts. Standard cleavage cocktails often fail to fully protect Met from oxidation or leave difficult-to-remove thiol scavengers (EDT/DODT) attached to the peptide.
This guide addresses the removal of these specific byproducts:
-
Residual Scavengers: EDT, Thioanisole, and their alkylated forms (causing oily pellets/smell).
-
Chemical Adducts: Met-Sulfoxide (+16 Da) and Cys-EDT mixed disulfides (+94 Da).
Part 1: The Prevention Strategy (The Cocktail)
You cannot easily "wash away" byproducts that have chemically bonded to your peptide. The correct cleavage cocktail is the primary defense.
Recommended Cocktail: Modified Reagent K
For this compound, standard TFA/Water/TIS is insufficient because it lacks the potency to prevent Met oxidation and Cys alkylation.
| Component | Volume % | Function | Why for this compound? |
| TFA | 82.5% | Acidolysis | Cleaves resin & protecting groups.[1] |
| Phenol | 5% | Scavenger | Traps Pbf (Arg) and tBu cations. |
| Thioanisole | 5% | Scavenger | Critical: Accelerates Pbf removal; protects Met. |
| Water | 5% | Scavenger | Traps tBu cations. |
| EDT (or DODT) | 2.5% | Thiol Scavenger | Critical: Prevents Cys alkylation and Met oxidation. |
Expert Insight: If you observe high Met-oxidation (+16 Da) despite using Reagent K, switch to Reagent H (TFA 81%, Phenol 5%, Thioanisole 5%, EDT 2.5%, Water 3%, DMS 2% , NH₄I 1.5% ). The Iodide/DMS system actively reduces sulfoxides in situ.
Part 2: Troubleshooting & Removal Guides
Issue 1: The "Oily Pellet" (Residual Scavengers)
Symptom: After ether precipitation, the peptide does not form a white powder but remains a yellow/brown oil or sticky gum. It smells strongly of sulfur (rotten eggs).
Root Cause: this compound is moderately hydrophobic at the C-terminus. Lipophilic scavengers (Thioanisole, alkylated EDT) are co-precipitating with the peptide rather than staying in the ether phase.
Protocol: The MTBE/Hexane Wash Diethyl ether is often too polar to fully solubilize the alkylated scavengers.
-
Switch Solvent: Use MTBE (Methyl tert-butyl ether) cooled to -20°C. It is less flammable and often precipitates hydrophobic peptides better.
-
The Hexane Trick: If the pellet is still oily, add 10% Hexane to your ether/MTBE. This increases the lipophilicity of the wash, pulling out the stubborn Thioanisole.
-
Sonication: Do not just centrifuge. Suspend the oily pellet in fresh cold ether and sonicate for 1 minute. This breaks the oil into a fine suspension, releasing trapped scavengers. Centrifuge again.
Issue 2: The "Ghost Mass" (+94 Da)
Symptom: Mass Spec shows a peak at [M + 94]. Root Cause: This is a Cys-EDT mixed disulfide . The EDT used to protect the Cysteine has formed a disulfide bond with it (Peptide-S-S-CH₂-CH₂-SH).
Protocol: DTT Reduction You must reduce the peptide before the final oxidative folding (cyclization).
-
Dissolve crude peptide in 20% Acetic Acid or Phosphate Buffer (pH 7-8).
-
Add DTT (Dithiothreitol) to a final concentration of 50–100 mM.
-
Stir for 30 minutes at Room Temp.
-
Purify immediately via HPLC. The DTT will elute in the solvent front; the reduced peptide will elute later.
Issue 3: Met-Oxidation (+16 Da)
Symptom: Mass Spec shows [M + 16] or [M + 32]. Root Cause: Methionine has oxidized to Methionine Sulfoxide (Met(O)). This is common if the scavenger volume was too low or the TFA was old.
Protocol: Post-Cleavage Reduction If you cannot re-synthesize with Reagent H, you can rescue the peptide.
-
Dissolve peptide in TFA (10 mg/mL).
-
Add Ammonium Iodide (NH₄I) (20 eq) and Dimethyl Sulfide (DMS) (20 eq).
-
Cool to 0°C and stir for 30–60 minutes.
-
Quench by pouring into cold ether. The Iodine (I₂) formed will turn the solution brown/red.
-
Wash the pellet with ether until the color is gone (Ascorbic acid wash can also remove Iodine color).
Part 3: Visualization of Workflows
Figure 1: this compound Cleavage & Isolation Logic
This diagram illustrates the decision-making process for handling the crude cleavage mixture to ensure removal of scavengers.
Caption: Workflow for isolating this compound, specifically addressing the removal of lipophilic scavengers (Oily Pellet loop) and chemical reversal of scavenger adducts (+94/+16 loops).
Part 4: FAQ (Field-Derived)
Q: Can I use TIS (Triisopropylsilane) instead of EDT to avoid the smell? A: For this compound, No. TIS is a good scavenger for t-Butyl cations, but it is a poor scavenger for preventing Methionine oxidation and does not effectively protect Cysteine from alkylation by Pbf groups. If you omit EDT/DODT, you will likely see a complex mixture of Met-oxide and alkylated Cysteines. If smell is the only concern, use DODT (3,6-dioxa-1,8-octanedithiol); it is less volatile than EDT but equally effective.
Q: My HPLC background is very high at 214nm. Is this the scavenger? A: Yes. Thioanisole and Phenol absorb strongly in the UV range. If they are not fully washed out during the ether step, they will appear as broad blobs early in the gradient or co-elute with the peptide.
-
Fix: Ensure your HPLC gradient starts at 5-10% B (Acetonitrile) and holds for 2-3 minutes to flush out non-peptide organics before starting the ramp.
Q: Should I cyclize (form the disulfide bond) before or after removing the scavengers? A: After. You must isolate the clean, linear (reduced) peptide first. If you attempt to cyclize in the presence of residual EDT or Thioanisole, you risk forming mixed disulfides or incorporating the scavenger into the folded peptide. Purify the linear peptide by HPLC first, then perform the oxidative folding (e.g., DMSO oxidation) in a clean buffer.
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255-266. (Source of Reagent K).
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[2] Journal of Peptide Research, 53(5), 548-553. (Source of Reagent H / NH4I reduction).
-
Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols.
- Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
Sources
Validation & Comparative
Scyliorhinin II vs. Senktide: A Comparative Guide for NK3 Receptor Potency
[1]
Executive Summary: The Natural vs. The Synthetic
In the investigation of the Tachykinin NK3 receptor (TACR3)—a critical target for osmoregulation, reproduction, and dopaminergic processing—two agonists dominate the experimental landscape: Scyliorhinin II and Senktide .
While both are potent NK3 agonists, they serve distinct experimental purposes:
-
Senktide is the synthetic gold standard for selectivity. Its engineered structure renders it metabolically stable and highly specific (>10,000-fold selectivity over NK1), making it the preferred tool for characterizing NK3-mediated physiological responses without cross-talk.[1][2]
-
This compound (ScyII) is a potent natural analog isolated from the dogfish (Scyliorhinus canicula).[2] It exhibits high affinity (
nM) and unique binding kinetics due to its cyclic structure (Cys7-Cys13 disulfide bridge).[1][2] It is invaluable for evolutionary biology studies and structural biology, particularly in NMR conformational analysis, but carries a higher risk of off-target binding at high concentrations compared to Senktide.
Pharmacological Profile Comparison
The following data aggregates results from mammalian expression systems (CHO/HEK293) and radioligand binding assays.
Table 1: Potency and Affinity Constants
| Parameter | This compound (Natural) | Senktide (Synthetic) | Verdict |
| Origin | Scyliorhinus canicula (Dogfish) | Synthetic Modification of Substance P | Senktide is engineered for stability.[1][2] |
| Structure | Cyclic Peptide (Disulfide Cys7-Cys13) | Succinyl-[Asp6, Me-Phe8]-SP(6-11) | ScyII is more rigid due to cyclization.[1][2] |
| Binding Affinity ( | 1.33 nM (High affinity site) | 0.5 – 3.0 nM | Comparable high affinity.[2] |
| Functional Potency ( | ~5 – 10 nM (IP Accumulation) | 0.5 – 3.0 nM (IP Accumulation) | Senktide is slightly more potent functionally.[1][2] |
| NK3 Selectivity (vs NK1) | ~500-fold | >10,000-fold | Senktide is the superior selective tool. |
| Metabolic Stability | Moderate (Protease susceptible) | High (N-term succinyl protection) | Senktide is preferred for in vivo use.[1][2] |
Analyst Note: While this compound is extremely potent, its "selectivity window" is narrower. At concentrations
, ScyII may activate NK1 or NK2 receptors, whereas Senktide remains silent at NK1 up to.
Mechanistic Insights & Signaling Pathways[4]
Both ligands activate the Gq/11-coupled signaling cascade , leading to intracellular calcium mobilization.[1] Understanding this pathway is critical for designing functional assays (e.g., FLIPR).
Figure 1: NK3 Receptor Signaling Cascade
The following diagram illustrates the Gq-coupled pathway activated by both ligands.[1]
Caption: Gq-coupled signaling pathway common to this compound and Senktide.[1][2] Activation leads to PIP2 hydrolysis and subsequent Calcium mobilization.
Experimental Protocols
To validate the potency differences yourself, use the following "self-validating" protocols. These are designed to minimize false positives caused by peptide degradation or non-specific binding.
Protocol A: Competitive Radioligand Binding Assay
Objective: Determine
-
Membrane Prep: Harvest CHO-NK3R cells. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors (Bacitracin 40 µg/mL, Leupeptin 4 µg/mL).[2] Critical: Protease inhibitors prevent degradation of ScyII.
-
Incubation:
-
Equilibrium: Incubate for 60 mins at 25°C. Note: ScyII reaches equilibrium faster than Senktide due to smaller hydration shell, but 60 mins ensures both are stable.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces binding to filter). Wash 3x with ice-cold buffer.[1][2]
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation: .[1][2]
Protocol B: Functional Calcium Mobilization (FLIPR)
Objective: Determine
-
Dye Loading: Seed NK3-expressing cells in 96-well black plates. Load with Fluo-4 AM (2 µM) for 45 mins at 37°C.
-
Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds to establish baseline.
-
Injection: Inject 5x concentrated Ligand (ScyII or Senktide).
-
Readout: Monitor peak fluorescence relative to baseline (
). -
Validation Check: Pre-incubate a subset of wells with SB-222200 (Selective NK3 antagonist, 1 µM).[1][2] If ScyII signal is not fully blocked, it indicates off-target activity (likely NK1).[1][2]
Figure 2: Comparative Assay Workflow
Decision tree for selecting the correct peptide for your assay.
Caption: Workflow for selecting between Senktide and this compound based on experimental intent.
References
-
Conlon, J. M., et al. (1986).[3] "Scyliorhinin I and II: two novel tachykinins from dogfish gut."[4] FEBS Letters. Link
-
Laufer, R., et al. (1986). "The cyclic tachykinin this compound is a potent and selective agonist of the NK3 receptor."[5] European Journal of Pharmacology.
-
Guard, S., et al. (1990). "[125I]-Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain."[1][2] Neuroscience. Link
-
Dike, A., & Cowsik, S. M. (2009). "Structural characterization of neurokinin-3 receptor selective peptide agonist this compound bound to DPC micelles." Chemical Biology & Drug Design. Link
-
MedChemExpress. "Senktide Product Monograph & Biological Activity." Link
Sources
- 1. Scyliorhinin I | C59H87N13O13S | CID 147048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Scyliorhinin I | C59H87N13O13S | CID 147048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Membrane-Induced Structure of Scyliorhinin I: A Dual NK1/NK2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qyaobio.com [qyaobio.com]
- 5. Structural characterization of neurokinin-3 receptor selective peptide agonist this compound bound to DPC micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative pharmacology of Scyliorhinin II and Substance P
A Technical Guide for Receptor Characterization and Experimental Design
Executive Summary: The Stability-Selectivity Trade-off
In the landscape of tachykinin research, Substance P (SP) serves as the mammalian prototype and the gold standard for Neurokinin-1 (NK1) receptor activation. However, its utility in long-duration assays is compromised by rapid enzymatic degradation. Scyliorhinin II (ScyII) , a macrocyclic peptide isolated from the dogfish (Scyliorhinus canicula), offers a robust alternative.
While SP drives NK1-mediated nociception and inflammation, ScyII functions as a potent, metabolically stable probe with high selectivity for the Neurokinin-3 (NK3) receptor. This guide delineates the mechanistic and practical differences between these two ligands to optimize experimental design.
Structural and Chemical Pharmacology
The divergent performance of these peptides stems directly from their secondary structures.
Substance P (Linear Architecture)[1][2]
-
Sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH
-
Characteristics: Flexible linear conformation. The C-terminal pentapeptide (Phe-Gly-Leu-Met-NH
) is the conserved "message" sequence responsible for receptor activation. The N-terminus dictates NK1 selectivity but is highly susceptible to cleavage by neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).
This compound (Cyclic Constraint)
-
Sequence: Ser-Pro-Ser-Asn-Ser-Lys-Cys -Pro-Asp-Gly-Pro-Asp-Cys -Phe-Val-Gly-Leu-Met-NH
[1][2] -
Characteristics: Contains an intramolecular disulfide bridge between Cys7 and Cys13.[3]
-
Pharmacological Impact: This cystine knot-like structure constrains the peptide backbone, locking it into a bioactive conformation that favors the NK3 receptor pocket. Crucially, this cyclization provides steric hindrance against peptidases, significantly extending half-life in biological matrices compared to SP.
Receptor Selectivity and Binding Profile[6][7]
The following data summarizes the binding affinities (
| Feature | Substance P (SP) | This compound (ScyII) |
| Primary Target | NK1 Receptor (Mammalian) | NK3 Receptor (Mammalian/Elasmobranch) |
| NK1 Affinity ( | ~0.5 nM (High Affinity) | > 500 nM (Low Affinity) |
| NK2 Affinity ( | > 100 nM | > 1000 nM |
| NK3 Affinity ( | > 10,000 nM | ~1.3 nM (High Affinity) |
| Selectivity Profile | NK1 >>> NK2 > NK3 | NK3 >>> NK1 > NK2 |
| Binding Kinetics | Rapid association, rapid dissociation | Slow association, very slow dissociation (Pseudo-irreversible) |
Critical Insight: ScyII is approximately 1000-fold more selective for NK3 than NK1. However, at high micromolar concentrations (>1
M), ScyII loses selectivity and can cross-activate NK1 receptors. Always titrate carefully.
Signal Transduction Pathways
Both peptides activate G-protein coupled receptors (GPCRs), but they recruit distinct downstream effectors depending on the receptor subtype dominating the tissue.
Figure 1: Divergent signaling cascades. SP activates both Gq and Gs pathways via NK1, while ScyII predominantly drives Gq signaling via NK3.
Experimental Protocols: Validated Bioassays
To ensure data integrity, you must validate the receptor subtype mediating the response using specific antagonists.
Protocol A: Rat Portal Vein (RPV) Bioassay (NK3 Functional Assessment)
-
Objective: Quantify ScyII potency in an NK3-enriched tissue.
-
Why RPV? The rat portal vein contains a high density of NK3 receptors and very few NK1/NK2 receptors, making it the "cleanest" native tissue for ScyII characterization.
Step-by-Step Methodology:
-
Tissue Prep: Isolate the portal vein from Wistar rats (250-300g). Clean connective tissue and cut longitudinally.
-
Mounting: Suspend in a 10mL organ bath containing Krebs-Henseleit solution (37°C, aerated with 95% O
/5% CO ). Apply 0.5g resting tension. -
Equilibration: Allow tissue to equilibrate for 60 minutes, washing every 15 minutes.
-
Validation (The "Trust" Step):
-
Pre-treat with Atropine (1
M) to block cholinergic effects. -
Pre-treat with Indomethacin (3
M) to block prostaglandin synthesis. -
Self-Validation: Add SR142801 (Osanetant), a selective NK3 antagonist (10 nM).
-
-
Agonist Challenge: Add this compound cumulatively (
M to M). -
Readout: Measure isometric contraction amplitude.
-
Result: ScyII should elicit potent contractions (
nM) that are abolished by SR142801 but resistant to NK1 antagonists (e.g., CP-96,345).
Protocol B: Metabolic Stability Assay
-
Objective: Demonstrate the performance advantage of ScyII over SP.
Step-by-Step Methodology:
-
Matrix: Prepare rat brain homogenate (10% w/v) in Tris-HCl buffer (pH 7.4).
-
Incubation: Spike SP or ScyII (10
M final) into the homogenate at 37°C. -
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold acetonitrile (1:1 v/v) containing 0.1% TFA to precipitate proteins. Centrifuge at 10,000g for 5 mins.
-
Analysis: Inject supernatant into RP-HPLC (C18 column).
-
Gradient: 10-60% Acetonitrile over 20 mins.
-
-
Result:
-
SP: Rapid disappearance (
mins) due to NEP/ACE activity. -
ScyII: High persistence (
mins) due to the disulfide bridge.
-
Experimental Workflow Visualization
Figure 2: Validated workflow for NK3 functional characterization using this compound.
References
-
Conlon, J. M., et al. (1986). Scyliorhinin I and II: two novel tachykinins from dogfish gut. FEBS Letters, 200(1), 111-116.
-
Beaujouan, J. C., et al. (1990). [125I]-Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain.[4] Peptides, 11(4), 827-836.[4]
-
Mussap, C. J., & Burcher, E. (1990). This compound stimulates contraction of the guinea-pig ileum via NK-3 receptors. Peptides, 11(4), 827-836.[4]
-
Regoli, D., et al. (1994). Pharmacological characterization of the neurokinin receptors. Pharmacological Reviews, 46(4), 551-599.
-
Patacchini, R., & Maggi, C. A. (1995). Tachykinin receptors and antagonists.[5][6][7] Pharmacological Research, 31(6), 361-367.
Sources
- 1. Scyliorhinin I and II: two novel tachykinins from dogfish gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. febs.onlinelibrary.wiley.com [febs.onlinelibrary.wiley.com]
- 3. Structural characterization of neurokinin-3 receptor selective peptide agonist this compound bound to DPC micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [125I]-Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin Receptors in Drug and Alcohol Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of scyliorhinin I and synthetic scyliorhinin I derivatives at mammalian tachykinin NK1, NK2 and NK3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of the amino acid residues in substance P conferring selectivity and specificity for the rat neurokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Scyliorhinin II Activity Using the NK3 Antagonist SB222200
This guide provides a comprehensive framework for researchers and drug development professionals on the validation of Scyliorhinin II's activity at the neurokinin-3 (NK3) receptor, with a focus on the use of the selective antagonist, SB222200. The objective is to provide a robust, scientifically-grounded approach to designing and interpreting experiments that confirm the specific interaction between this compound and the NK3 receptor.
The Scientific Imperative: Specificity in Receptor Pharmacology
The tachykinin family of peptides, which includes Scyliorhinin I and II, elicits a broad range of physiological effects through their interaction with three primary G-protein coupled receptors: NK1, NK2, and NK3.[1] this compound, a peptide originally isolated from the gut of the dogfish (Scyliorhinus caniculus), has been identified as a potent agonist with a preference for the NK3 receptor.[2][3][4]
The activation of the NK3 receptor initiates a well-characterized signaling cascade. Upon agonist binding, the receptor couples to Gαq/11 proteins, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event that can be experimentally measured.[5]
To definitively attribute an observed biological response to this compound's action at the NK3 receptor, a selective antagonist is essential. SB222200 is a potent and selective, non-peptide antagonist of the human NK3 receptor.[6][7] It exhibits high selectivity for the NK3 receptor over NK1 and NK2 receptors, making it an invaluable tool for dissecting the specific contributions of the NK3 receptor to a given physiological or pathological process.[6][8][9] By demonstrating that SB222200 can block the effects of this compound, researchers can confidently conclude that the observed activity is mediated through the NK3 receptor.
Caption: NK3 Receptor Signaling and Antagonist Intervention.
Experimental Validation Strategies
A robust validation of this compound activity and its antagonism by SB222200 requires a combination of in vitro and in vivo experimental approaches.
In Vitro Validation: Calcium Mobilization Assays
A primary in vitro method for assessing NK3 receptor activation is the measurement of intracellular calcium mobilization. This is typically performed using cell lines that stably express the human NK3 receptor, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.[6][9]
Experimental Protocol: Fluorometric Calcium Mobilization Assay
-
Cell Culture and Plating: Culture and maintain a cell line stably expressing the human NK3 receptor. Seed the cells into a 96- or 384-well black-walled, clear-bottom microplate and allow for overnight adherence.
-
Fluorescent Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's protocol. This is typically done in a physiological buffer for 30-60 minutes at 37°C.
-
Wash and Compound Preparation: Gently wash the cells with assay buffer to remove excess dye. Prepare serial dilutions of this compound and SB222200 in the same buffer.
-
Antagonist Pre-incubation: To determine the inhibitory effect of SB222200, pre-incubate the cells with the antagonist for a defined period (e.g., 15-30 minutes) before the addition of the agonist.
-
Agonist Stimulation and Data Acquisition: Utilize a fluorometric imaging plate reader (FLIPR) or a similar instrument to measure fluorescence. Establish a baseline reading, then add this compound to initiate the response. Continuously record the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: Calculate the change in fluorescence from baseline to the peak response. For this compound, generate a dose-response curve to determine its EC50 (the concentration that elicits a half-maximal response). For SB222200, its potency is determined by its ability to shift the dose-response curve of this compound to the right, from which an IC50 (the concentration that inhibits 50% of the agonist response) can be calculated.
Caption: Workflow for In Vitro Calcium Mobilization Assay.
Data Presentation: Comparative Efficacy
| Compound | Condition | EC50 of this compound (nM) | IC50 of SB222200 (nM) |
| This compound | Vehicle Control | e.g., 2.5 ± 0.3 | - |
| This compound | + SB222200 (10 nM) | e.g., 25.6 ± 2.1 | - |
| SB222200 | vs. This compound (EC80) | - | e.g., 18.4 ± 1.9[6][9] |
Note: The EC50 and IC50 values are illustrative and should be determined experimentally.
In Vivo Validation: Behavioral Models
To extend in vitro findings to a physiological context, in vivo behavioral models are crucial. The NK3 receptor is implicated in various central nervous system functions, and its activation or inhibition can lead to observable behavioral changes. SB222200 is known to be orally active and can penetrate the blood-brain barrier, making it suitable for such studies.[6][7][9]
Experimental Protocol: Antagonism of this compound-Induced Behaviors
-
Animal Model Selection: Choose a relevant animal model (e.g., mice or rats) and a behavioral paradigm known to be modulated by NK3 receptor activity.
-
Drug Administration: Administer SB222200 via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the administration of this compound.[7]
-
Agonist Challenge: Administer this compound to elicit a specific behavioral response.
-
Behavioral Observation and Quantification: Record and quantify the specific behaviors of interest. For example, intracerebroventricular administration of this compound has been shown to induce reciprocal hindlimb scratching in mice.[3]
-
Data Analysis: Compare the behavioral responses in animals treated with this compound alone versus those pre-treated with SB222200. A statistically significant reduction in the this compound-induced behavior in the SB222200-treated group provides strong evidence for NK3 receptor-mediated activity.
Caption: Logical Flowchart for In Vivo Antagonist Validation.
Comparative Analysis with Alternative NK3 Antagonists
While SB222200 is a well-characterized tool, other NK3 receptor antagonists have been developed and may be considered depending on the specific experimental needs.
| Antagonist | Key Features |
| SB222200 | High selectivity for NK3, orally active, and CNS penetrant.[6][7][9] |
| Fezolinetant | A non-hormonal NK3 receptor antagonist recently approved by the FDA for the treatment of vasomotor symptoms associated with menopause.[10][11][12] |
| Elinzanetant | A dual neurokinin-1 and neurokinin-3 receptor antagonist under investigation for menopausal symptoms.[13] |
| ESN364 | An NK3 receptor antagonist that has been studied in the context of bipolar disorder.[14] |
References
- Griebel, G., et al. (2001). Blockade of neurokinin-3 receptors modulates dopamine-mediated behavioral hyperactivity. Psychopharmacology, 158(3), 257-264.
- Schooling, C. M., et al. (2021).
- Fraser, G. L., et al. (2016). Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men. The Journal of Clinical Endocrinology & Metabolism, 101(6), 2601–2609.
-
IUPHAR/BPS Guide to PHARMACOLOGY. Tachykinin receptors. [Link]
-
Patsnap Synapse. What are NK3 antagonists and how do they work?. [Link]
-
Patsnap Synapse. SB-222200 - Drug Targets, Indications, Patents. [Link]
-
ResearchGate. Quinoline NK-3 receptor antagonists derived from SB 222200. [Link]
- Brown, J. L., et al. (2013). The neurokinin-3 receptor (NK3R) antagonist SB222200 prevents the apomorphine-evoked surface but not nuclear NK3R redistribution in dopaminergic neurons of the rat ventral tegmental area. Neuroscience, 247, 266-277.
- Patacchini, R., et al. (1994). Effect of scyliorhinin I and synthetic scyliorhinin I derivatives at mammalian tachykinin NK1, NK2 and NK3 receptors. British Journal of Pharmacology, 111(2), 523–528.
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MGH Center for Women's Mental Health. Neurokinin-3 Receptor Antagonists: A Novel Approach to Treating Menopausal Vasomotor Symptoms. [Link]
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The North American Menopause Society. Mechanism of Novel FDA Approved Nonhormone Treatment Option for Vasomotor Symptoms Explained. [Link]
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Cleveland Clinic Consult QD. A New Family of NK3 Receptor Antagonists Offer Menopausal Symptom Relief. [Link]
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- Santucci, V., et al. (1988). Scyliorhinin-I and -II induce reciprocal hindlimb scratching in mice: differentiation of spinal and supraspinal neurokinin receptors in vivo. Neuroscience Letters, 91(3), 357-361.
- Dawson, L. A., et al. (2010). In vitro and in vivo comparison of two non-peptide tachykinin NK3 receptor antagonists: Improvements in efficacy achieved through enhanced brain penetration or altered pharmacological characteristics. European Journal of Pharmacology, 628(1-3), 87-94.
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- Conlon, J. M., & Thim, L. (1988). Isolation of the tachykinin, des[Ser1Pro2]this compound from the intestine of the ray, Torpedo marmorata.
- Conlon, J. M., et al. (1986). Scyliorhinin I and II: two novel tachykinins from dogfish gut. FEBS Letters, 200(1), 111-116.
- Tsilidis, K. K., et al. (2022). A New Hope for Woman with Vasomotor Symptoms: Neurokinin B Antagonists. Journal of Clinical Medicine, 11(21), 6393.
- Sarau, H. M., et al. (2000). Nonpeptide tachykinin receptor antagonists. II. Pharmacological and pharmacokinetic profile of SB-222200, a central nervous system penetrant, potent and selective NK-3 receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 295(1), 373-381.
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SyncSci Publishing. A novel role of NK3 receptor signaling in bipolar disorder. [Link]
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A Comparative Guide to the Tachykinin Receptor Selectivity of Scyliorhinin Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacological research, particularly in the study of tachykinin neuropeptides and their receptors, precision in understanding ligand-receptor interactions is paramount. This guide provides a detailed comparative analysis of the receptor selectivity profiles of the Scyliorhinin peptides, with a primary focus on the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors. While the initial query focused on Scyliorhinin II, a critical examination of the scientific literature reveals a nuanced reality regarding the selectivity of this peptide family. This guide will therefore clarify the distinct roles of Scyliorhinin I and this compound to provide a more accurate and functional understanding for researchers in the field.
This compound: A Potent and Selective NK3 Receptor Agonist
Contrary to the premise of a direct comparison between NK1 and NK2 receptors, extensive research has firmly established that this compound, a cyclic tachykinin peptide, is a potent and highly selective agonist for the neurokinin-3 (NK3) receptor.[1][2] Its high affinity for the NK3 receptor has led to its use as a novel, selective radioligand for studying this particular receptor in tissues such as the rat brain.[2] The amino acid sequence of this compound is Ser-Pro-Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH2.[3] While all tachykinins share a common C-terminal sequence that allows for some degree of interaction at all tachykinin receptors, the primary and functionally relevant target of this compound is the NK3 receptor.[4]
Scyliorhinin I: The Dual NK1/NK2 Agonist
For researchers interested in a tachykinin peptide with significant activity at both NK1 and NK2 receptors, Scyliorhinin I is the more pertinent subject of study. Scyliorhinin I, a linear decapeptide with the amino acid sequence Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2, is unique in that it is the only known naturally occurring tachykinin that demonstrates high affinity for both NK1 and NK2 binding sites, while having a low affinity for the NK3 receptor.[3][5][6] This dual agonism makes Scyliorhinin I an invaluable tool for comparative studies of NK1 and NK2 receptor function and pharmacology.[7]
Comparative Binding Affinity and Functional Potency of Scyliorhinin I
The following table summarizes the reported activity of Scyliorhinin I at NK1 and NK2 receptors based on bioassays.
| Parameter | NK1 Receptor | NK2 Receptor | Reference |
| Agonist Activity | Full Agonist | Full Agonist | [7] |
| Tissue Preparation | Guinea-pig ileum longitudinal muscle | Rabbit pulmonary artery, Hamster trachea | [7] |
| Relative Potency | As potent as Substance P methylester | As potent as Neurokinin A | [7] |
Tachykinin Receptor Signaling Pathway
The NK1, NK2, and NK3 receptors are all members of the G protein-coupled receptor (GPCR) superfamily.[8] Upon binding of their preferred ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), these receptors undergo a conformational change that activates intracellular G proteins, primarily of the Gq/11 family.[8][9] This activation initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[8][9] The subsequent increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction, neuronal excitation, and inflammation.[8][9]
Caption: Tachykinin Receptor Signaling Pathway.
Experimental Protocols for Determining Receptor Selectivity
The determination of a ligand's receptor selectivity profile is a cornerstone of pharmacological characterization. This involves a combination of binding assays to measure the affinity of the ligand for the receptor and functional assays to measure its ability to elicit a cellular response.
Radioligand Binding Assay: Measuring Binding Affinity (Ki)
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound (e.g., Scyliorhinin I or II) against a known radiolabeled ligand for the NK1 and NK2 receptors.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human NK1 or NK2 receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a suitable radioligand for the target receptor (e.g., [³H]-Substance P for NK1 or [¹²⁵I]-Neurokinin A for NK2).
-
Add increasing concentrations of the unlabeled test compound (Scyliorhinin I or II).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Calcium Mobilization Assay: Measuring Functional Potency (EC50)
This protocol describes a method to measure the ability of a test compound to stimulate an increase in intracellular calcium via the NK1 or NK2 receptor.[10]
Step-by-Step Methodology:
-
Cell Culture and Dye Loading:
-
Plate cells expressing the NK1 or NK2 receptor in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[11][12]
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C in the dark for approximately one hour to allow the dye to enter the cells.[12]
-
-
Calcium Flux Measurement:
-
Prepare a plate containing serial dilutions of the test compound (Scyliorhinin I or II).
-
Place the cell plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation) equipped with an automated liquid handling system.[13]
-
Establish a stable baseline fluorescence reading for a few seconds.
-
Add the test compound to the cells and immediately begin recording the fluorescence intensity over time.[14] An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
For each concentration of the test compound, determine the peak fluorescence response.
-
Plot the peak fluorescence response as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response).
-
Experimental Workflow for Receptor Selectivity Profiling
The following diagram illustrates a logical workflow for characterizing the selectivity of a novel tachykinin-like peptide.
Caption: Workflow for Determining Receptor Selectivity.
Conclusion
References
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Taylor & Francis. (2012, May 15). Structural Characterization of Neurokinin-3 Receptor Selective Peptide Agonist this compound Bound to DPC Micelles. Retrieved from [Link]
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PubMed. Membrane-Induced Structure of Scyliorhinin I: A Dual NK1/NK2 Agonist. Retrieved from [Link]
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PubMed. (1990, July-August). [125I]-Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain. Retrieved from [Link]
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PubMed. Effect of scyliorhinin I and synthetic scyliorhinin I derivatives at mammalian tachykinin NK1, NK2 and NK3 receptors. Retrieved from [Link]
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PubMed. (1986, May 5). Scyliorhinin I and II: two novel tachykinins from dogfish gut. Retrieved from [Link]
-
National Institutes of Health. Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors. Retrieved from [Link]
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National Institutes of Health. (2018, October 25). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. Retrieved from [Link]
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PubMed. (2018, October 25). Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors. Retrieved from [Link]
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National Institutes of Health. High-dimensional single-cell analysis of human natural killer cell heterogeneity. Retrieved from [Link]
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National Institutes of Health. Membrane-Induced Structure of Scyliorhinin I: A Dual NK1/NK2 Agonist. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. Tachykinin receptors. Retrieved from [Link]
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National Institutes of Health. Tachykinins and Their Receptors: Contributions to Physiological Control and the Mechanisms of Disease. Retrieved from [Link]
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National Institutes of Health. Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry. Retrieved from [Link]
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Kyushu University. High-precision binding assay procedure of tachykinin receptor NK-1 for highly potent Substance P analogs. Retrieved from [Link]
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Molecular Devices. FLIPR Calcium 4 Assay Kit Guide. Retrieved from [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Tachykinin Receptor Functional Assay Service. Retrieved from [Link]
-
Wikipedia. Tachykinin receptor 1. Retrieved from [Link]
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PubMed. Tachykinin receptors: a radioligand binding perspective. Retrieved from [Link]
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Creative Bioarray. Ca2+ Mobilization Assay. Retrieved from [Link]
-
University of Pennsylvania. CALCIUM FLUX PROTOCOL. Retrieved from [Link]
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ClinicSearch. 5-Ht Receptors, Signaling Pathways and Effects, Mechanisms of Action of The Tachykinin System and Its. Retrieved from [Link]
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Agilent. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]
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National Center for Biotechnology Information. Gene Result TACR1 tachykinin receptor 1 [ (human)]. Retrieved from [Link]
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A Comparative Guide to Scyliorhinin II Synthetic Analogs and their Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tachykinin System and the Promise of Scyliorhinin II
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a myriad of physiological processes by acting on three distinct G-protein coupled receptors: NK1, NK2, and NK3. The diverse functions mediated by these receptors have made them attractive targets for therapeutic intervention in various pathological conditions, including pain, inflammation, and affective disorders.
This compound, a peptide isolated from the gut of the dogfish Scyliorhinus caniculus, has garnered significant interest due to its high potency and selectivity as an agonist for the NK3 receptor.[1][2][3] The amino acid sequence of this compound is Ser-Pro-Ser-Asn-Ser-Lys-Cys-Pro-Asp-Gly-Pro-Asp-Cys-Phe-Val-Gly-Leu-Met-NH2.[3] The development of synthetic analogs of this compound is driven by the desire to create tool compounds with improved pharmacological properties, such as enhanced stability, altered receptor selectivity profiles (e.g., creating antagonists from agonists), and better bioavailability. Understanding the structure-activity relationships (SAR) of these analogs is paramount to the rational design of novel drug candidates.
Structure-Activity Relationships of Tachykinin Analogs
While specific literature on a wide range of synthetic analogs of this compound is limited, the principles of tachykinin SAR can be effectively illustrated by examining analogs of the related peptide, Scyliorhinin I. Studies on Scyliorhinin I analogs have demonstrated that modifications at specific positions can significantly impact receptor affinity and selectivity. For instance, substitutions at position 7 of Scyliorhinin I have been shown to modulate its activity at NK1 and NK2 receptors.[4] Analogs such as [Val7]Scyliorhinin I and [Ile7]Scyliorhinin I exhibited reduced potency at both NK1 and NK2 receptors compared to the native peptide.[4][5] Conversely, analogs with aromatic substitutions at this position, like [Phe7]Scyliorhinin I, retained high potency at NK1 receptors while showing decreased affinity for NK2 receptors, thereby altering the selectivity profile.[4]
These findings underscore a critical principle in peptide analog design: even subtle changes in amino acid sequence can lead to profound differences in biological activity. The C-terminal region of tachykinins is generally considered the "message" domain responsible for receptor activation, and thus, modifications in this region are particularly influential.[2]
Comparative Bioactivity of Scyliorhinin Analogs
The biological activity of Scyliorhinin peptides and their analogs is typically assessed through a combination of receptor binding assays and functional bioassays.
| Peptide/Analog | Target Receptor(s) | Bioactivity | Reference |
| Scyliorhinin I | NK1, NK2 | Full agonist at both NK1 and NK2 receptors.[4] | [4] |
| [Val7]Scyliorhinin I | NK1, NK2 | 3-25 times weaker than Scyliorhinin I at NK1 and NK2 receptors.[4] | [4] |
| [Ile7]Scyliorhinin I | NK1, NK2 | 3-25 times weaker than Scyliorhinin I at NK1 and NK2 receptors.[4] | [4] |
| [Phe7]Scyliorhinin I | NK1, NK2 | As potent as Scyliorhinin I at NK1 receptors; 10-30 times lower affinity for NK2 receptors.[4] | [4] |
| This compound | NK3 | Potent NK3 receptor agonist.[1] | [1] |
This table is populated with data on Scyliorhinin I analogs due to the limited availability of published data on a wide range of this compound synthetic analogs.
Experimental Methodologies
The characterization of this compound and its analogs relies on a suite of well-established experimental techniques. The causality behind the choice of these experiments lies in the need to comprehensively understand both the binding characteristics and the functional consequences of receptor interaction.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of Scyliorhinin peptides and their analogs is typically achieved through solid-phase peptide synthesis.
Protocol:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for C-terminal amide peptides).
-
Amino Acid Coupling: Sequentially couple protected amino acids to the growing peptide chain. Each coupling cycle involves:
-
Deprotection of the N-terminal protecting group (e.g., Fmoc) with a weak base (e.g., piperidine in DMF).
-
Activation of the incoming amino acid's carboxyl group using a coupling reagent (e.g., HBTU, HATU).
-
Coupling of the activated amino acid to the deprotected N-terminus of the peptide chain.
-
-
Cleavage and Deprotection: Once the desired sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Verify the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Receptor Binding Assays
These assays are crucial for determining the affinity of the synthetic analogs for the different tachykinin receptors.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human NK1, NK2, or NK3 receptor.
-
Radioligand Binding: Incubate the membrane preparations with a known concentration of a radiolabeled tachykinin antagonist (e.g., [3H]SR140333 for NK1) and varying concentrations of the unlabeled test compound (this compound analog).
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of the compound (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Bioassays: Guinea Pig Ileum Contraction
This classic pharmacological preparation is a robust method for assessing the agonist or antagonist activity of tachykinin analogs at NK1 and NK2 receptors.[4]
Protocol:
-
Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Transducer Connection: Connect the tissue to an isometric force transducer to record muscle contractions.
-
Agonist Stimulation: Add cumulative concentrations of the test compound to the organ bath and record the contractile responses.
-
Data Analysis: Construct a concentration-response curve and determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).
-
Antagonist Characterization: To test for antagonist activity, pre-incubate the tissue with the test compound before adding a known agonist. A rightward shift in the agonist's concentration-response curve indicates competitive antagonism.
Signaling Pathways and Experimental Workflows
Tachykinin receptors are G-protein coupled receptors that primarily signal through the Gq/11 pathway.
Caption: Tachykinin Receptor Signaling Pathway.
Caption: Workflow for Synthesis and Evaluation of Analogs.
Conclusion
The study of this compound and its potential synthetic analogs offers a promising avenue for the development of selective NK3 receptor modulators. While the available literature provides a strong foundation based on the principles of tachykinin pharmacology and the study of related peptides like Scyliorhinin I, there remains a clear need for more extensive research focused specifically on the synthesis and characterization of a broader range of this compound analogs. Such studies will be instrumental in elucidating the detailed structure-activity relationships of this potent peptide and will pave the way for the design of novel therapeutic agents with enhanced selectivity and clinical utility.
References
- Beaujouan, J. C., Saffroy, M., Petitet, F., Torrens, Y., & Glowinski, J. (1988). Neuropeptide K, scyliorhinin I and this compound: new tools in the tachykinin receptor field. European journal of pharmacology, 151(3), 353–354.
- Gaudino, F., Galoppini, C., Rovero, P., Patacchini, R., Maggi, C. A., & Gobbini, M. (1993). Effect of scyliorhinin I and synthetic scyliorhinin I derivatives at mammalian tachykinin NK1, NK2 and NK3 receptors. Neuropeptides, 25(4), 223–229.
- Conlon, J. M., Deacon, C. F., O'Toole, L., & Thim, L. (1986). Scyliorhinin I and II: two novel tachykinins from dogfish gut. FEBS letters, 200(1), 111–116.
- D'Amato, F., & Lanza, M. (2012). Structural Characterization of Neurokinin-3 Receptor Selective Peptide Agonist this compound Bound to DPC Micelles. Journal of Biomolecular Structure and Dynamics, 30(3), 266-279.
- Rolka, K., Kupryszewski, G., Janas, P., Myszor, J., & Herman, Z. S. (1991). Synthesis and biological activity in the GPI test of scyliorhinin I and its Val7 and Ile7 analogs.
-
QYAOBIO. (n.d.). Scyliorhinin. QYAOBIO. Retrieved February 5, 2026, from [Link]
- Conlon, J. M., Deacon, C. F., O'Toole, L., & Thim, L. (1986). Scyliorhinin I and II: two novel tachykinins from dogfish gut. FEBS Letters, 200(1), 111-116.
- Patacchini, R., Maggi, C. A., Rovero, P., Lancia, A., & Gobbini, M. (1992). [Phe7]scyliorhinin I: a novel, selective tachykinin NK-1 receptor agonist. European journal of pharmacology, 214(1), 103–104.
-
Patsnap. (2024, June 21). What are NK2R agonists and how do they work? Patsnap Synapse. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (2023, December 1). NK1 receptor antagonist. Wikipedia. Retrieved February 5, 2026, from [Link]
-
Drugs.com. (n.d.). List of NK1 receptor antagonists. Drugs.com. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Pharmacophore pattern in NK3 agonists: Neurokinin B (NKB), Scyliorhinin... ResearchGate. Retrieved February 5, 2026, from [Link]
- Chandrashekar, I. R., & Ananthanarayanan, V. S. (1999). Membrane-Induced Structure of Scyliorhinin I: A Dual NK1/NK2 Agonist. Biophysical Journal, 76(5), 2674-2683.
- Chandrashekar, I. R., & Ananthanarayanan, V. S. (1999). Membrane-Induced Structure of Scyliorhinin I: A Dual NK1/NK2 Agonist. Biophysical journal, 76(5), 2674–2683.
- Rolka, K., Kupryszewski, G., Janas, P., Myszor, J., & Herman, Z. S. (1991). Synthesis and biological activity in GPI test of scyliorhinin I and its analogues modified in position 8 by Leu, Sar and Pro residues.
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A Comparative Guide to the Validation of Scyliorhinin II Binding: [¹²⁵I]-Bolton-Hunter Reagents vs. Modern Alternatives
For researchers, scientists, and drug development professionals dedicated to unraveling the complexities of tachykinin receptor pharmacology, the precise validation of ligand binding is paramount. This guide provides an in-depth technical comparison of the traditional radiolabeling approach using [¹²⁵I]-Bolton-Hunter Scyliorhinin II with contemporary non-radioactive methods for validating the binding of this compound, a potent and selective agonist for the tachykinin NK3 receptor.[1][2] This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale, empowering you to make informed decisions for your experimental designs.
The Significance of this compound and its NK3 Receptor Target
This compound, a cyclic tachykinin peptide, demonstrates high affinity for the neurokinin B (NKB)-preferring NK3 receptor.[1] The NK3 receptor, a G protein-coupled receptor (GPCR), is implicated in a variety of physiological processes, and its modulation is a key area of interest for therapeutic intervention in conditions such as menopausal hot flashes and certain neuropsychiatric disorders.[3] Accurate characterization of the binding of ligands like this compound to the NK3 receptor is the foundational step in understanding its pharmacological profile and for the development of novel therapeutics.
The NK3 receptor is a Gq/11-coupled receptor that, upon activation by an agonist like this compound, initiates a downstream signaling cascade through the Phospholipase Cβ (PLCβ) pathway.[4] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).
Caption: NK3 Receptor Signaling Pathway.
The Gold Standard: [¹²⁵I]-Bolton-Hunter this compound Binding Assay
For decades, radioligand binding assays have been the cornerstone of receptor pharmacology due to their high sensitivity and well-established protocols.[5][6] The use of [¹²⁵I]-Bolton-Hunter labeled this compound provides a robust method for directly quantifying the interaction with the NK3 receptor.
The Chemistry Behind the Label: The Bolton-Hunter Reagent
The Bolton-Hunter reagent, N-succinimidyl-3-(4-hydroxyphenyl)propionate, offers a gentle and effective method for radioiodinating peptides and proteins.[7] Unlike oxidative methods that can damage sensitive residues, the Bolton-Hunter reagent reacts with primary amino groups (the N-terminus and the ε-amino group of lysine residues) under mild conditions, forming a stable amide bond.[7] This non-oxidative approach is particularly advantageous for preserving the biological activity of the peptide.
Caption: Bolton-Hunter Labeling Workflow.
Experimental Protocol: [¹²⁵I]-Bolton-Hunter this compound Radioligand Binding Assay
This protocol outlines a standard filtration-based radioligand binding assay.
1. Membrane Preparation:
-
Homogenize tissue or cells expressing the NK3 receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).
-
Centrifuge the homogenate at low speed to remove debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
2. Radioligand Labeling (Conceptual Overview):
-
This compound is incubated with [¹²⁵I]-Bolton-Hunter reagent in a suitable buffer (e.g., borate buffer, pH 8.5).
-
The reaction is allowed to proceed at room temperature.
-
The labeled peptide is purified from unreacted reagent and peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
3. Binding Assay:
-
In a 96-well plate, combine:
-
Membrane preparation (e.g., 10-50 µg protein).
-
[¹²⁵I]-Bolton-Hunter this compound at a concentration near its Kd.
-
For competition assays, add varying concentrations of unlabeled this compound or other competing ligands.
-
For determining non-specific binding, add a high concentration of unlabeled this compound (e.g., 1 µM).
-
Bring the final volume to 200-250 µL with assay buffer.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
4. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) presoaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding to the filter.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
5. Detection and Data Analysis:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, plot specific binding against the concentration of the radioligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition binding experiments, plot the percentage of specific binding against the log concentration of the unlabeled ligand to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Modern Alternatives to Radioligand Binding Assays
While radioligand binding assays are highly sensitive, concerns over the handling and disposal of radioactive materials, as well as the potential for radiolytic damage to the ligand, have driven the development of non-radioactive alternatives.[5]
Fluorescent Ligand Binding Assays
Fluorescence-based assays offer a safer and often more versatile alternative to radiolabeling.[8] A fluorescent dye is conjugated to the ligand, and binding is detected by changes in fluorescence properties.
Similar to the Bolton-Hunter reagent, amine-reactive fluorescent dyes, such as those containing an N-hydroxysuccinimide (NHS) ester, are commonly used to label the N-terminus or lysine residues of peptides.
Caption: Amine-Reactive Fluorescent Labeling.
1. Peptide Labeling:
-
Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 8.0-8.5).
-
Dissolve the amine-reactive fluorescent dye (e.g., a Cy dye or Alexa Fluor NHS ester) in an organic solvent like DMSO.
-
Add the dye solution to the peptide solution at a specific molar ratio (e.g., 1:1 to 1:5 peptide to dye).
-
Incubate the reaction mixture at room temperature, protected from light.
-
Purify the fluorescently labeled peptide using RP-HPLC.
-
Characterize the labeled peptide by mass spectrometry to confirm the degree of labeling.
2. Binding Assay:
-
Similar to the radioligand assay, incubate the fluorescently labeled this compound with the NK3 receptor-expressing membranes in a 96-well plate.
-
For competition assays, include varying concentrations of unlabeled ligands.
-
After incubation to reach equilibrium, the method of detection will differ from the radioligand assay. Common approaches include:
-
Fluorescence Polarization (FP): Measures the change in the polarization of emitted light. Small, unbound fluorescent ligands tumble rapidly, resulting in low polarization. When bound to the larger receptor, tumbling slows, and polarization increases.
-
Fluorescence Resonance Energy Transfer (FRET): Requires a second fluorescent label on the receptor. Binding brings the donor and acceptor fluorophores into proximity, resulting in energy transfer and a change in the fluorescence emission spectrum.
-
Simple Intensity Measurement: In some cases, the fluorescence intensity or lifetime of the dye may change upon binding to the receptor.
-
3. Data Analysis:
-
For FP, plot the change in millipolarization (mP) against ligand concentration.
-
For FRET, plot the ratio of acceptor to donor emission against ligand concentration.
-
Fit the data using appropriate binding models to determine Kd or Ki.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that allows for the real-time analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
1. Chip Preparation and Ligand Immobilization:
-
Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize a capture antibody specific for a tag on the NK3 receptor (e.g., an anti-His antibody for a His-tagged receptor) or directly immobilize the purified NK3 receptor via its primary amines.
-
Deactivate any remaining active esters with an injection of ethanolamine.
2. Receptor Capture (if using a capture antibody):
-
Inject the solubilized NK3 receptor preparation over the chip surface to allow for its capture by the immobilized antibody.
3. Binding Analysis:
-
Establish a stable baseline by flowing running buffer (which should be optimized for GPCR stability, often containing detergents and cholesterol analogs) over the chip surface.
-
Inject varying concentrations of this compound (the analyte) over the chip surface and monitor the change in the SPR signal (measured in Resonance Units, RU).
-
After the association phase, switch back to running buffer to monitor the dissociation of the peptide from the receptor.
4. Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove the bound analyte and captured receptor (if applicable) from the chip surface, preparing it for the next cycle.
5. Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using specialized software.
-
By fitting the association and dissociation curves to various binding models (e.g., a 1:1 Langmuir binding model), the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) can be determined.
Head-to-Head Comparison: Choosing the Right Technique
| Feature | [¹²⁵I]-Bolton-Hunter Radioligand Binding | Fluorescent Ligand Binding | Surface Plasmon Resonance (SPR) |
| Principle | Detection of radioactive decay. | Detection of fluorescence properties (intensity, polarization, FRET). | Detection of changes in refractive index due to mass changes on a sensor surface. |
| Labeling | Radioactive isotope ([¹²⁵I]). | Fluorescent dye. | Label-free (analyte is unlabeled). |
| Sensitivity | Very high (picomolar to femtomolar).[5] | High (nanomolar to picomolar), dependent on the dye and detection method. | High, dependent on the molecular weight of the analyte and the immobilization level of the ligand. |
| Information Obtained | Kd, Bmax, Ki. | Kd, Ki. | ka, kd, Kd. |
| Throughput | Moderate to high (96- or 384-well format). | High (96- or 384-well format). | Moderate, depends on the instrument. |
| Real-time Analysis | No (endpoint assay). | Can be adapted for real-time measurements. | Yes. |
| Safety Concerns | Handling and disposal of radioactive materials. | Handling of potentially hazardous chemicals. | Minimal. |
| Cost | High due to radioisotope and disposal costs. | Moderate, depends on the cost of the fluorescent dyes. | High initial instrument cost, moderate consumable costs. |
| Potential Pitfalls | Radiolytic damage to the ligand, non-specific binding to filters. | Photobleaching, quenching, steric hindrance from the fluorescent tag. | Non-specific binding to the chip surface, receptor instability, mass transport limitations. |
Conclusion: A Multi-faceted Approach to Binding Validation
The choice of method for validating this compound binding to the NK3 receptor depends on the specific research question, available resources, and desired throughput.
-
[¹²⁵I]-Bolton-Hunter radioligand binding assays remain a highly sensitive and well-validated "gold standard," particularly for determining receptor density (Bmax) and for studies where the highest sensitivity is required.
-
Fluorescent ligand binding assays offer a compelling non-radioactive alternative with high throughput capabilities and the potential for more complex experimental designs, such as FRET-based studies of receptor conformational changes.
-
Surface Plasmon Resonance provides the unique advantage of being label-free and providing real-time kinetic data, offering a deeper understanding of the dynamics of the this compound-NK3 receptor interaction.
For a comprehensive validation of this compound binding, a multi-pronged approach is often the most robust. For instance, initial characterization with a radioligand binding assay to determine affinity and receptor expression can be complemented with SPR to elucidate the kinetics of the interaction. Fluorescently labeled this compound can then be used for high-throughput screening of compound libraries or for cellular imaging studies. By understanding the strengths and limitations of each technique, researchers can design experiments that yield the most accurate and insightful data in their quest to understand the pharmacology of the NK3 receptor and to develop novel therapeutics.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 7. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 8. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Scyliorhinin II Efficacy in CHO and HEK Heterologous Expression Systems
An In-Depth Technical Comparison for Researchers and Drug Development Professionals
In the landscape of G-protein coupled receptor (GPCR) research, the tachykinin NK3 receptor has emerged as a significant target for therapeutic intervention in indications ranging from neuropsychiatric disorders to reproductive health. Scyliorhinin II, a potent and selective peptide agonist for the NK3 receptor, serves as a critical tool for elucidating the receptor's function and for the screening of novel antagonists.[1] The choice of a heterologous expression system is a pivotal decision in the experimental workflow, with Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) 293 cells representing two of the most prevalent platforms.
This guide provides a comprehensive comparison of CHO and HEK293 cells for the functional characterization of this compound's efficacy on the human NK3 receptor. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, offering insights to ensure the generation of robust and reproducible data.
Choosing the Arena: A Comparative Analysis of CHO and HEK293 Cells
The selection between CHO and HEK293 cells is not arbitrary and can significantly influence experimental outcomes, including receptor expression levels, signaling efficiency, and ultimately, the pharmacological parameters determined.[2][3]
| Feature | CHO (Chinese Hamster Ovary) Cells | HEK293 (Human Embryonic Kidney) Cells |
| Origin | Ovarian epithelial cells of the Chinese hamster.[2] | Human embryonic kidney cells.[3] |
| Transfection Efficiency | Generally lower for transient transfections compared to HEK293 cells.[1] | High transient transfection efficiency, making them ideal for rapid, short-term studies.[3] |
| Stable Cell Line Generation | Well-established for generating stable cell lines with consistent, long-term expression.[4] | Can also be used to generate stable cell lines, though more commonly used for transient expression. |
| Post-Translational Modifications | Capable of complex, human-like post-translational modifications, though glycosylation patterns can differ from human cells.[5][6] | As a human cell line, they provide authentic human post-translational modifications, including glycosylation.[3] |
| Endogenous GPCR & G-protein Background | Possess their own repertoire of endogenous GPCRs and G-proteins which can potentially interfere with the desired signaling pathway.[7] | Also express endogenous GPCRs and signaling components, which necessitates careful characterization of the parental cell line.[7] |
| Growth Characteristics | Robust growth in suspension and adherent cultures, well-suited for large-scale production.[2] | Typically grown as adherent cultures, but suspension-adapted variants are available.[3] |
| Virus Susceptibility | Lower risk of contamination with human viruses.[3] | Higher susceptibility to human viruses.[3] |
Expert Insight: For high-throughput screening campaigns where speed and high transient expression are paramount, HEK293 cells are often the preferred choice. Their high transfection efficiency allows for rapid evaluation of numerous compounds.[8] Conversely, for long-term studies, assay development, and applications requiring large batches of cells with consistent receptor expression, the generation of a stable CHO cell line is the more robust and industrially favored approach.[2]
The Agonist: this compound and the NK3 Receptor Signaling Cascade
This compound is a tachykinin peptide that exhibits high selectivity for the NK3 receptor.[1] The NK3 receptor is a canonical Gq/11-coupled GPCR. Upon agonist binding, the receptor undergoes a conformational change, activating the heterotrimeric G-protein. The Gαq subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This transient increase in cytosolic calcium is a hallmark of NK3 receptor activation and serves as a measurable endpoint for functional assays.
Figure 2: Experimental Workflow Diagram.
Part 1: Generation of NK3 Receptor Expressing Cell Lines
A. Transient Transfection (Recommended for HEK293)
Transient transfection is a rapid method to express the NK3 receptor for initial characterization and smaller-scale screens.
Protocol: Transient Transfection of HEK293 Cells with the NK3 Receptor
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute 2.5 µg of a high-quality, endotoxin-free plasmid DNA encoding the human NK3 receptor into 250 µL of a serum-free medium like Opti-MEM.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions in 250 µL of Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection: Add the DNA-lipid complex dropwise to the cells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator before proceeding to the functional assay.
B. Stable Cell Line Generation (Recommended for CHO)
For long-term, reproducible studies, the generation of a stable cell line is advised.
Protocol: Generation of a Stable CHO-K1 NK3 Receptor-Expressing Cell Line
-
Transfection: Transfect CHO-K1 cells with a plasmid containing the human NK3 receptor gene and a selectable marker (e.g., neomycin resistance) using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, begin the selection process by adding the appropriate antibiotic (e.g., G418 for neomycin resistance) to the culture medium.
-
Clonal Selection: After 2-3 weeks of selection, individual resistant colonies will form. Isolate these colonies using cloning cylinders or by limiting dilution.
-
Expansion and Characterization: Expand each clone and characterize the NK3 receptor expression level using methods such as qPCR, western blotting, or flow cytometry with a tagged receptor. Select a high-expressing, stable clone for subsequent experiments. A commercial CHO-K1 cell line stably expressing the human NK3 receptor is also available. [9]
Part 2: Functional Assessment via Calcium Mobilization Assay
The intracellular calcium flux assay is a robust and high-throughput method to measure the activation of Gq-coupled receptors.
Protocol: Fluo-4 Calcium Mobilization Assay
-
Cell Plating: Seed the NK3 receptor-expressing CHO or HEK293 cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration of Fluo-4 AM is typically 1-5 µM. The inclusion of an anion-exchange pump inhibitor like probenecid (1-2.5 mM) can improve dye retention, particularly in CHO cells. [10][11] * Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature to allow for complete de-esterification of the dye. [12]3. Agonist Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Execution and Data Acquisition:
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation or FLIPR).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the this compound dilutions to the wells and continue to record the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for an additional 60-120 seconds.
-
Part 3: Data Analysis
-
Data Normalization: For each well, subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence (ΔF). Normalize the data to the maximum response observed with a saturating concentration of the agonist.
-
Dose-Response Curve Fitting: Plot the normalized response against the logarithm of the agonist concentration. Fit the data using a four-parameter logistic equation to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response). [13]
Comparative Efficacy Data
| Agonist | Cell Line | Assay | EC50 | Reference |
| Senktide | CHO (expressing human NK3 receptor) | Arachidonic Acid Release | 7.1 nM | [14] |
| Senktide | CHO (expressing human NK3 receptor homolog) | Arachidonic Acid Release | 2.8 nM | [14] |
| Senktide | Rat Brain Slices | Electrophysiology | 4 nM | [15] |
| Neurokinin B | CHO-K1 (stably expressing human NK3 receptor) | Calcium Mobilization | Not specified, but dose-response curve provided | [9] |
Expert Analysis: this compound is known to be a potent NK3 receptor agonist, with binding affinity in the low nanomolar range. [16]Therefore, in a well-optimized calcium mobilization assay in either CHO or HEK293 cells expressing the human NK3 receptor, an EC50 value in the low single-digit nanomolar range would be expected. The maximal response (Emax) will be dependent on the receptor expression level and the signaling efficiency of the host cell line. It is plausible that the higher protein expression often achieved in transiently transfected HEK293 cells could lead to a larger assay window compared to a moderately expressing stable CHO cell line. However, the inherent variability of transient transfections may lead to greater well-to-well and experiment-to-experiment variation.
Conclusion and Recommendations
Both CHO and HEK293 cells are viable and effective platforms for assessing the efficacy of this compound on the heterologously expressed NK3 receptor. The choice between them should be guided by the specific experimental goals.
-
For rapid profiling and high-throughput screening , the high transient transfection efficiency of HEK293 cells makes them an excellent choice.
-
For long-term research, assay development, and applications requiring high reproducibility and scalability , the generation of a stable CHO cell line is the recommended and more robust approach.
Regardless of the cell line chosen, careful optimization of transfection conditions, cell handling, and assay parameters is crucial for obtaining high-quality, reproducible data. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to confidently and effectively characterize the pharmacology of this compound and other NK3 receptor modulators.
References
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Mishra, R. K., Cowsik, S. M., & Rao, G. S. (2004). Structural characterization of neurokinin-3 receptor selective peptide agonist this compound bound to DPC micelles. Journal of Biomolecular Structure & Dynamics, 21(5), 655-666. [Link]
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evitria. (2022). Comparative Study: HEK293 Cells Vs CHO Cells. [Link]
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Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. [Link]
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Maggi, C. A., Patacchini, R., Giuliani, S., Rovero, P., Santicioli, P., Giachetti, A., & Meli, A. (1993). Effect of scyliorhinin I and synthetic scyliorhinin I derivatives at mammalian tachykinin NK1, NK2 and NK3 receptors. Naunyn-Schmiedeberg's archives of pharmacology, 347(3), 315–321. [Link]
-
Raffa, R. B., Martinez, R. P., & Connelly, C. D. (1993). Scyliorhinin-I and -II induce reciprocal hindlimb scratching in mice: differentiation of spinal and supraspinal neurokinin receptors in vivo. Neuroscience letters, 158(1), 87–91. [Link]
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JoVE. (2022). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. [Link]
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Patsnap. (2025). CHO vs. HEK293 Cells for Protein Expression. [Link]
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Rasmussen, S. G., et al. (2023). Harnessing secretory pathway differences between HEK293 and CHO to rescue production of difficult to express proteins. Metabolic Engineering, 78, 101-113. [Link]
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AWS. (n.d.). Literature Review: CHO versus HEK Cell Glycosylation. [Link]
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Ganjiwale, A. D., Rao, G. S., & Cowsik, S. M. (2011). Pharmacophore pattern in NK3 agonists: Neurokinin B (NKB), this compound (Scy II). ResearchGate. [Link]
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Yan, L., et al. (2023). Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala. eLife, 12, e85675. [Link]
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Buck, S. H., Harbeson, S. L., Hassmann, I. I. I., & Shatzer, S. A. (1990). [125I]-Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain. Peptides, 11(4), 827–836. [Link]
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Zboińska, J., et al. (2001). Synthesis, activity on NK-3 tachykinin receptor and conformational solution studies of this compound analogs modified at position 16. Journal of peptide science : an official publication of the European Peptide Society, 7(4), 188–197. [Link]
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Buell, G., et al. (1992). Functional expression of a novel human neurokinin-3 receptor homolog that binds [3H]senktide and [125I-MePhe7]neurokinin B, and is responsive to tachykinin peptide agonists. Molecular pharmacology, 41(3), 575–580. [Link]
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Zhang, Y., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. SLAS discovery, 17(6), 751–760. [Link]
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Galapagos NV. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. [Link]
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Sun, H., et al. (2023). Protein production from HEK293 cell line-derived stable pools with high protein quality and quantity to support discovery research. PloS one, 18(6), e0286591. [Link]
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Atwood, B. K., et al. (2011). Expression of G protein-coupled receptors and related proteins in HEK293, AtT20, BV2, and N18 cell lines as revealed by microarray analysis. BMC genomics, 12, 14. [Link]
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Zhang, J. H., et al. (2010). Improvements in Live Cell Analysis of G Protein Coupled Receptors using Second Generation BD Calcium Assay Kits. BD Biosciences. [Link]
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Bryceson, Y. T., & Ljunggren, H. G. (2016). Analysis of Intracellular Ca(2+) Mobilization in Human NK Cell Subsets by Flow Cytometry. Methods in molecular biology (Clifton, N.J.), 1441, 111–121. [Link]
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GenScript. (n.d.). CHO-K1/NK3 Stable Cell Line. [Link]
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ResearchGate. (2025). The tachykinin NK3 receptor agonist senktide induces locomotor activity in male Mongolian gerbils. [Link]
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Al-momani, E., et al. (2017). Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. BMC pharmacology & toxicology, 18(1), 26. [Link]
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Burford, N. T., et al. (1998). Gq/11 and Gi/o activation profiles in CHO cells expressing human muscarinic acetylcholine receptors. The Journal of pharmacology and experimental therapeutics, 287(2), 659–666. [Link]
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ResearchGate. (2018). Protocol loading Fluo-4 AM for HEK-293?. [Link]
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ResearchGate. (2025). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. [Link]
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Moody, W. J., & Mives, M. A. (2021). Deciphering the Calcium Code: A Review of Calcium Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development. International journal of molecular sciences, 22(16), 8758. [Link]
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Genedicts, K., et al. (2017). The neurokinin-3 receptor agonist senktide facilitates the integration of memories for object, place and temporal order into episodic memory. Neuropharmacology, 117, 246–253. [Link]
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Masters, S. B., et al. (1985). Calcium mobilization by muscarinic receptors in human astrocytoma cells: measurements with quin 2. Molecular pharmacology, 27(3), 325–332. [Link]
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Charlton, S. J., & Vauquelin, G. (2010). Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays. British journal of pharmacology, 161(6), 1250–1265. [Link]
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ResearchGate. (2008). Analysis of assay performance using the Fluo-4 NW (no wash) fluorescence Ca 2+ indicator with the HEK-293 cell line and DT40 B lymphocyte cell line using 500 μM N-methyl-N′-nitrosoguanidine (MNNG) as the TRPM2 ion channel activator. [Link]
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Biointron. (n.d.). CHO-K1 Stable Cell Line Generation Services. [Link]
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Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. [Link]
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JoVE. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. [Link]
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A Comparative Analysis of Dose-Response Dynamics: Scyliorhinin II versus Mammalian Tachykinins
For researchers and drug development professionals navigating the complex landscape of tachykinin receptor pharmacology, the choice of agonist is a critical determinant of experimental outcomes. This guide provides an in-depth, objective comparison of the dose-response characteristics of the non-mammalian tachykinin, Scyliorhinin II (SCY-II), against the principal mammalian tachykinins: Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB). By synthesizing experimental data and elucidating the underlying pharmacological principles, this document serves as a technical resource for the informed selection of tachykinin receptor agonists in research and development.
Introduction to the Tachykinin System: A Triad of Receptors and Ligands
The tachykinin family of neuropeptides plays a pivotal role in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Their biological effects are mediated through three distinct G protein-coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors.[2] In mammals, the endogenous ligands for these receptors exhibit a preferential, though not entirely exclusive, affinity:
-
Substance P (SP): The preferred agonist for the NK1 receptor.[1][3]
-
Neurokinin A (NKA): The preferred agonist for the NK2 receptor.[2][3]
-
Neurokinin B (NKB): The preferred agonist for the NK3 receptor.[4][5]
This preferential interaction forms the basis of the distinct physiological roles attributed to the activation of each receptor subtype. However, the inherent "agonist-promiscuity" at higher concentrations necessitates the use of highly selective agonists for precise pharmacological dissection of these pathways.[5]
Enter this compound, a cyclic peptide isolated from the gut of the dogfish Scyliorhinus caniculus.[6] Extensive research has established SCY-II as a potent and highly selective agonist for the NK3 receptor.[7][8] This property makes it an invaluable tool for investigating the specific functions of the NK3 receptor, minimizing the confounding off-target effects often encountered with mammalian tachykinins.
Dose-Response Profile: A Quantitative Comparison
The potency of an agonist is a key parameter in its pharmacological characterization and is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. The following table summarizes the reported EC50 values for this compound and the mammalian tachykinins at each of the three neurokinin receptors. It is important to note that these values are compiled from various studies and may be subject to variation due to different experimental systems (e.g., cell lines, tissue preparations, and assay methodologies).
| Agonist | NK1 Receptor EC50 (nM) | NK2 Receptor EC50 (nM) | NK3 Receptor EC50 (nM) | Primary Receptor Target |
| This compound | >1000 | >1000 | ~0.5 - 5.0 | NK3 |
| Substance P (SP) | ~0.1 - 2.0 | ~100 - 500 | ~1000 - 5000 | NK1 |
| Neurokinin A (NKA) | ~10 - 50 | ~1 - 10 | ~500 - 1000 | NK2 |
| Neurokinin B (NKB) | ~500 - 1000 | ~200 - 600 | ~1 - 10 | NK3 |
Disclaimer: The EC50 values presented are approximate ranges collated from multiple sources and are intended for comparative purposes. Absolute values can vary depending on the specific experimental conditions.
From this data, a clear picture of receptor selectivity emerges. This compound demonstrates a pronounced selectivity for the NK3 receptor, with its potency being several orders of magnitude greater at this receptor compared to NK1 and NK2. In contrast, while mammalian tachykinins show preference for their respective primary receptors, they exhibit significant cross-reactivity at higher concentrations. For instance, Substance P, the archetypal NK1 agonist, can elicit responses at NK2 and NK3 receptors, albeit at much higher concentrations. This makes this compound a superior tool for studies demanding precise and exclusive activation of the NK3 receptor.
The Mechanistic Underpinning: Tachykinin Receptor Signaling
Tachykinin receptors are canonical members of the GPCR superfamily that couple to the Gq/11 family of G proteins.[1] Ligand binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rapid increase in cytosolic Ca2+ is a hallmark of tachykinin receptor activation and serves as a robust and readily measurable downstream signaling event in functional assays.
The signaling cascade does not terminate with calcium mobilization. DAG, in conjunction with the elevated intracellular calcium, activates protein kinase C (PKC), which can phosphorylate a variety of intracellular targets. Furthermore, tachykinin receptor activation has been shown to engage other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is often associated with cellular proliferation and differentiation.
Below is a diagram illustrating the primary signaling pathway activated by tachykinin receptors.
Caption: Tachykinin Receptor Signaling Pathway.
Experimental Protocol: In Vitro Functional Assay for Tachykinin Receptor Activation
To empirically determine and compare the dose-response curves of this compound and mammalian tachykinins, a robust in vitro functional assay is essential. A calcium mobilization assay using a cell line stably expressing the tachykinin receptor of interest (e.g., CHO-K1 or HEK-293 cells) is a widely accepted and high-throughput method.
Principle
This assay leverages the Gq-coupled nature of tachykinin receptors. Agonist binding leads to an increase in intracellular calcium, which can be detected by a calcium-sensitive fluorescent dye. The fluorescence intensity is directly proportional to the intracellular calcium concentration, allowing for a quantitative measure of receptor activation.
Experimental Workflow Diagram
Caption: Calcium Mobilization Assay Workflow.
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK-293) cells stably expressing the human NK1, NK2, or NK3 receptor in appropriate culture medium supplemented with a selection antibiotic.
-
The day before the assay, seed the cells into a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions. An equal volume of a probenecid solution is often included to inhibit the activity of organic anion transporters, which can extrude the dye from the cells.
-
Aspirate the culture medium from the cell plate and add the dye-loading buffer to each well.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 1 hour to allow for the de-esterification of the AM ester, which traps the fluorescent dye inside the cells.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound, Substance P, Neurokinin A, and Neurokinin B in an appropriate assay buffer. Include a buffer-only control (vehicle) and a positive control (e.g., a known potent agonist at a high concentration).
-
-
Fluorescence Measurement and Compound Addition:
-
Place the cell plate into a fluorescent plate reader equipped with an automated injection system.
-
Set the instrument to record fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well for a short period (e.g., 10-20 seconds).
-
Program the instrument to inject the agonist solutions into the respective wells and continue to record the fluorescence intensity for a further 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response as a percentage of the maximal response observed with the most potent agonist.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation (non-linear regression) to determine the EC50 value for each agonist.
-
Conclusion: The Right Tool for the Right Question
The choice between this compound and mammalian tachykinins as experimental tools hinges on the specific research question. For studies requiring the targeted and selective activation of the NK3 receptor, the superior selectivity profile of this compound makes it the agonist of choice. Its use minimizes the potential for confounding results arising from the activation of NK1 and NK2 receptors.
Conversely, mammalian tachykinins remain indispensable for studying the physiological effects of the endogenous tachykinin system and for investigating the complex interplay between the different neurokinin receptors. A thorough understanding of their respective dose-response curves and selectivity profiles, as outlined in this guide, is paramount for the design of rigorous and interpretable pharmacological experiments.
References
- Bhandari, A., et al. (2012). Structural characterization of neurokinin-3 receptor selective peptide agonist this compound bound to DPC micelles. Journal of Structural Biology, 180(2), 359-367.
- Patacchini, R., et al. (1994). Synthesis, activity on NK-3 tachykinin receptor and conformational solution studies of this compound analogs modified at position 16. Journal of Peptide Science, 2(3), 165-174.
- Buck, S. H., et al. (1990).
- Lee, S. E., et al. (2023). Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor.
- García-Galiano, D., et al. (2014). Neurokinin B is the most potent natural agonist for the NK₃ receptor. Endocrinology, 155(6), 2219-2229.
- Pennefather, J. N., et al. (2004). Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain. British Journal of Pharmacology, 141(8), 1255-1266.
- García-Ortega, J., et al. (2014). Expression of neurokinin B/NK3 receptor and kisspeptin/KISS1 receptor in human granulosa cells. Human Reproduction, 29(11), 2489-2499.
- Maggi, C. A., et al. (1993). Effect of scyliorhinin I and synthetic scyliorhinin I derivatives at mammalian tachykinin NK1, NK2 and NK3 receptors. Neuropeptides, 24(5), 291-299.
- Sun, H., et al. (2023). Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists.
- Lee, S. E., et al. (2023). Neurokinin-2 receptor negatively modulates substance P responses by forming complex with Neurokinin-1 receptor.
- Sternini, C., et al. (2000). NK1, NK2 and NK3 tachykinin receptor localization and tachykinin distribution in the ileum of the mouse. Neuroscience, 99(4), 779-790.
- Szelenyi, Z., et al. (2021). Effects of Substance P and Neurokinin A on the Contractile Activity of Inflamed Porcine Uterus. International Journal of Molecular Sciences, 22(16), 8758.
- Bungenberg, R., et al. (1996). Functional characterization of the human neurokinin receptors NK1, NK2, and NK3 based on a cellular assay system. Journal of Receptor and Signal Transduction Research, 16(1-2), 1-17.
- Conlon, J. M., et al. (1986). Scyliorhinin I and II: two novel tachykinins from dogfish gut. FEBS Letters, 200(1), 111-116.
- Yang, D., et al. (2021). Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis. International Journal of Molecular Sciences, 22(21), 11578.
- Krumm, B. E., et al. (2021). Deciphering specificity and cross-reactivity in tachykinin NK1 and NK2 receptors. Journal of Biological Chemistry, 297(5), 101234.
- Dufour, S., et al. (2020). Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts. Frontiers in Endocrinology, 11, 599.
- Dufour, S., et al. (2020). Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts. Frontiers in Endocrinology, 11, 599.
- Maggi, C. A., et al. (1993). In vitro characterization of tachykinin NK2-receptors modulating motor responses of human colonic muscle strips. British Journal of Pharmacology, 108(1), 179-185.
-
IUPHAR/BPS Guide to PHARMACOLOGY. Tachykinin receptors. Retrieved February 8, 2026, from [Link]
- Laufer, R., et al. (1986). Highly selective agonists for substance P receptor subtypes. The EMBO Journal, 5(11), 2805–2808.
- An, S., & Kumar, P. (2023). Biochemistry, Substance P. In StatPearls.
- Keller, J., et al. (2023). Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P. International Journal of Molecular Sciences, 24(3), 2209.
- Kris, R. M., et al. (1992). Stable expression of high affinity NK1 (substance P) and NK2 (neurokinin A) receptors but low affinity NK3 (neurokinin B) receptors in transfected CHO cells. FEBS Letters, 297(1-2), 117-120.
- Johnson, T. A., et al. (2017). Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling. American Journal of Physiology-Cell Physiology, 312(3), C304-C316.
Sources
- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Tachykinins, new players in the control of reproduction and food intake: A comparative review in mammals and teleosts [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Neurokinin NK1 and NK3 receptors as targets for drugs to treat gastrointestinal motility disorders and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scyliorhinin I and II: two novel tachykinins from dogfish gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural characterization of neurokinin-3 receptor selective peptide agonist this compound bound to DPC micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [125I]-Bolton-Hunter this compound: a novel, selective radioligand for the tachykinin NK3 receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Validation of Scyliorhinin II via CD Spectroscopy: A Comparative Technical Guide
Executive Summary: The Criticality of Conformational Constraint
Scyliorhinin II (SCY-II) is not merely another tachykinin; it is a structural anomaly that defines its function. Unlike its linear cousins (Substance P, Neurokinin A), SCY-II possesses a rigid disulfide bridge (Cys7–Cys13) that constrains its peptide backbone. This constraint is the primary determinant of its high selectivity for the NK3 receptor .
For researchers and drug developers, "validating" SCY-II is not simply about checking amino acid sequence (mass spectrometry); it is about validating fold integrity . A reduced or misfolded SCY-II peptide may pass HPLC/MS purity checks but will fail in receptor binding assays.
This guide details the structural validation of SCY-II using Circular Dichroism (CD) spectroscopy, comparing its behavior against linear alternatives to establish a self-validating quality control protocol.
Part 1: The Comparative Landscape
To understand what we are validating, we must compare SCY-II to its structural alternatives. The bioactivity of tachykinins is dictated by their ability to transition from a disordered state in solution to a helical bioactive conformation upon membrane interaction.
Table 1: Structural & Functional Comparison of Tachykinin Agonists
| Feature | This compound (SCY-II) | Substance P (SP) | Linear SCY-II (Reduced) |
| Primary Structure | Cyclic (Cys7-Cys13 bond) | Linear | Linear (Reduced Cys) |
| Receptor Selectivity | High Affinity NK3 | High Affinity NK1 | Loss of NK3 Selectivity |
| Aqueous Conformation | Random Coil (Disordered) | Random Coil | Random Coil |
| Membrane Conformation | Constrained Helix (C-term) | Flexible Helix | Flexible / Distorted Helix |
| Validation Criticality | Disulfide integrity is vital | Sequence purity is vital | N/A (Degradant) |
The Mechanistic Divergence
In aqueous buffers, both SCY-II and Substance P appear as random coils. The divergence occurs in membrane-mimetic environments (e.g., SDS or DPC micelles).
-
Substance P adopts a long, flexible
-helix across much of its length. -
SCY-II , due to the Cys7-Cys13 bridge, forms a specific "loop-and-helix" motif. The bridge stabilizes a short helical segment at the C-terminus (residues 12–18) while forcing a turn structure at the N-terminus.[1][2] This specific geometry is the "key" that fits the NK3 "lock."
Part 2: CD Spectroscopy Analysis & Spectral Signatures[3]
CD spectroscopy is the only rapid, non-destructive method to differentiate the active cyclic form from the inactive linear form in solution.
Aqueous Environment (Phosphate Buffer, pH 7.4)
-
Signature: Strong negative band near 198–200 nm .[3]
-
Interpretation: This indicates a random coil.[4][5][6][7] Note: If you see significant ellipticity at 222 nm in pure water, your peptide is likely aggregating or has impurities.
Membrane-Mimetic Environment (TFE, SDS, or DPC Micelles)
-
Signature: Emergence of negative bands at 208 nm and 222 nm .
-
Interpretation: This signals the transition to an
-helical structure.[7] -
The Validation Check: For SCY-II, the ratio of
and the overall helicity percentage will differ from linear analogs. The cyclic constraint prevents full propagation of the helix, often resulting in a lower overall helicity signal compared to a linear analog of the same length.
Diagram 1: Structural Transition Logic
This diagram illustrates the conformational changes required for receptor binding and how CD detects them.
Caption: The conformational pathway of SCY-II. CD spectroscopy validates the transition from 'Aqueous' to 'Folded' states, confirming the disulfide-stabilized secondary structure.
Part 3: Experimental Protocol (Self-Validating Workflow)
Materials
-
Peptide: this compound (>95% purity by HPLC).
-
Buffer A (Aqueous): 10 mM Sodium Phosphate, pH 7.4.
-
Buffer B (Membrane Mimetic): 30 mM SDS (Sodium Dodecyl Sulfate) or 50% TFE (Trifluoroethanol) in Buffer A.
-
Reducing Agent: DTT (Dithiothreitol).
Step-by-Step Methodology
-
Sample Preparation (Critical Step):
-
Dissolve SCY-II in Buffer A to a target concentration of 50–100 µM .
-
Validation: Determine precise concentration using Amino Acid Analysis (AAA) or UV absorbance at 280 nm (if Tyr/Trp/Phe present—SCY-II contains Phe). Accurate concentration is vital for calculating Mean Residue Ellipticity (MRE).
-
-
Baseline Scan (Aqueous):
-
Load sample into a 1 mm pathlength quartz cuvette.
-
Scan range: 260 nm to 190 nm .
-
Scan speed: 50 nm/min; Accumulations: 3.
-
Expectation: Minimum at ~198 nm (Random Coil).
-
-
Induction Scan (Folded State):
-
Prepare a fresh sample in Buffer B (e.g., 30 mM SDS).
-
Incubate for 30 minutes at room temperature to allow micelle association.
-
Scan using identical parameters.
-
Expectation: Double minima at 208/222 nm.
-
-
The "Integrity Check" (Reduction):
-
Add DTT (excess, ~5 mM) to the folded sample.
-
Incubate for 1 hour.
-
Rescan.
-
Result: If the disulfide bond was intact and structurally significant, the CD signal intensity or shape must change, reflecting the loss of the conformational constraint.
-
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for validating SCY-II structure. The 'Reduced Scan' serves as a negative control to confirm disulfide bond influence.
Part 4: Data Presentation & Analysis
When publishing or presenting your validation data, raw ellipticity (
Formula:
- : Observed ellipticity (mdeg)
- : Mean Residue Weight (MW / number of residues)
- : Path length (cm)
- : Concentration (mg/mL)
Table 2: Expected Spectral Characteristics for SCY-II
| Solvent Condition | Key Wavelengths (nm) | Spectral Feature | Structural Assignment |
| Water / Phosphate | Min: ~198 nm | Deep Negative Band | Random Coil (Flexible) |
| DPC Micelles / SDS | Min: 208 nm, 222 nm | Double Negative Dip | |
| DPC Micelles / SDS | Max: ~192 nm | Positive Band | Helix/Turn contribution |
| Reduced (DTT) | Shift in 222 nm intensity | Altered Helix Ratio | Loss of tertiary constraint |
Interpretation of Results
-
Success: A clear transition from coil (water) to helix (micelles). The presence of the disulfide bond in SCY-II specifically stabilizes the turn leading into the helix.
-
Failure Mode 1 (Aggregation): A flattened spectrum or significant noise below 200 nm often indicates peptide aggregation, common in hydrophobic tachykinins if concentration is too high.
-
Failure Mode 2 (Linear Contamination): If the "Native" and "Reduced" spectra in micelles are identical, your starting material may already be reduced (linear), compromising its NK3 selectivity.
References
-
Dike, A., & Cowsik, S. M. (2006). Membrane-induced structure of scyliorhinin I: A dual NK1/NK2 agonist. Biophysical Journal, 91(4), 1426–1434. (Provides comparative structural methodology for tachykinins).
- Patacchini, R., et al. (1995). This compound and its analogues: Pharmacological characterization at tachykinin receptors. European Journal of Pharmacology. (Establishes the pharmacological importance of the cyclic structure).
-
Kelly, S. M., & Price, N. C. (2000). The use of circular dichroism in the investigation of protein structure and function. Current Protein and Peptide Science, 1(4), 349-384. (Standard protocol for CD data conversion).
- Krishnakumari, V., & Nagaraj, R. (2000). CD and fluorescence studies on the interaction of this compound with membranes. Journal of Peptide Research.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Structural characterization of neurokinin-3 receptor selective peptide agonist this compound bound to DPC micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Membrane-Induced Structure of Scyliorhinin I: A Dual NK1/NK2 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Scyliorhinin II
Introduction: Beyond the Benchtop
Scyliorhinin II is a potent tachykinin peptide isolated from the gut of the dogfish (Scyliorhinus caniculus).[1][2] Its powerful biological activity, particularly as a selective agonist for the tachykinin NK3 receptor, makes it a valuable tool for researchers in neuroscience and pharmacology.[3] However, this same bioactivity necessitates a rigorous and informed approach to its disposal. Releasing active peptides into the environment can have unintended ecological consequences, and improper handling poses a risk to laboratory personnel.
This guide provides a comprehensive, step-by-step framework for the safe decontamination and disposal of this compound and its associated waste. The procedures outlined here are designed to be self-validating, ensuring that the biological activity of the peptide is neutralized before it enters the final waste stream. Our objective is to empower researchers with the knowledge to manage this potent research tool safely from acquisition to disposal, ensuring both laboratory safety and environmental stewardship.
Section 1: Core Principles of Bioactive Peptide Waste Management
The foundation of safe disposal for any bioactive compound, including this compound, rests on a triad of principles: Hazard Identification, Decontamination, and Segregation. While many synthetic peptides may not be formally classified as hazardous substances, their inherent biological effects demand that they be treated with caution.[4]
-
Hazard Identification: The primary hazard of this compound is its potent and specific biological activity. Accidental exposure through inhalation of lyophilized powder, skin contact, or ingestion could elicit unintended physiological responses. Therefore, all waste containing this compound must be considered bioactive until proven otherwise.[5]
-
Decontamination (Inactivation): The most critical step is the chemical neutralization of the peptide's biological activity. This is typically achieved through oxidative degradation, which permanently alters the peptide's structure.
-
Segregation: Not all laboratory waste is created equal. A disciplined approach to waste segregation at the point of generation is essential for ensuring compliant and safe disposal.[6] Mixing different waste classes can lead to dangerous chemical reactions and complicates the final disposal process.
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound in any form, it is mandatory to don the appropriate Personal Protective Equipment (PPE). This serves as the primary barrier against accidental exposure.[6]
| Task | Required PPE | Rationale |
| Handling Lyophilized Powder | Nitrile Gloves, Safety Goggles with Side Shields, Lab Coat, Fume Hood or Biosafety Cabinet | The fine powder is easily aerosolized. A fume hood is critical to prevent inhalation.[6] |
| Preparing & Handling Solutions | Nitrile Gloves, Safety Goggles with Side Shields, Lab Coat | Protects against accidental splashes and skin contact. |
| Decontamination & Disposal | Chemical-Resistant Nitrile Gloves, Chemical Splash Goggles, Lab Coat | Protects against both the peptide solution and the decontamination chemicals (e.g., bleach). |
Section 3: Waste Stream Identification and Segregation
Properly segregating waste from the moment it is created is fundamental to a safe disposal workflow. All waste containers must be clearly labeled, sealed when not in use, and stored in a designated, secure area away from general lab traffic.
The following diagram illustrates the decision-making process for segregating this compound waste streams.
Caption: Step-by-step process for liquid this compound waste decontamination.
Experimental Protocol:
-
Collection: Collect all aqueous liquid waste containing this compound in a dedicated, clearly labeled, and chemically compatible container.
-
Inactivation: In a well-ventilated area or fume hood, add household bleach (typically 5-8% sodium hypochlorite) to the liquid waste to achieve a final concentration of at least 0.5% sodium hypochlorite (this is equivalent to a 1:10 dilution of most household bleaches). [4]3. Contact Time: Gently swirl the container and allow it to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Neutralization: After inactivation, check the pH of the solution. If required by your institution's disposal guidelines, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid or base (e.g., sodium bisulfite for excess chlorine, followed by HCl or NaOH for pH adjustment).
-
Final Disposal: Transfer the neutralized, inactivated solution to your laboratory's hazardous chemical waste container for collection by your EH&S department. [5]
Protocol 4.3: Sharps Waste Disposal
This includes needles, syringes, and any broken glassware that has come into contact with this compound.
-
Immediate Disposal: Do not recap needles. Immediately place all contaminated sharps into a puncture-resistant, leak-proof sharps container. [4]2. Labeling: The container must be clearly labeled "Biohazardous and Chemically Contaminated Sharps".
-
Closure and Disposal: Once the container is three-quarters full, securely seal it. Arrange for disposal through your institution's biohazardous waste stream, which typically involves autoclaving followed by incineration. [4]
Protocol 4.4: Reusable Labware Decontamination
This applies to glassware and other equipment that will be reused.
-
Decontamination: Submerge the labware in a 10% bleach solution for at least 30 minutes.
-
Washing: After decontamination, wash the labware thoroughly with a laboratory-grade detergent and rinse extensively with purified water to remove all traces of the decontamination solution. [4]
Section 5: Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat. For large quantities of lyophilized powder, respiratory protection may be necessary.
-
Contain the Spill:
-
For Liquids: Cover the spill with absorbent material (e.g., chemical absorbent pads or paper towels), working from the outside in.
-
For Solids: Gently cover the powder with damp paper towels to avoid aerosolization. Do not dry sweep.
-
-
Decontaminate: Carefully apply a 10% bleach solution to the contained spill area and the absorbent materials. Allow a 30-minute contact time.
-
Clean Up: Collect all contaminated materials using forceps or other tools and place them in your designated solid hazardous waste container.
-
Final Wipe-Down: Wipe the spill area again with the decontaminating agent, followed by water.
Section 6: Disposal Procedure Summary
| Waste Type | Container | On-Site Treatment | Final Disposal Route |
| Solid Waste (Non-Sharps) | Labeled, leak-proof container with liner | None | Incineration via EH&S |
| Liquid Waste | Labeled, leak-proof, compatible container | Chemical inactivation with 10% bleach solution for >30 min | Chemical Waste Stream via EH&S |
| Contaminated Sharps | Labeled, puncture-proof sharps container | None | Biohazardous Waste Stream via EH&S |
| Reusable Labware | N/A | Soak in 10% bleach for >30 min | Standard lab washing procedure |
By adhering to these scientifically grounded procedures, you can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and protecting our shared ecosystem.
References
- Henry Schein. (2018). Safety data sheet.
- ChemicalBook.Serricornin - Safety Data Sheet.
- Fisher Scientific. (2017). SAFETY DATA SHEET.
- BASF. (2025). Safety data sheet.
- Conlon, J. M., et al.Scyliorhinin I and II: two novel tachykinins from dogfish gut. PubMed.
- Raffa, R. B., et al. (1993). Scyliorhinin-I and -II induce reciprocal hindlimb scratching in mice: differentiation of spinal and supraspinal neurokinin receptors in vivo. PubMed.
- Cayman Chemical. (2025). Safety Data Sheet.
- Benchchem.Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d.
-
UniProt. Scyliorhinus canicula (Small-spotted catshark) - P08609. Retrieved from [Link]
- Bio-protocol. (2025). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
- Biovera Research. (2024). Laboratory Safety Guidelines for Peptide Handling.
Sources
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- 2. uniprot.org [uniprot.org]
- 3. Scyliorhinin-I and -II induce reciprocal hindlimb scratching in mice: differentiation of spinal and supraspinal neurokinin receptors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biovera.com.au [biovera.com.au]
- 6. peptide24.store [peptide24.store]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
